molecular formula C5H10O2 B13949847 4-Hydroxy-3-methylbutanal CAS No. 56805-34-6

4-Hydroxy-3-methylbutanal

Número de catálogo: B13949847
Número CAS: 56805-34-6
Peso molecular: 102.13 g/mol
Clave InChI: RWXBAXNFTXQJAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Hydroxy-3-methylbutanal (CAS: 56805-34-6) is a chiral hydroxy aldehyde with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. It is a versatile building block in organic synthesis and is of significant interest in fragrance and flavor research. Branched-chain aldehydes like 3-methylbutanal are recognized as potent flavor compounds in various food products, contributing malty and chocolate-like notes, and their formation is a key area of study in food science . The compound's structure, featuring both an aldehyde and a hydroxyl functional group, makes it a valuable precursor for synthesizing more complex molecules. The (S)-enantiomer of this compound, with the specific CAS registry number 1931934-83-6, is available for stereospecific research applications . In biological contexts, related compounds such as (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) are critical intermediates in the non-mevalonate pathway (MEP pathway) for isoprenoid biosynthesis in many bacteria and parasites, highlighting the relevance of this structural motif in metabolic studies . Aldehydes, as a chemical class, are widely investigated as volatile organic compounds (VOCs) in perfumery and are also studied for their occurrence and impact in indoor environments and food products . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

56805-34-6

Fórmula molecular

C5H10O2

Peso molecular

102.13 g/mol

Nombre IUPAC

4-hydroxy-3-methylbutanal

InChI

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3

Clave InChI

RWXBAXNFTXQJAY-UHFFFAOYSA-N

SMILES canónico

CC(CC=O)CO

Origen del producto

United States

Foundational & Exploratory

4-Hydroxy-3-methylbutanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxy-3-methylbutanal

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Identifiers

This compound is an organic compound featuring both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. The presence of these two reactive groups makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Structure and Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C5H10O2[1][2]
SMILES CC(CC=O)CO[1]
InChI InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3[1]
InChIKey RWXBAXNFTXQJAY-UHFFFAOYSA-N[1][2]
CAS Number 56805-34-6[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in reactions, and analytical detection. A summary of its key properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 102.13 g/mol [1]
Exact Mass 102.068079557 Da[1]
XLogP3-AA (LogP) -0.2[1]
Polar Surface Area 37.3 Ų[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the selective oxidation of the primary alcohol in 3-methylbutane-1,4-diol. This method requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Selective Oxidation of 3-methylbutane-1,4-diol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbutane-1,4-diol in a suitable organic solvent such as dichloromethane (B109758).

  • Oxidizing Agent: Prepare a solution of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a TEMPO-catalyzed oxidation system.

  • Reaction Execution: Slowly add the oxidizing agent to the solution of the diol at room temperature while stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction and filter the mixture to remove the oxidant byproducts.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

G Proposed Synthesis of this compound start 3-methylbutane-1,4-diol product This compound start->product Selective Oxidation reagent Mild Oxidizing Agent (e.g., PCC or TEMPO) reagent->product

Caption: Proposed synthetic workflow for this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, this compound can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for its separation, identification, and quantification in complex matrices.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a volatile organic solvent, such as dichloromethane or methanol. If necessary, derivatization can be performed to improve its thermal stability and chromatographic behavior.

  • GC-MS System: Utilize a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity phase like 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

  • Chromatographic Separation: Employ a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature to elute the analyte.

  • Mass Spectrometry Detection: As the analyte elutes from the GC column, it is ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, is used for identification. The molecular ion peak would be expected at m/z 102.

G GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dissolution Dissolution in Volatile Solvent sample->dissolution derivatization Derivatization (Optional) dissolution->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection identification Identification via Mass Spectrum detection->identification quantification Quantification identification->quantification

Caption: General workflow for the analysis of this compound by GC-MS.

Biological Activity

Currently, there is limited specific information in the scientific literature regarding the biological activities or signaling pathways directly involving this compound. However, related hydroxy aldehydes are known to be intermediates in various metabolic pathways. For instance, the structurally similar 3-hydroxy-3-methylbutanal (B8750921) is explored in metabolic engineering and as an intermediate in engineered biosynthetic pathways.[3] Further research is required to elucidate any specific biological roles of this compound.

Conclusion

This compound is a bifunctional organic molecule with potential applications as a building block in organic synthesis. This guide has provided a detailed summary of its chemical structure, physicochemical properties, and proposed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this compound.

References

The Non-Mevalonate Pathway: A Technical Guide to the Discovery and Significance of the MEP Pathway and 4-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of isoprenoids, a vast and functionally diverse class of natural products, was for decades thought to proceed exclusively through the mevalonate (B85504) (MVA) pathway. However, seminal work beginning in the early 1990s, spearheaded by Michel Rohmer and his collaborators, led to the discovery of a second, independent route for isoprenoid precursor biosynthesis: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This alternative pathway, absent in humans, is essential in many pathogenic bacteria, parasites, and in the plastids of plants, making it a prime target for the development of novel antimicrobial agents and herbicides. A key intermediate in this pathway, (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), has since been identified as a potent, natural activator of the human Vγ9Vδ2 T cell population, highlighting its importance in immunology and potential for immunotherapeutic applications. This technical guide provides an in-depth overview of the discovery of the MEP pathway and HMBPP, detailing the key experimental methodologies employed, presenting quantitative data on pathway intermediates and enzyme kinetics, and illustrating the core concepts with signaling and workflow diagrams.

The Discovery of a Novel Isoprenoid Biosynthetic Route

The existence of an alternative to the MVA pathway was first suspected based on isotopic labeling studies in bacteria and plants that yielded results inconsistent with the established mevalonate route.[1][2] Seminal work by Michel Rohmer and colleagues in the early 1990s provided conclusive evidence for this new pathway.[3][4][5][6]

Early Isotopic Labeling Experiments

Initial investigations involved feeding microorganisms, such as E. coli, with ¹³C-labeled glucose and analyzing the resulting isoprenoids by Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The observed labeling patterns in the final isoprenoid products could not be reconciled with the known cleavage and rearrangement patterns of the MVA pathway. This discrepancy strongly suggested a different biosynthetic origin for the fundamental five-carbon isoprene (B109036) units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8][9]

Elucidation of the MEP Pathway Intermediates

Subsequent research focused on identifying the novel intermediates of this alternative pathway. Through a combination of meticulous isotopic labeling experiments, NMR spectroscopy, and mass spectrometry, the key molecules of the MEP pathway were sequentially identified and structurally characterized.[10][11] This work established the pathway's starting materials as pyruvate (B1213749) and glyceraldehyde 3-phosphate and mapped out the enzymatic conversions leading to IPP and DMAPP.

The MEP Pathway: A Step-by-Step Overview

The MEP pathway consists of seven enzymatic steps, converting pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP.

  • Step 1: DXP Synthase (DXS) : Condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

  • Step 2: DXP Reductoisomerase (DXR/IspC) : Reduction and isomerization of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

  • Step 3: MEP Cytidylyltransferase (MCT/IspD) : Conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

  • Step 4: CDP-ME Kinase (CMK/IspE) : Phosphorylation of CDP-ME to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

  • Step 5: MEcPP Synthase (MDS/IspF) : Cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

  • Step 6: HMBPP Synthase (HDS/IspG) : Reductive ring-opening of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[10]

  • Step 7: HMBPP Reductase (HDR/IspH) : Reduction of HMBPP to a mixture of IPP and DMAPP.[10]

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde 3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF MEcPP MEcPP IspG IspG MEcPP->IspG HMBPP 4-Hydroxy-3-methyl- butanal (HMBPP) IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP_DMAPP

Diagram 1: The MEP Pathway for Isoprenoid Biosynthesis.

Quantitative Data

Kinetic Parameters of MEP Pathway Enzymes

The following table summarizes the kinetic parameters for several key enzymes of the MEP pathway from Escherichia coli.

EnzymeSubstrateKM (µM)kcat (s⁻¹)Reference
DXSPyruvate1601.4[12]
D-Glyceraldehyde 3-phosphate80-[12]
DXRDXP4412.5[12]
IspDMEP293.6[12]
CTP230-[12]
IspECDP-ME153.5[12]
ATP280-[12]
IspFCDP-MEP1.32.1[12]
Intracellular Concentrations of MEP Pathway Intermediates

The intracellular concentrations of MEP pathway intermediates were quantified in Zymomonas mobilis.

MetaboliteConcentration (mM)Reference
DXP0.088[13]
MEP0.011[13]
CDP-ME0.006[13]
MEcPP0.106[13]
HMBPP0.005[13]
IPP/DMAPP0.005[13]

Experimental Protocols

Isotopic Labeling for Pathway Elucidation

A representative protocol for ¹³C-labeling experiments to trace carbon flow through the MEP pathway.

Objective: To determine the biosynthetic precursors of isoprenoids.

Materials:

  • Bacterial or plant cell culture

  • Defined growth medium

  • [1-¹³C]glucose or other ¹³C-labeled precursor

  • Equipment for cell harvesting (centrifugation)

  • Solvents for metabolite extraction (e.g., methanol, chloroform)

  • NMR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

Procedure:

  • Culture Growth: Grow the organism of interest in a defined medium to a specific growth phase (e.g., mid-logarithmic phase).

  • Precursor Feeding: Introduce a ¹³C-labeled precursor, such as [1-¹³C]glucose, into the culture medium at a defined concentration.[8]

  • Incubation: Continue incubation for a period sufficient to allow for the incorporation of the label into the metabolites of interest.

  • Harvesting: Rapidly harvest the cells, for example by centrifugation at low temperature, to quench metabolic activity.

  • Metabolite Extraction: Extract the isoprenoids and their precursors from the cell pellet using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).

  • Analysis: Analyze the extracted metabolites by NMR spectroscopy to determine the positions of ¹³C incorporation and by mass spectrometry to quantify the extent of labeling.[8]

  • Data Interpretation: Compare the observed labeling patterns with the predicted patterns for the MVA and MEP pathways to deduce the operative biosynthetic route.[9]

Isotopic_Labeling_Workflow cluster_0 Cell Culture and Labeling cluster_1 Analysis Culture_Growth 1. Grow cell culture in defined medium Precursor_Addition 2. Add [1-13C]glucose Culture_Growth->Precursor_Addition Incubation 3. Incubate for label incorporation Precursor_Addition->Incubation Harvesting 4. Harvest cells and quench metabolism Incubation->Harvesting Extraction 5. Extract metabolites Harvesting->Extraction NMR_MS 6. Analyze by NMR and Mass Spectrometry Extraction->NMR_MS Data_Analysis 7. Determine labeling pattern and deduce pathway NMR_MS->Data_Analysis

Diagram 2: Workflow for Isotopic Labeling Experiments.
Quantification of MEP Pathway Intermediates by LC-MS/MS

A sensitive method for the accurate quantification of MEP pathway intermediates.[14][15]

Objective: To measure the intracellular concentrations of DXP, MEP, CDP-ME, MEcPP, HMBPP, IPP, and DMAPP.

Materials:

  • Cell culture or tissue sample

  • Internal standards (e.g., ¹³C-labeled MEP pathway intermediates)

  • Extraction buffer (e.g., acetonitrile/methanol/water mixture)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Homogenize and extract metabolites from a known quantity of cells or tissue using a cold extraction buffer containing internal standards.

  • Chromatographic Separation: Separate the extracted metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometric Detection: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of each metabolite by comparing its peak area to that of the corresponding internal standard.

Recombinant Expression and Purification of MEP Pathway Enzymes

A general protocol for producing MEP pathway enzymes for in vitro studies.

Objective: To obtain pure, active MEP pathway enzymes.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • Gene encoding the MEP pathway enzyme of interest

  • LB medium and appropriate antibiotics

  • IPTG for induction

  • Equipment for cell lysis (e.g., sonicator)

  • Affinity chromatography column (e.g., Ni-NTA)

Procedure:

  • Cloning: Clone the gene of interest into the expression vector.[16]

  • Transformation: Transform the recombinant plasmid into the E. coli expression strain.[17]

  • Expression: Grow the transformed cells in LB medium and induce protein expression with IPTG.[17]

  • Lysis: Harvest the cells and lyse them to release the recombinant protein.[18]

  • Purification: Purify the His-tagged protein from the cell lysate using Ni-NTA affinity chromatography.[18]

  • Verification: Verify the purity and identity of the protein by SDS-PAGE and Western blotting.

HMBPP-mediated Activation of Vγ9Vδ2 T Cells

An assay to measure the immunostimulatory activity of HMBPP.[19][20]

Objective: To quantify the activation of Vγ9Vδ2 T cells in response to HMBPP.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from a healthy donor

  • HMBPP

  • Cell culture medium (e.g., RPMI-1640)

  • Interleukin-2 (IL-2)

  • ELISA kit for interferon-gamma (IFN-γ)

Procedure:

  • Cell Culture: Culture PBMCs in the presence of a low concentration of HMBPP and IL-2 to expand the Vγ9Vδ2 T cell population.[21]

  • Stimulation: After a period of expansion, re-stimulate the cells with varying concentrations of HMBPP.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-γ in the supernatant using an ELISA kit.[22]

  • Data Analysis: Plot the IFN-γ concentration against the HMBPP concentration to determine the EC₅₀ value.

4-Hydroxy-3-methylbutanal (HMBPP): A Key Intermediate and Potent Immunostimulant

The discovery of the MEP pathway led to the identification of HMBPP as its penultimate intermediate.[10] HMBPP is a highly potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells at nanomolar concentrations.[19] This activation is mediated through the butyrophilin 3A1 (BTN3A1) molecule.[20] The potent immunostimulatory activity of HMBPP has significant implications for the development of novel immunotherapies for infectious diseases and cancer.

HMBPP_Activation cluster_APC Antigen Presenting Cell cluster_Tcell Vγ9Vδ2 T Cell HMBPP_in HMBPP (from bacteria) BTN3A1 BTN3A1 HMBPP_in->BTN3A1 binds to intracellular domain TCR Vγ9Vδ2 TCR BTN3A1->TCR presents HMBPP Activation T Cell Activation TCR->Activation Cytokines Cytokine Release (e.g., IFN-γ) Activation->Cytokines Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Diagram 3: HMBPP-mediated Activation of Vγ9Vδ2 T Cells.

Conclusion and Future Perspectives

The discovery of the MEP pathway has fundamentally altered our understanding of isoprenoid biosynthesis and has opened up new avenues for therapeutic intervention. The absence of this pathway in humans makes its enzymes attractive targets for the development of selective inhibitors against a wide range of pathogens. Furthermore, the identification of HMBPP as a potent activator of the human immune system provides a powerful tool for the development of novel immunotherapies. Future research in this field will likely focus on the development of more potent and specific inhibitors of MEP pathway enzymes, the elucidation of the precise mechanisms of HMBPP-mediated T cell activation, and the translation of these findings into clinical applications for the treatment of infectious diseases and cancer.

References

A Technical Guide to the Role of (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate in Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed examination of the pivotal role of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) (HMBPP) in the methylerythritol phosphate (B84403) (MEP) pathway of isoprenoid biosynthesis. It is presumed that the topic of interest is HMBPP, the final intermediate of this pathway, rather than 4-hydroxy-3-methylbutanal, an aldehyde not directly involved in this core metabolic route.

Introduction: The MEP Pathway and the Central Role of HMBPP

Isoprenoids represent one of the most extensive and diverse families of natural products, with critical functions in all domains of life.[1] They are synthesized from two five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] While eukaryotes like animals utilize the mevalonate (B85504) (MVA) pathway for IPP and DMAPP synthesis, most eubacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plant plastids employ the methylerythritol phosphate (MEP) pathway.[3][4][5] This metabolic distinction makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents and herbicides.[1][6]

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through seven enzymatic steps.[3][7] The final, committing step is the conversion of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) into a mixture of IPP and DMAPP.[2][7][8] This critical transformation is catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase, commonly known as IspH or LytB.[8][9]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; pathway_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_step_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Pyruvate [label="Pyruvate"]; GAP [label="Glyceraldehyde\n3-Phosphate"]; DXP [label="1-Deoxy-D-xylulose\n5-phosphate (DXP)"]; MEP [label="2-C-Methyl-D-erythritol\n4-phosphate (MEP)"]; CDP_ME [label="4-(Cytidine 5'-diphospho)-\n2-C-methyl-D-erythritol"]; CDP_MEP [label="CDP-ME\n2-phosphate"]; MEcPP [label="2-C-Methyl-D-erythritol\n2,4-cyclodiphosphate (MEcPP)"]; HMBPP [label="(E)-4-Hydroxy-3-methylbut-2-enyl\ndiphosphate (HMBPP)", node_type=final_step_node]; IPP [label="Isopentenyl\ndiphosphate (IPP)", node_type=product_node]; DMAPP [label="Dimethylallyl\ndiphosphate (DMAPP)", node_type=product_node]; Isoprenoids [label="Isoprenoids", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout sub_cluster [shape=point, width=0];

// Edges {Pyruvate, GAP} -> sub_cluster [arrowhead=none]; sub_cluster -> DXP [label=" DXS (IspA)"]; DXP -> MEP [label=" DXR (IspC)"]; MEP -> CDP_ME [label=" IspD"]; CDP_ME -> CDP_MEP [label=" IspE"]; CDP_MEP -> MEcPP [label=" IspF"]; MEcPP -> HMBPP [label=" IspG"]; HMBPP -> IPP [label=" IspH (LytB)", color="#EA4335", fontcolor="#EA4335"]; HMBPP -> DMAPP [label=" IspH (LytB)", color="#EA4335", fontcolor="#EA4335"]; {IPP, DMAPP} -> Isoprenoids; } The Methylerythritol Phosphate (MEP) Pathway.

The Catalyst: IspH (LytB) - A [4Fe-4S] Metalloenzyme

IspH is a remarkable metalloenzyme that contains an oxygen-sensitive [4Fe-4S] iron-sulfur cluster at its active site.[7][8][10] This cluster is essential for catalysis, participating directly in the reductive dehydroxylation of HMBPP.[11][12][13] The protein structure adopts a trefoil-like arrangement of three α/β domains, with the [4Fe-4S] cluster situated at the center.[8][14] The cluster is coordinated by three highly conserved cysteine residues, leaving a unique fourth iron atom available for substrate binding and electron transport during catalysis.[8][12]

The reaction catalyzed by IspH is a 2H+/2e- reduction and dehydration.[11] It converts a single molecule of HMBPP into both IPP and DMAPP, typically in a ratio of approximately 5:1 to 6:1.[1][2][15] This is a key feature of the MEP pathway, as it generates both isoprenoid precursors simultaneously, unlike the MVA pathway where DMAPP is formed exclusively via the isomerization of IPP.[2]

Catalytic Mechanism of IspH

The precise mechanism of IspH catalysis has been a subject of extensive investigation, with several proposed theories. A consensus mechanism involves the following key steps, supported by crystallographic, spectroscopic, and computational studies.[7][11][16]

  • Substrate Binding: The C4-hydroxyl group of HMBPP coordinates directly to the unique fourth iron atom of the [4Fe-4S] cluster.[11][14][16] This binding is stabilized by a hydrogen-bonding network within the active site.[12]

  • First Electron Transfer: The [4Fe-4S] cluster, after receiving an electron from a reducing partner (e.g., flavodoxin or ferredoxin), donates an electron to the bound substrate.[17]

  • Dehydroxylation: This electron transfer facilitates the cleavage of the C-O bond, eliminating a water molecule and forming a transient allyl radical intermediate.[16]

  • Second Electron Transfer and Protonation: A second electron is transferred to the intermediate, which is subsequently protonated to yield the final products, IPP and DMAPP.[16][17] The branching to form two different products is thought to occur at this final stage.

// Nodes with labels and structures Start [label="IspH-[4Fe-4S]²⁺"]; ComplexI [label="HMBPP binds\nIspH-[4Fe-4S]²⁺-HMBPP"]; ComplexII [label="1e⁻ reduction\nIspH-[4Fe-4S]¹⁺-HMBPP"]; ComplexIII [label="C-O cleavage\n(-H₂O)\nAllylic Intermediate"]; ComplexIV [label="1e⁻ reduction\n& Protonation"]; Products [label="IPP + DMAPP\n(Released)"];

// Logical Flow Start -> ComplexI [label=" Substrate\nBinding"]; ComplexI -> ComplexII [label=" e⁻ from\nFlavodoxin"]; ComplexII -> ComplexIII [label=" Protonation &\nDehydration"]; ComplexIII -> ComplexIV [label=" e⁻ from\nCluster"]; ComplexIV -> Products [label=" H⁺ Transfer"]; Products -> Start [label=" Enzyme\nRegeneration", style=dashed, color="#5F6368"]; } Proposed Catalytic Mechanism of IspH.

Quantitative Data

The study of IspH has yielded significant quantitative data regarding its catalytic efficiency, substrate affinity, and inhibition.

ParameterOrganismValueReference
Specific Activity Aquifex aeolicus~9000 nmol·min⁻¹·mg⁻¹[11]
Escherichia coli3 nmol·min⁻¹·mg⁻¹[11]
Escherichia coli~800 nmol·min⁻¹·mg⁻¹[18]
Product Ratio (IPP:DMAPP)Escherichia coli~5:1[15]
Escherichia coli~6:1[2]
KM for HMBPP Aquifex aeolicus5 µM[19]

Note: Specific activity can vary significantly based on the assay conditions and the reducing system used.

InhibitorOrganismIC₅₀Reference
Alkynyl diphosphateAquifex aeolicus0.45 µM[19],[20]
(E)-4-mercapto-3-methylbut-2-en-1-yl diphosphate (TMBPP)Escherichia coliNot specified, potent[21]
(E)-4-amino-3-methylbut-2-en-1-yl diphosphate (AMBPP)Escherichia coliNot specified, potent[21]
Compound C17Escherichia coli4 nM[22]
Compound C23Escherichia coli85 nM[22]
Compound C10Escherichia coli9 µM[22]

Experimental Protocols

Characterizing the activity of the oxygen-sensitive IspH enzyme requires anaerobic conditions and specialized assays.

This method, adapted from studies on E. coli IspH, uses the natural electron transport chain to drive the reaction.[18]

Objective: To quantify the conversion of radiolabeled HMBPP to IPP and DMAPP.

Materials:

  • Purified recombinant IspH, Flavodoxin (FldA), and Flavodoxin Reductase (FpR1).

  • [3-¹⁴C]HMBPP (substrate).

  • NADPH (cofactor).

  • 50 mM Tris-HCl buffer, pH 8.0.

  • Alkaline phosphatase.

  • Heptane (B126788).

  • 30% Trichloroacetic acid (TCA).

  • Scintillation cocktail and counter.

  • Anaerobic glove box or Schlenk line.

Procedure:

  • Prepare all buffers and solutions, ensuring they are deoxygenated. Perform all subsequent steps under strict anaerobic conditions (e.g., in a glove box with <2 ppm O₂).

  • In a reaction vial, prepare a master mix containing Tris-HCl buffer, a fixed concentration of [3-¹⁴C]HMBPP (e.g., 200 µM), NADPH (e.g., 2.2 mM), FldA (e.g., 41 µM), and FpR1 (e.g., 17 µM).

  • For inhibition studies, add varying concentrations of the inhibitor to the vials. For control, add vehicle (e.g., DMSO).

  • Pre-incubate the reaction mixtures at 37°C for 3-5 minutes.

  • Initiate the reaction by adding a defined concentration of purified IspH (e.g., 30-50 nM).

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quench the reaction by adding 30% TCA.

  • Add alkaline phosphatase to the quenched mixture to dephosphorylate the products ([¹⁴C]IPP and [¹⁴C]DMAPP) into volatile monools ([¹⁴C]isopentenol and [¹⁴C]dimethylallyl alcohol).

  • Selectively extract the radiolabeled alcohols from the aqueous phase using an equal volume of heptane.

  • Transfer an aliquot of the heptane phase to a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter. The counts are directly proportional to the amount of product formed.

This continuous assay measures IspH activity by monitoring the oxidation of a chemical reductant or NADPH.

A. Methyl Viologen (MV) Assay: [22]

  • Under anaerobic conditions, prepare a reaction mixture in a sealed cuvette containing buffer, HMBPP (e.g., 1 mM), and methyl viologen.

  • Reduce the methyl viologen with a fresh solution of sodium dithionite (B78146) until a stable, low absorbance at 398 nm is achieved.

  • Initiate the reaction by injecting IspH (e.g., 50 nM).

  • Monitor the increase in absorbance at 398 nm as the reduced MV is oxidized by IspH during HMBPP conversion. The rate of absorbance change is proportional to enzyme activity.

B. NADPH Depletion Assay: [18]

  • Under anaerobic conditions, assemble the biological reducing system (FldA, FpR1) in a cuvette with buffer, HMBPP, and a saturating concentration of NADPH.

  • Initiate the reaction with IspH.

  • Monitor the decrease in absorbance at 340 nm corresponding to the consumption of NADPH.

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// Nodes A1 [label="Preparation (Anaerobic)", node_type=prep_node]; A2 [label="Deoxygenate Buffers &\nReagents", node_type=prep_node];

B1 [label="Reaction Setup", node_type=reaction_node]; B2 [label="Combine Buffer, NADPH, FldA, FpR1,\nand [¹⁴C]HMBPP in vials", node_type=reaction_node]; B3 [label="Pre-incubate at 37°C", node_type=reaction_node]; B4 [label="Initiate with IspH Enzyme", node_type=reaction_node]; B5 [label="Incubate at 37°C", node_type=reaction_node]; B6 [label="Quench with TCA", node_type=reaction_node];

C1 [label="Product Analysis", node_type=analysis_node]; C2 [label="Dephosphorylate with\nAlkaline Phosphatase", node_type=analysis_node]; C3 [label="Extract with Heptane", node_type=analysis_node]; C4 [label="Liquid Scintillation Counting", node_type=analysis_node];

D1 [label="Data Interpretation", node_type=result_node, shape=ellipse];

// Edges A1 -> A2; A2 -> B1; B1 -> B2 -> B3 -> B4 -> B5 -> B6; B6 -> C1; C1 -> C2 -> C3 -> C4; C4 -> D1; } Workflow for a Radiometric IspH Activity Assay.

Conclusion: A Prime Target for Drug Development

(E)-4-hydroxy-3-methylbut-2-enyl diphosphate stands at a critical juncture in isoprenoid metabolism in countless organisms. Its conversion to IPP and DMAPP by the unique [4Fe-4S] enzyme IspH represents the culmination of the MEP pathway. The essentiality of this pathway for major human pathogens and its absence in humans solidifies IspH as a high-value target for the rational design of novel anti-infective drugs.[6][23] A thorough understanding of its structure, mechanism, and kinetics, facilitated by the robust experimental protocols detailed herein, is paramount for exploiting this therapeutic window.

References

The Biological Significance of (E)-4-Hydroxy-3-methylbut-2-enyl Pyrophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) is a pivotal intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. This pathway is essential for the survival of most pathogenic bacteria, parasites such as the malaria-causing Plasmodium falciparum, and plants, but is notably absent in humans. This distinction positions HMBPP and the enzymes involved in its metabolism as prime targets for the development of novel antimicrobial agents. Furthermore, HMBPP has garnered significant attention for its role as a potent and specific activator of a unique subset of human immune cells, the Vγ9Vδ2 T cells, highlighting its potential in immunotherapy.

This technical guide provides an in-depth exploration of the biological significance of HMBPP, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways.

Core Biological Functions

HMBPP's biological importance stems from two primary roles:

  • A Crucial Intermediate in the MEP Pathway: The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These molecules are the building blocks for a vast array of essential compounds, including vitamins, hormones, and components of cell membranes. HMBPP is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the enzyme HMB-PP synthase (GcpE or IspG) and is subsequently converted to IPP and DMAPP by HMB-PP reductase (LytB or IspH).[3][4][5] The absence of this pathway in humans makes its enzymes attractive targets for the development of selective inhibitors with potential as antibiotics and antiparasitic drugs.[6]

  • A Potent Activator of Human Vγ9Vδ2 T Cells: HMBPP is the most potent known natural phosphoantigen for human Vγ9Vδ2 T cells, a major population of γδ T cells in peripheral blood.[3][7] These cells play a critical role in the immune response against microbial pathogens and cancer cells. HMBPP activates Vγ9Vδ2 T cells at nanomolar concentrations, a potency that is 10,000 to 10,000,000 times greater than other natural ligands like IPP.[3][7] This activation is mediated through the binding of HMBPP to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) protein.[3][8][9] This interaction triggers a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor and subsequent proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic activity against infected or malignant cells.[10][11][12]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of HMBPP and the kinetics of the enzymes involved in its metabolism.

ParameterValueOrganism/SystemReference
Vγ9Vδ2 T Cell Activation
EC500.06 nM - 0.50 nMHuman PBMCs[1][3]
BTN3A1 Binding
Kd1.5 µM - 6.1 µMHuman BTN3A1 intracellular domain[8]
IspG (HMB-PP Synthase) Kinetics
kcatData not availableE. coli[13]
Km (for MEcPP)Data not availableE. coli[13]
IspH (HMB-PP Reductase) Kinetics
kcat7.3 s-1E. coli[14]
Km (for HMBPP)1.8 µME. coli[14]
kcat/Km4.1 x 106 M-1s-1E. coli[14]
Km (for HMBPP)590 ± 60 µMAquifex aeolicus[5]

Table 1: Biological Activity and Enzyme Kinetics of HMBPP.

CompoundEC50 (nM) for Vγ9Vδ2 T Cell ActivationReference
(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) 0.06 - 0.50 [1][3]
Isopentenyl pyrophosphate (IPP)~10,000[10]
Zoledronate~500 - 900[1][3]
POM2-C-HMBP (prodrug)5.4[1][10]

Table 2: Comparative Potency of Vγ9Vδ2 T Cell Activators.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving HMBPP.

MEP_Pathway Pyr Pyruvate Dxs DXS Pyr->Dxs G3P Glyceraldehyde-3-phosphate G3P->Dxs DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) Dxr DXR (IspC) DXP->Dxr MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) IspG IspG (GcpE) MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) IspH IspH (LytB) HMBPP->IspH IPP Isopentenyl pyrophosphate (IPP) DMAPP Dimethylallyl pyrophosphate (DMAPP) Dxs->DXP Dxr->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP IspH->DMAPP

The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.

Vg9Vd2_Activation cluster_target Target Cell (Infected or Tumor) cluster_tcell Vγ9Vδ2 T Cell HMBPP_intra HMBPP BTN3A1_intra BTN3A1 (B30.2 domain) HMBPP_intra->BTN3A1_intra Binding BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognition Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Activation of Vγ9Vδ2 T Cells by HMBPP via BTN3A1.

Experimental Protocols

Detailed methodologies for key experiments involving HMBPP are provided below. These protocols are based on established procedures and should be adapted as necessary for specific experimental contexts.

Synthesis of (E)-4-Hydroxy-3-methylbut-2-enyl Pyrophosphate (HMBPP)

The chemical synthesis of HMBPP is a multi-step process. A representative synthetic route is outlined below, based on published methods.[3]

Workflow:

HMBPP_Synthesis_Workflow Start Hydroxyacetone (B41140) Step1 Protection of hydroxyl group (e.g., with TBDMSCl) Start->Step1 Step2 Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide Step1->Step2 Step3 Reduction of the ester group (e.g., with DIBAL-H) Step2->Step3 Step4 Deprotection of the hydroxyl group (e.g., with TBAF) Step3->Step4 Step5 Phosphorylation and pyrophosphorylation Step4->Step5 End HMBPP Step5->End

General workflow for the chemical synthesis of HMBPP.

Detailed Steps (Illustrative Example):

  • Protection of Hydroxyacetone: React hydroxyacetone with a protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) to yield 1-((tert-butyldimethylsilyl)oxy)propan-2-one.[3]

  • Carbon Chain Extension: Perform a Horner-Wadsworth-Emmons reaction with the protected hydroxyacetone and a suitable phosphonate ylide, such as triethyl phosphonoacetate, to introduce the butenyl backbone.

  • Reduction to the Allylic Alcohol: Reduce the resulting ester with a reducing agent like diisobutylaluminium hydride (DIBAL-H) to form the corresponding allylic alcohol.

  • Deprotection: Remove the silyl (B83357) protecting group using a fluoride (B91410) source, for example, tetrabutylammonium (B224687) fluoride (TBAF), to yield (E)-4-hydroxy-3-methylbut-2-en-1-ol.

  • Phosphorylation: The diol is then subjected to a two-step phosphorylation process, first to the monophosphate and then to the pyrophosphate, to yield the final product, HMBPP. This can be achieved using reagents like trichloroacetonitrile (B146778) and tetrabutylammonium phosphate.

Purification: HMBPP is typically purified using anion-exchange chromatography.

Vγ9Vδ2 T Cell Expansion and Activation Assay

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and the subsequent assessment of their activation by HMBPP.[9][15][16]

Workflow:

TCell_Assay_Workflow Start Isolate PBMCs from healthy donor blood Step1 Stimulate PBMCs with HMBPP and IL-2 for 7-14 days Start->Step1 Step2 Purify expanded Vγ9Vδ2 T cells (e.g., by magnetic bead sorting) Step1->Step2 Step3 Co-culture purified T cells with target cells and HMBPP Step2->Step3 Step4 Analyze T cell activation Step3->Step4 End1 Flow Cytometry: CD69, CD25 expression Step4->End1 End2 ELISA/CBA: IFN-γ, TNF-α secretion Step4->End2

Workflow for Vγ9Vδ2 T cell expansion and activation assay.

Detailed Steps:

  • PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Vγ9Vδ2 T Cell Expansion: Culture the PBMCs at a density of 1 x 106 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine. Stimulate the cells with a low concentration of HMBPP (e.g., 10 nM) and recombinant human interleukin-2 (B1167480) (IL-2; e.g., 100 U/mL). Replenish the medium with fresh IL-2 every 2-3 days. The expansion of Vγ9Vδ2 T cells can be monitored by flow cytometry.[9][15]

  • Purification of Vγ9Vδ2 T Cells: After 7-14 days of culture, purify the expanded Vγ9Vδ2 T cells using negative selection with magnetic beads to deplete other cell types.

  • Activation Assay: Co-culture the purified Vγ9Vδ2 T cells with a suitable target cell line (e.g., K562 or Daudi) in the presence of varying concentrations of HMBPP for 24-48 hours.

  • Analysis of Activation:

    • Cell Surface Markers: Stain the cells with fluorescently labeled antibodies against T cell activation markers such as CD69 and CD25 and analyze by flow cytometry.[3]

    • Cytokine Production: Collect the culture supernatants and measure the concentration of secreted cytokines, such as IFN-γ and TNF-α, using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[15]

Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay

This protocol assesses the ability of HMBPP-activated Vγ9Vδ2 T cells to kill target cancer cells.[2][17]

Workflow:

Cytotoxicity_Assay_Workflow Start Expand and purify Vγ9Vδ2 T cells (as described previously) Step1 Label target cancer cells with a fluorescent dye (e.g., CFSE) Start->Step1 Step2 Co-culture effector T cells with labeled target cells at various E:T ratios Step1->Step2 Step3 Incubate for 4-6 hours Step2->Step3 Step4 Stain with a viability dye (e.g., Propidium (B1200493) Iodide or 7-AAD) Step3->Step4 End Analyze target cell lysis by flow cytometry Step4->End

Workflow for Vγ9Vδ2 T cell-mediated cytotoxicity assay.

Detailed Steps:

  • Effector Cell Preparation: Expand and purify Vγ9Vδ2 T cells as described in the activation assay protocol.

  • Target Cell Preparation: Label the target cancer cells (e.g., colon cancer cell lines SW620 or HT29) with a fluorescent dye that is retained by live cells, such as carboxyfluorescein succinimidyl ester (CFSE).[2]

  • Co-culture: Co-culture the effector Vγ9Vδ2 T cells with the CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., from 1:1 to 20:1) in the presence or absence of HMBPP.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Analysis of Cytotoxicity: Add a viability dye, such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), which only enters dead cells. Analyze the samples by flow cytometry. The percentage of target cell lysis can be determined by quantifying the proportion of CFSE-positive cells that are also positive for the viability dye.[2]

Conclusion

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate stands at a critical intersection of microbial metabolism and human immunology. Its essential role in the MEP pathway of numerous pathogens makes it and its associated enzymes highly attractive targets for the development of new anti-infective therapies. Simultaneously, its unparalleled potency and specificity in activating the cytotoxic and immunomodulatory functions of Vγ9Vδ2 T cells open up exciting avenues for cancer immunotherapy and the development of novel vaccine adjuvants. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of HMBPP's biological significance and harness its therapeutic potential.

References

4-Hydroxy-3-methylbutanal: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56805-34-6

Synonyms: 4-hydroxy-3-methyl-butyraldehyde; Butanal, 4-hydroxy-3-methyl-[1][2]

This technical guide provides an in-depth overview of 4-Hydroxy-3-methylbutanal, a key chemical intermediate. The document details its chemical and physical properties, outlines a potential synthesis protocol, and discusses its analytical quantification.

Chemical and Physical Properties

This compound is a small molecule featuring both a hydroxyl and an aldehyde functional group. While experimentally determined physical properties are not extensively documented in publicly available literature, predicted values provide valuable insights for handling and experimental design.

PropertyValueSource
Molecular Formula C5H10O2PubChem[2]
Molecular Weight 102.13 g/mol PubChem[2]
CAS Number 56805-34-6ChemicalBook[3]
Boiling Point (Predicted) 193.6±23.0 °CChemicalBook[4]
Density (Predicted) 0.961±0.06 g/cm³ChemSrc[5]
pKa (Predicted) 14.81±0.10ChemicalBook[4]

Synthesis of this compound

A plausible and common method for the synthesis of β-hydroxy aldehydes such as this compound is the aldol (B89426) condensation .[6] This reaction involves the base-catalyzed reaction of an enolate with an aldehyde or ketone. For the synthesis of this compound, propanal would serve as the precursor to the enolate, which would then react with formaldehyde (B43269).

Experimental Protocol: Aldol Condensation for this compound Synthesis

This protocol is a generalized procedure based on established aldol condensation reactions and should be optimized for specific laboratory conditions.

Materials:

  • Propanal

  • Formaldehyde (e.g., as a 37% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663)

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, cool a solution of propanal in a suitable solvent (e.g., water or a water/alcohol mixture) to 5-10 °C in an ice bath.

  • Base Addition: Slowly add the sodium hydroxide solution to the cooled propanal solution with continuous stirring. This will facilitate the formation of the propanal enolate.

  • Formaldehyde Addition: Once the base has been added, slowly add the formaldehyde solution from the dropping funnel while maintaining the reaction temperature between 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Neutralization: Once the reaction is deemed complete, carefully quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction process three times to ensure maximum recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Aldol Condensation

Aldol_Condensation Propanal Propanal Enolate Propanal Enolate Propanal->Enolate Base-catalyzed enolization Formaldehyde Formaldehyde Aldol_Adduct This compound Formaldehyde->Aldol_Adduct Base Base (e.g., NaOH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic attack Purification Purification Aldol_Adduct->Purification

Caption: A logical workflow for the synthesis of this compound via aldol condensation.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

For analysis in a complex matrix, a sample preparation step such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., a wax-type column)

GC-MS Parameters (as a starting point):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 240 °C at 10 °C/min

    • Hold at 240 °C for 5 minutes

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Data Analysis:

Quantification is typically performed by creating a calibration curve using standards of known concentrations. The peak area of the target analyte is compared to the calibration curve to determine its concentration in the sample.

Potential Biological Role: Xenobiotic Metabolism

While specific metabolic pathways for this compound are not well-documented, as a xenobiotic compound, it would likely undergo Phase I and Phase II metabolism in biological systems.[7][8]

  • Phase I Metabolism: The aldehyde group could be oxidized to a carboxylic acid or reduced to an alcohol by enzymes such as aldehyde dehydrogenases or alcohol dehydrogenases, respectively. The hydroxyl group may also be a site for oxidation.

  • Phase II Metabolism: The hydroxyl group and any newly formed functional groups could be conjugated with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Conceptual Pathway of Xenobiotic Metabolism

Xenobiotic_Metabolism Compound This compound PhaseI_Metabolite Oxidized or Reduced Metabolite Compound->PhaseI_Metabolite Enzymatic Transformation PhaseI Phase I Metabolism (Oxidation/Reduction) PhaseI->PhaseI_Metabolite Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide, Sulfate) PhaseI_Metabolite->Conjugated_Metabolite Enzymatic Conjugation PhaseII Phase II Metabolism (Conjugation) PhaseII->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: A conceptual diagram of the potential xenobiotic metabolism of this compound.

Conclusion

This compound is a valuable chemical intermediate with applications in various fields. This guide provides a foundational understanding of its properties, a plausible synthesis route, and analytical considerations. Further research is warranted to experimentally validate the predicted properties and to fully elucidate its metabolic fate and potential biological activities.

References

The Elusive Presence of 4-Hydroxy-3-methylbutanal in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbutanal is a small, functionalized aldehyde whose presence in natural biological systems is not well-documented in current scientific literature. Despite the ubiquitous nature of aldehydes in metabolic pathways and as signaling molecules, this specific compound remains largely uncharacterized within an organismal context. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. Due to the scarcity of direct evidence, this document will focus on its hypothetical natural occurrence, plausible metabolic pathways based on related compounds, and detailed experimental protocols for its potential detection and quantification in biological matrices.

Hypothetical Natural Occurrence and Metabolic Pathways

While direct evidence is lacking, the chemical structure of this compound suggests potential origins from common metabolic precursors through known enzymatic reactions. Branched-chain amino acids, such as valine and leucine, are key sources of branched-chain aldehydes in organisms, particularly in microorganisms and plants.

A plausible biosynthetic route for this compound could originate from the metabolism of valine. This proposed pathway involves a series of enzymatic steps, including transamination, decarboxylation, and hydroxylation.

Below is a diagram illustrating a hypothetical metabolic pathway leading to the formation of this compound.

Hypothetical_Metabolic_Pathway Valine Valine alpha_Keto_Val α-Ketoisovalerate Valine->alpha_Keto_Val Transaminase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Val->Isobutyryl_CoA Decarboxylase Hydroxy_Isobutyryl_CoA 3-Hydroxyisobutyryl-CoA Isobutyryl_CoA->Hydroxy_Isobutyryl_CoA Hydratase Hydroxy_Isobutyraldehyde 3-Hydroxyisobutyraldehyde Hydroxy_Isobutyryl_CoA->Hydroxy_Isobutyraldehyde Reductase Target This compound Hydroxy_Isobutyraldehyde->Target Isomerase/Hydroxylase (Hypothetical)

Caption: A hypothetical metabolic pathway for the biosynthesis of this compound from valine.

Quantitative Data on Related Aldehydes

Direct quantitative data for this compound in biological samples is not available in the reviewed literature. However, data for the related branched-chain aldehyde, 3-methylbutanal, in various matrices can provide an expected order of magnitude for detection and quantification efforts.

CompoundOrganism/MatrixConcentration RangeReference
3-MethylbutanalCheddar Cheese>140 µM--INVALID-LINK--
3-MethylbutanalSpent GrainMajor Volatile Compound--INVALID-LINK--

Experimental Protocols

The detection and quantification of a polar, reactive molecule like this compound in a complex biological matrix requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques. Due to the high reactivity and potential for low concentrations of aldehydes, a derivatization step is often necessary to improve stability and detection sensitivity.

Protocol: Quantitative Analysis of this compound in Biological Samples by GC-MS with Derivatization

This protocol describes a general procedure for the extraction, derivatization, and analysis of this compound from a biological matrix (e.g., plasma, cell culture media, or tissue homogenate).

1. Materials and Reagents:

  • Biological sample

  • Internal Standard (IS): this compound-d2 or a similar deuterated standard

  • Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (B92381) (GC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Sodium sulfate (B86663) (anhydrous), Sodium chloride, Phosphate-buffered saline (PBS)

2. Sample Preparation and Extraction:

  • Thaw biological samples on ice.

  • To 100 µL of sample, add the internal standard to a final concentration of 50 ng/mL.

  • Perform a protein precipitation step by adding 400 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the phases.

  • Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Incubate the mixture at 60°C for 30 minutes to form the PFBHA-oxime derivative.

  • After cooling, add 200 µL of hexane and vortex to extract the derivative.

  • Transfer the hexane layer to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFBHA derivatives of this compound and the internal standard.

5. Data Analysis:

  • Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Below is a workflow diagram for the described experimental protocol.

Experimental_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (Ethyl Acetate) Precipitate->Extract Dry Evaporation to Dryness Extract->Dry Derivatize Derivatization with PFBHA Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis and Quantification GCMS->Data

Caption: A general experimental workflow for the quantification of this compound in biological samples.

Signaling Pathways and Biological Roles: A Hypothetical Perspective

Given the absence of identified natural occurrence, no signaling pathways involving this compound have been described. However, as a reactive aldehyde, it could potentially interact with biological systems in several ways:

  • Protein Adduction: Aldehydes can form Schiff bases with the amino groups of lysine (B10760008) residues in proteins, potentially altering protein function.

  • Oxidative Stress: The metabolism of aldehydes can generate reactive oxygen species, contributing to oxidative stress.

  • Metabolic Intermediate: If formed, it would likely be rapidly metabolized, either through oxidation to the corresponding carboxylic acid (4-hydroxy-3-methylbutanoic acid) by aldehyde dehydrogenases or reduction to the diol (3-methylbutane-1,4-diol) by alcohol dehydrogenases.

The logical relationship for its potential biological impact is depicted below.

Logical_Relationship HMB This compound Protein Protein Adduction HMB->Protein Oxidative Oxidative Stress HMB->Oxidative Metabolism Metabolic Conversion HMB->Metabolism Function Altered Protein Function Protein->Function Damage Cellular Damage Oxidative->Damage Products Metabolic Products Metabolism->Products

Caption: A diagram showing the potential biological interactions of this compound.

Conclusion

This compound remains a molecule of theoretical interest in the context of natural occurrence in organisms. While its existence as a metabolite is plausible based on known biochemical transformations of related compounds, its presence has yet to be definitively reported in biological systems. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to investigate the potential presence and concentration of this and other similar hydroxyaldehydes. Future metabolomics studies with advanced analytical techniques may yet uncover the role, if any, that this compound plays in the complex web of life.

An In-depth Technical Guide to the Biosynthetic Pathway of Isoprenoid Precursors from Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on 4-Hydroxy-3-methylbutanal: The requested biosynthetic pathway for this compound from pyruvate (B1213749) is addressed within the context of the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. This essential metabolic route does not directly produce this compound. Instead, it synthesizes the crucial isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). A key intermediate in this pathway is (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), a molecule structurally related to this compound. This guide details the enzymatic steps from pyruvate to the formation of HMBPP and its subsequent conversion to IPP and DMAPP.

Introduction to the Methylerythritol Phosphate (MEP) Pathway

The methylerythritol phosphate (MEP) pathway is a fundamental metabolic route for the biosynthesis of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This pathway is essential in most bacteria, including many pathogens, as well as in plants and apicomplexan parasites, but is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents. The pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions.

The Enzymatic Cascade from Pyruvate to IPP and DMAPP

The biosynthesis of IPP and DMAPP from pyruvate and D-glyceraldehyde 3-phosphate involves the sequential action of seven enzymes. The overall transformation is a testament to the efficiency and elegance of metabolic engineering within living organisms.

Diagram of the MEP Pathway

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pyruvate->DXP DXS (IspC) GAP D-Glyceraldehyde 3-Phosphate GAP->DXP DXS (IspC) MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) MEcPP->HMBPP IspG IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP IspH Experimental_Workflow Gene_ID Gene Identification & Cloning Protein_Exp Protein Expression & Purification Gene_ID->Protein_Exp Enzyme_Assay Enzyme Activity Assays Protein_Exp->Enzyme_Assay Structural_Studies Structural Biology (X-ray/NMR) Protein_Exp->Structural_Studies Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis Inhibitor_Screen Inhibitor Screening Enzyme_Assay->Inhibitor_Screen Metabolic_Eng Metabolic Engineering Kinetic_Analysis->Metabolic_Eng Inhibitor_Screen->Metabolic_Eng Pathway_Analysis Pathway Flux Analysis Metabolic_Eng->Pathway_Analysis Product_Quant Product Quantification (e.g., Isoprenoids) Pathway_Analysis->Product_Quant

A Technical Guide to the Enzymatic Conversion of MEcPP to (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) is a critical intermediate in the non-mevalonate, or methylerythritol phosphate (B84403) (MEP), pathway of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria (e.g., Mycobacterium tuberculosis), and malaria parasites, but is absent in humans, making its enzymes prime targets for novel anti-infective drugs.[1][2][3] HMBPP is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the enzyme HMBPP synthase, also known as IspG or GcpE.[1][4] This guide provides an in-depth overview of this enzymatic conversion, including the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and visual diagrams of the key processes.

The MEP Pathway and the Role of HMBPP

Isoprenoids, a vast class of natural products, are universal building blocks for essential molecules such as steroids, hormones, and quinones.[5] They are synthesized from two five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] While humans utilize the mevalonate (B85504) (MVA) pathway for their synthesis, many bacteria and parasites rely on the MEP pathway.

The conversion of MEcPP to HMBPP is the penultimate step in the MEP pathway.[5][7] HMBPP is then subsequently reduced by HMBPP reductase (IspH or LytB) to generate a mixture of IPP and DMAPP.[1][3][8] The enzyme responsible for HMBPP synthesis, IspG, is an iron-sulfur protein that utilizes a [4Fe-4S] cluster to catalyze the reductive ring-opening of MEcPP.[2][4]

MEP_Pathway cluster_MEP MEP Pathway (Simplified) MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) HMBPP (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) MEcPP->HMBPP  IspG (GcpE)  [4Fe-4S]  2H⁺, 2e⁻ IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) HMBPP->IPP_DMAPP  IspH (LytB)  [4Fe-4S]  2H⁺, 2e⁻ Isoprenoids Isoprenoid Biosynthesis IPP_DMAPP->Isoprenoids

Figure 1: Simplified MEP Pathway focusing on HMBPP synthesis and conversion.

The IspG-Catalyzed Reaction Mechanism

The conversion of the cyclic MEcPP to the linear HMBPP is a complex reductive dehydroxylation reaction. IspG, a homodimeric enzyme, utilizes a [4Fe-4S] cluster at its active site.[7][9] The mechanism involves the coordination of the MEcPP substrate to the unique fourth iron atom of the cluster.[2][4] This is followed by a two-electron reduction and protonation, which facilitates the opening of the cyclodiphosphate ring to yield HMBPP.[2][7]

IspG_Mechanism IspG_ox IspG [4Fe-4S]²⁺ (Oxidized) Complex_I IspG [4Fe-4S]²⁺ :: MEcPP (Alkoxide Complex) IspG_ox->Complex_I Substrate MEcPP Substrate->Complex_I Complex_II IspG [4Fe-4S]¹⁺ :: MEcPP Complex_I->Complex_II 1e⁻ Reductant 2e⁻ (e.g., from Flavodoxin) Reductant->Complex_II Complex_III Ring Opening & Reduction Complex_II->Complex_III 1e⁻ Protons 2H⁺ Protons->Complex_III Product HMBPP Complex_III->Product IspG_ox_regen IspG [4Fe-4S]²⁺ Complex_III->IspG_ox_regen Product Release

Figure 2: Proposed logical flow of the IspG reaction mechanism.

Quantitative Data on Enzyme Activity

The specific activity of IspG can vary significantly based on the source organism, the purification procedure (especially the handling of the oxygen-sensitive [4Fe-4S] cluster), and the in vitro reduction system employed. Co-expression with iron-sulfur cluster (ISC) assembly machinery has been shown to dramatically improve the specific activity of recombinant IspG.[10]

OrganismEnzymeSpecific ActivityAssay ConditionsReference
Escherichia coliIspG~550 nmol min⁻¹ mg⁻¹Improved potent reduction system[10]
Escherichia coliIspH3 nmol min⁻¹ mg⁻¹Photoreduced deazaflavin or NADPH/flavodoxin/flavodoxin reductase[6]
Aquifex aeolicusIspH~9000 nmol min⁻¹ mg⁻¹Anaerobic purification, reduced methyl viologen[6]

Note: The table includes data for IspH to provide context on the subsequent reaction rate in the pathway. Data for IspG is less commonly reported in standardized units. The significant improvement in E. coli IspG activity highlights the critical role of the reduction system and proper enzyme reconstitution.[10]

Experimental Protocols

Recombinant Expression and Purification of IspG

This protocol is a generalized procedure based on methodologies described for [4Fe-4S] cluster proteins.[10] Strict anaerobic conditions are crucial for obtaining active holo-IspG.

  • Cloning and Expression Vector: The ispG gene is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification. For enhanced activity, co-express with a plasmid bearing the ISC operon to facilitate [4Fe-4S] cluster assembly.[10]

  • Host Strain: Use an E. coli expression strain like BL21(DE3).

  • Culture Growth: Grow cells in a rich medium (e.g., TB) supplemented with appropriate antibiotics, L-cysteine (as a sulfur source), and ferric ammonium (B1175870) citrate (B86180) (as an iron source) at 37°C to an OD₆₀₀ of ~0.6-0.8.

  • Induction: Cool the culture to 16-18°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM). Incubate overnight.

  • Cell Harvest and Lysis (Anaerobic): All subsequent steps must be performed under a strict anaerobic atmosphere (e.g., in a glove box). Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a reducing agent (e.g., 2-5 mM DTT), lysozyme, and DNase I. Lyse cells by sonication.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-40 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).

  • Buffer Exchange: Immediately exchange the buffer of the purified protein into an anaerobic storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) using a desalting column or dialysis.

  • Quantification and Storage: Determine the protein concentration (e.g., via Bradford assay). The presence of the [4Fe-4S] cluster can be confirmed by a characteristic UV-Vis absorbance peak around 410-420 nm.[6] Flash-freeze aliquots in liquid nitrogen and store at -80°C.

In Vitro IspG Activity Assay

This assay measures the conversion of MEcPP to HMBPP.

  • Reaction Components:

    • Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

    • Enzyme: Purified holo-IspG.

    • Reduction System:

      • Biological: NADPH, flavodoxin reductase (Fpr), and flavodoxin (FldA).[10][11]

      • Chemical: Sodium dithionite (B78146) and methyl viologen (for IspH assays, adaptable for IspG).[6][12]

  • Assay Setup (Anaerobic):

    • In an anaerobic environment, prepare a reaction mixture containing buffer, the reduction system components, and the MEcPP substrate.

    • Initiate the reaction by adding the purified IspG enzyme.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

  • Product Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant for the presence of HMBPP using LC-MS or a suitable HPLC method. The product can be identified by its mass and by comparison to a synthesized standard.

Experimental_Workflow cluster_prep Enzyme Preparation (Anaerobic) cluster_assay Activity Assay (Anaerobic) cluster_analysis Product Analysis Harvest Harvest E. coli Expressing IspG Lyse Cell Lysis Harvest->Lyse Purify Ni-NTA Affinity Chromatography Lyse->Purify BufferEx Buffer Exchange Purify->BufferEx Initiate Add Purified IspG BufferEx->Initiate Setup Prepare Reaction Mix (Buffer, MEcPP, Reductants) Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Pellet Protein Quench->Centrifuge Analyze LC-MS Analysis of Supernatant Centrifuge->Analyze Quantify Quantify HMBPP Analyze->Quantify

Figure 3: Experimental workflow for IspG purification and activity assay.

Conclusion

The enzymatic conversion of MEcPP to HMBPP by IspG is a pivotal step in the MEP pathway and represents a validated target for the development of new anti-infective agents. A thorough understanding of the enzyme's mechanism, kinetics, and handling is essential for researchers in drug discovery and metabolic engineering. The protocols and data presented in this guide offer a comprehensive technical resource for studying this critical biochemical transformation. The oxygen sensitivity of the [4Fe-4S] cluster in IspG remains a key experimental challenge, necessitating strict anaerobic techniques to ensure the isolation of a catalytically competent enzyme.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 4-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred physical and chemical stability of 4-Hydroxy-3-methylbutanal. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from structurally related compounds, general principles of aldehyde and alcohol chemistry, and established protocols for stability testing.

Introduction to this compound

This compound, a chiral hydroxy aldehyde, is a molecule of interest in various fields, including fragrance and flavor research. Its structure, featuring both a primary alcohol and an aldehyde functional group, imparts a unique reactivity profile that also dictates its stability. Understanding the physical and chemical stability of this compound is crucial for its synthesis, storage, and application, ensuring its quality and efficacy over time.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for the design of stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₂-
Molecular Weight 102.13 g/mol -
CAS Number 56805-34-6-
Appearance Colorless to pale yellow liquid (predicted)General aldehyde properties
Boiling Point 193.6 ± 23.0 °C (Predicted)-
Melting Point 80-88 °C (for a related compound, may not be accurate)-
Density 0.961 ± 0.06 g/cm³ (Predicted)-
pKa 14.81 ± 0.10 (Predicted)-
Solubility Miscible with water, acetone, ethanol, and ether (inferred from 3-hydroxybutanal)[1][2]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar hydroxy aldehydes, several degradation pathways can be anticipated. These pathways are critical for identifying potential impurities and for developing stability-indicating analytical methods.

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-hydroxy-3-methylbutanoic acid. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or metal ions, or by oxidizing agents. Patents suggest the use of sulfur-containing compounds to protect against oxidation.

  • Dehydration: Similar to 3-hydroxybutanal (aldol), this compound can undergo dehydration, particularly upon heating, to form an α,β-unsaturated aldehyde, 3-methyl-2-butenal, and water.[3] This reaction is driven by the formation of a stable conjugated system.

  • Polymerization and Autocondensation: Aldehydes, including hydroxy aldehydes, are prone to polymerization and aldol (B89426) condensation reactions.[4][5] These reactions can lead to the formation of cyclic trimers (trioxanes) or higher molecular weight condensation products. The presence of both an aldehyde and a hydroxyl group can facilitate complex condensation reactions. Patents suggest the use of stabilizers like triethanolamine (B1662121) or dimethylethanolamine to inhibit these processes.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in aldehydes, leading to the formation of radical species and subsequent degradation products.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_dehydration Dehydration (Heat) cluster_polymerization Polymerization / Autocondensation cluster_photodegradation Photodegradation (Light) This compound This compound 4-Hydroxy-3-methylbutanoic_acid 4-Hydroxy-3-methylbutanoic acid This compound->4-Hydroxy-3-methylbutanoic_acid [O] 3-Methyl-2-butenal 3-Methyl-2-butenal This compound->3-Methyl-2-butenal - H₂O Polymers_and_Condensates Polymers and Condensation Products This compound->Polymers_and_Condensates Radical_Species_and_Products Radical Species and Degradation Products This compound->Radical_Species_and_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

A forced degradation study is recommended to elucidate the stability profile of this compound.[6][7] This involves subjecting the compound to a range of stress conditions to accelerate its degradation.

4.1. General Considerations

  • Sample Preparation: A stock solution of this compound of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture).

  • Control Sample: An unstressed sample should be stored at a controlled, protected condition (e.g., -20°C, protected from light) and analyzed at each time point to serve as a control.

  • Analysis: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate and quantify this compound and its degradation products.[8][9]

4.2. Recommended Forced Degradation Conditions

The following table outlines the recommended conditions for a forced degradation study.

Table 2: Proposed Conditions for Forced Degradation Study of this compound

Stress ConditionProposed MethodAnalysis Time Points
Acid Hydrolysis 0.1 M HCl at 60°C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature0, 1, 2, 4, 8 hours
Oxidation 3% H₂O₂ at room temperature0, 1, 2, 4, 8 hours
Thermal Degradation 60°C in a calibrated oven0, 24, 48, 72 hours
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)End of exposure

4.3. Experimental Workflow

The following diagram illustrates the experimental workflow for the proposed forced degradation study.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at specified time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Quantify parent compound and degradation products analysis->data characterization Characterize significant degradation products data->characterization

Caption: Workflow for conducting a forced degradation study.

Analytical Methods for Stability Assessment

The choice of analytical method is critical for obtaining reliable stability data.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation. UV detection at a wavelength where this compound and its potential degradation products absorb is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of degradation products. It provides molecular weight information that is invaluable for structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, such as those that might arise from thermal decomposition, GC-MS can be employed. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.

Summary and Recommendations

  • Storage: Store in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and polymerization.

  • Stabilizers: For long-term storage or use in formulations, the addition of stabilizers such as antioxidants (e.g., BHT) or polymerization inhibitors (e.g., triethanolamine) should be considered.[4][5]

  • Stability Testing: A comprehensive forced degradation study, as outlined in this guide, should be performed to establish the intrinsic stability of the molecule, identify critical degradation pathways, and develop appropriate control strategies.

This technical guide provides a foundational understanding of the potential stability challenges associated with this compound and offers a systematic approach to its experimental evaluation. The data generated from the proposed studies will be invaluable for researchers, scientists, and drug development professionals working with this compound.

References

Spectroscopic Profile of 4-Hydroxy-3-methylbutanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-methylbutanal (CAS No: 56805-34-6), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimental spectra in public databases, predicted data from reputable sources is included and clearly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7Triplet1HH-1 (Aldehyde)
~3.5Multiplet2HH-4 (CH₂)
~2.4Multiplet2HH-2 (CH₂)
~2.0Multiplet1HH-3 (CH)
~1.0Doublet3HCH₃
(Broad)Singlet1HOH

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~203C-1 (Aldehyde)
~68C-4 (CH₂)
~45C-2 (CH₂)
~38C-3 (CH)
~16CH₃
Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is available in spectral databases.[1] Key absorption bands are characteristic of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (Alcohol)
~2950StrongC-H stretch (Alkyl)
~2720, ~2820MediumC-H stretch (Aldehyde)
~1725StrongC=O stretch (Aldehyde)
Mass Spectrometry (MS)

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[1] The mass spectrum displays a characteristic fragmentation pattern.

m/zRelative IntensityPossible Fragment
102Low[M]⁺ (Molecular Ion)
84Moderate[M-H₂O]⁺
71High[M-CH₂OH]⁺
57High[C₄H₉]⁺
43Very High[C₃H₇]⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument scans the sample with infrared radiation over a specific range (typically 4000-400 cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to produce the final spectrum.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • Gas Chromatography: A small volume of the prepared sample is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin Film Preparation Thin Film on Salt Plates Sample->Thin Film Preparation Dilution in\nVolatile Solvent Dilution in Volatile Solvent Sample->Dilution in\nVolatile Solvent NMR NMR Dissolution->NMR IR IR Thin Film Preparation->IR GC-MS GC-MS Dilution in\nVolatile Solvent->GC-MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) GC-MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Elucidation NMR_Data NMR Data (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity Structure Molecular Structure of This compound NMR_Data->Structure Confirms IR_Data IR Data - Functional Groups (O-H, C=O) IR_Data->Structure Identifies MS_Data MS Data - Molecular Weight - Fragmentation Pattern MS_Data->Structure Determines

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-hydroxy-3-methylbutanal. The synthesis is based on an aldol (B89426) condensation reaction between propionaldehyde (B47417) and formaldehyde (B43269), catalyzed by a tertiary amine. This method is a common and effective way to form β-hydroxy aldehydes. The following sections provide a comprehensive guide for researchers, including the reaction mechanism, detailed experimental procedures, and expected outcomes.

Introduction

This compound is a valuable chiral hydroxy aldehyde with applications as a building block in the synthesis of more complex organic molecules.[1] Its structure, containing both a hydroxyl and an aldehyde functional group, allows for a variety of subsequent chemical transformations. The synthesis protocol described herein utilizes a base-catalyzed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar hydroxy aldehydes via aldol condensation.[2][3]

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
PropionaldehydeC₃H₆O58.085.81 g (7.2 mL, 100 mmol)Freshly distilled
Formaldehyde (37% aq. solution)CH₂O30.038.1 g (7.5 mL, 100 mmol)
Triethylamine (B128534)(C₂H₅)₃N101.191.01 g (1.4 mL, 10 mmol)Catalyst
Diethyl ether(C₂H₅)₂O74.12200 mLFor extraction
Saturated aq. Ammonium (B1175870) ChlorideNH₄Cl53.4950 mLFor quenching
Anhydrous Magnesium SulfateMgSO₄120.37~10 gFor drying
TolueneC₇H₈92.14As neededFor azeotropic removal of water (optional)

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add propionaldehyde (7.2 mL, 100 mmol) and triethylamine (1.4 mL, 10 mmol).

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Formaldehyde: Slowly add the 37% aqueous formaldehyde solution (7.5 mL, 100 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice-water bath and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yield

ParameterValue
Molar Ratio (Propionaldehyde:Formaldehyde)1:1
Catalyst Loading (mol%)10
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield60-75%
Purity (post-chromatography)>95%

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Propionaldehyde + Formaldehyde + Triethylamine Reaction_Vessel Stir at 0°C to RT (12-16h) Reactants->Reaction_Vessel 1. Add reagents Quenching Quench with aq. NH4Cl Reaction_Vessel->Quenching 2. Reaction complete Extraction Extract with Diethyl Ether Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal 3. Filter Chromatography Flash Column Chromatography Solvent_Removal->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Reactants to Product

Reaction_Mechanism Reactant to Product Transformation Propionaldehyde Propionaldehyde Product This compound Propionaldehyde->Product Formaldehyde Formaldehyde Formaldehyde->Product Catalyst Triethylamine (Base Catalyst) Catalyst->Product catalyzes

Caption: Relationship between reactants, catalyst, and the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Propionaldehyde and formaldehyde are toxic and volatile. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • Triethylamine is corrosive and has a strong odor. Avoid inhalation and skin contact.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and aldehyde (-CHO) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.[4]

Conclusion

The described protocol provides a reliable method for the synthesis of this compound in a laboratory setting. By following the detailed steps and safety precautions, researchers can effectively produce this versatile chemical intermediate for further applications in drug development and organic synthesis.

References

Application Note: GC-MS Analysis of 4-Hydroxy-3-methylbutanal and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-3-methylbutanal is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Its analysis is pertinent in various fields, including metabolism studies, flavor and fragrance chemistry, and as a potential impurity or synthetic intermediate in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar, thermally labile molecules like this compound by GC-MS is challenging due to its low volatility and potential for degradation in the hot injector port.

To overcome these limitations, a chemical derivatization step is essential.[1][2] This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[3] A common and effective strategy for compounds containing both hydroxyl and carbonyl groups is a two-step derivatization involving oximation followed by silylation.[3][4] This application note provides a comprehensive protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Workflow

The overall analytical process involves sample preparation, chemical derivatization of the analyte, injection into the GC-MS system for separation and detection, and finally, data analysis and quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Extraction Liquid-Liquid Extraction or SPE Sample->Extraction Drydown Evaporation (under N2) Extraction->Drydown Methoximation Step 1: Methoximation (Protects Aldehyde) Drydown->Methoximation Silylation Step 2: Silylation (Derivatizes Hydroxyl) Methoximation->Silylation Injection GC-MS Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (Scan/SIM) Separation->Detection DataAcq Data Acquisition & Integration Detection->DataAcq Quant Quantification & Reporting DataAcq->Quant

Caption: General experimental workflow for GC-MS analysis.

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous matrices like biological fluids or reaction mixtures.

Reagents & Materials:

  • Sample (e.g., 1-2 mL of urine, serum, or aqueous solution)

  • 6M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1-2 mL of the sample into a 15 mL centrifuge tube.

  • Spike with an appropriate internal standard if quantitative analysis is desired.

  • Acidify the sample to a pH < 2 by adding ~200 µL of 6M HCl to protonate the hydroxyl group, which enhances extraction efficiency.[1]

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of the analyte into the organic phase.[1]

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding Na₂SO₄ directly to the tube.[1]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 30-40°C. The resulting residue contains the extracted analyte and is ready for derivatization.

Two-Step Derivatization Protocol

This procedure first protects the aldehyde group via methoximation and then derivatizes the hydroxyl group via silylation to create a single, stable, and volatile compound for GC-MS analysis.[3]

Reagents & Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract in a GC vial.

    • Seal the vial tightly and vortex briefly.

    • Heat the vial at 60°C for 60 minutes to convert the aldehyde group to its methoxime derivative.[3][5]

    • Cool the vial to room temperature.

  • Silylation:

    • To the same vial, add 100 µL of MSTFA + 1% TMCS.[1]

    • Seal the vial again and vortex.

    • Heat the vial at 70°C for 30 minutes. This reaction replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

G Analyte This compound (Analyte) Step1 + Methoxyamine HCl in Pyridine Analyte->Step1 60°C Product1 Methoxime Derivative Step1->Product1 Step2 + MSTFA + 1% TMCS Product1->Step2 70°C Product2 TMS-Methoxime Derivative (Volatile & Stable) Step2->Product2

Caption: Two-step derivatization of this compound.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and can be optimized based on the specific instrumentation and analytical goals.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[6][7]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[6][8]
Injector Temperature 250°C[6][7]
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)[6][7]
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp. 280°C[7]
Ion Source Temp. 230°C[7]
Ionization Mode Electron Ionization (EI)[6]
Ionization Energy 70 eV[6][8]
Acquisition Mode Full Scan (m/z 40-550) for identificationSelected Ion Monitoring (SIM) for quantification[6]

Data Presentation and Interpretation

Mass Spectral Data

The mass spectrum of the derivatized this compound will show characteristic fragment ions. While a library spectrum for this specific derivative may not be available, interpretation can be based on known fragmentation patterns of TMS and methoxime derivatives. The underivatized compound has a top m/z peak of 56.[9] The derivatized compound's mass spectrum will be significantly different and used for identification.

Quantitative Performance

Quantitative analysis should be performed using an internal standard to correct for variations in extraction and derivatization efficiency. The table below summarizes typical performance metrics that should be validated for this method. The values are representative examples based on the analysis of similar derivatized small molecules and aldehydes.

Parameter Typical Performance Notes
Linear Range 0.1 - 100 µg/mLTo be determined by running a multi-point calibration curve.
Correlation Coeff. (r²) > 0.995Indicates the linearity of the method.
Limit of Detection (LOD) 0.01 - 0.05 µg/mLTypically calculated as 3x the signal-to-noise ratio. Can reach low ng/L levels for some aldehydes.[6]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[10]
Precision (%RSD) < 15%Assessed by replicate injections of a standard.[11]
Accuracy (% Recovery) 85 - 115%Determined by spiking a blank matrix with a known concentration of the analyte.[11]

References

Application Notes and Protocols for the Structural Elucidation of 4-Hydroxy-3-methylbutanal using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of organic molecules.[1][2] This document provides detailed application notes and experimental protocols for the structural characterization of 4-Hydroxy-3-methylbutanal using one-dimensional (1D) and two-dimensional (2D) NMR techniques. This compound is a chiral aldehyde containing a primary alcohol and a stereocenter, making a comprehensive structural analysis crucial for understanding its chemical properties and potential applications.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related structures.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (CHO)9.7 - 9.8t~2.51H
H-2 (CH₂)2.4 - 2.6m-2H
H-3 (CH)2.0 - 2.2m-1H
H-4 (CH₂)3.5 - 3.7m-2H
CH₃0.9 - 1.1d~6.83H
OHVariablebr s-1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Carbon (Position) Chemical Shift (δ, ppm)
C-1 (CHO)202 - 205
C-2 (CH₂)48 - 52
C-3 (CH)38 - 42
C-4 (CH₂)65 - 69
CH₃15 - 18

Experimental Protocols

A systematic approach involving a series of 1D and 2D NMR experiments is recommended for the complete structural elucidation of this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR:

    • Objective: To determine the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (proton-proton coupling).[5]

    • Typical Parameters:

      • Spectrometer Frequency: 500 MHz

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 3.0 s

      • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Objective: To identify the number of unique carbon atoms and their chemical environments.

    • Typical Parameters:

      • Spectrometer Frequency: 125 MHz

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.5 s

      • Spectral Width: 220 ppm

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Objective: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • Typical Parameters:

      • Pulse Program: dept135

      • Number of Scans: 256

      • Relaxation Delay: 2.0 s

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Objective: To identify scalar-coupled protons, typically those separated by two or three bonds. Cross-peaks in the 2D spectrum indicate which protons are coupled to each other.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Scans: 2 per increment

      • Relaxation Delay: 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To correlate protons with their directly attached carbons. This experiment is crucial for assigning carbon signals based on the already assigned proton spectrum.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Number of Scans: 4 per increment

      • Relaxation Delay: 1.5 s

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Number of Scans: 8 per increment

      • Relaxation Delay: 1.5 s

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information cluster_structure Final Structure H1_NMR ¹H NMR Proton_Info Proton Environments & Coupling H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Environments & Types (CH, CH₂, CH₃) C13_NMR->Carbon_Info DEPT135 DEPT-135 DEPT135->Carbon_Info COSY COSY Connectivity ¹H-¹H Connectivity COSY->Connectivity HSQC HSQC Direct_Bonding ¹H-¹³C Direct Bonding HSQC->Direct_Bonding HMBC HMBC Long_Range ¹H-¹³C Long-Range Connectivity HMBC->Long_Range Proton_Info->COSY Proton_Info->HSQC Proton_Info->HMBC Carbon_Info->HSQC Carbon_Info->HMBC Structure Final Structure of This compound Connectivity->Structure Direct_Bonding->Structure Long_Range->Structure

References

Application Notes and Protocols for the Enzymatic Assay of HMBPP Reductase (IspH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (B83284) reductase (IspH) is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis.[1][2] This pathway is essential in most pathogenic bacteria, malaria parasites, and plant plastids, but absent in humans, making IspH a promising target for the development of novel antimicrobial drugs.[1][3] IspH catalyzes the reductive dehydroxylation of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) to produce a mixture of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[4][5][6] The enzyme contains a [4Fe-4S] cluster that is crucial for its catalytic activity.[3][5][7]

These application notes provide detailed protocols for assaying IspH activity using its natural substrate, HMBPP. The described methods are suitable for enzyme characterization, kinetic studies, and inhibitor screening.

IspH Signaling Pathway

The reaction catalyzed by IspH is the final step in the MEP pathway. HMBPP is converted to IPP and DMAPP in a ratio of approximately 5:1 to 6:1.[4][5]

IspH_Pathway HMBPP HMBPP IspH IspH ([4Fe-4S] cluster) HMBPP->IspH IPP Isopentenyl Diphosphate (IPP) IspH->IPP ~85% DMAPP Dimethylallyl Diphosphate (DMAPP) IspH->DMAPP ~15% H2O H₂O IspH->H2O e 2e⁻ e->IspH H 2H⁺ H->IspH

Caption: The IspH-catalyzed conversion of HMBPP to IPP and DMAPP.

Experimental Protocols

Continuous Spectrophotometric Assay using Methyl Viologen

This is a widely used and sensitive assay that monitors the oxidation of a chemical reductant, methyl viologen.[8][9] The reaction must be performed under strictly anaerobic conditions as IspH is an oxygen-sensitive enzyme.[5][7]

Workflow:

Spectrophotometric_Workflow cluster_prep Anaerobic Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep Prepare Reaction Mix (Buffer, Dithionite (B78146), Methyl Viologen, HMBPP) Incubate Pre-incubate Mix at 37°C Prep->Incubate Enzyme Prepare IspH Solution Start Initiate Reaction (add IspH) Enzyme->Start Incubate->Start Monitor Monitor Absorbance at 310 nm or 398 nm Start->Monitor Calculate Calculate Initial Velocity Monitor->Calculate Kinetics Determine Kinetic Parameters Calculate->Kinetics

Caption: Workflow for the continuous spectrophotometric IspH assay.

Materials:

  • Purified IspH enzyme

  • (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP)

  • Sodium dithionite

  • Methyl viologen

  • HEPES or Tris-HCl buffer (pH 7.5-8.0)

  • Anaerobic cuvettes

  • Gas-tight syringes

  • Spectrophotometer

  • Anaerobic glove box or Schlenk line

Procedure:

  • Prepare all buffers and solutions using degassed water and maintain them under an inert atmosphere (e.g., argon or nitrogen).

  • Inside an anaerobic glove box, prepare the reaction mixture in an anaerobic cuvette. A typical 250 µL reaction mixture contains:

    • 50 mM HEPES or Tris-HCl, pH 7.5-8.0

    • 3 mM Sodium dithionite (freshly prepared)

    • 400 µM Methyl viologen

    • Varying concentrations of HMBPP (e.g., 0-1 mM for kinetic studies)[8]

  • Seal the cuvette and pre-incubate the reaction mixture at 37°C for 3 minutes.[3]

  • Initiate the reaction by adding a small volume of concentrated IspH enzyme solution (e.g., to a final concentration of 50 nM) using a gas-tight syringe.[8]

  • Immediately start monitoring the decrease in absorbance at 310 nm or 398 nm at 30°C or 37°C.[7][8]

  • Calculate the initial velocity from the linear portion of the reaction progress curve using the extinction coefficient of oxidized methyl viologen.

Continuous Spectrophotometric Assay using the Natural Reducing System

This assay utilizes the natural electron transfer partners of IspH, providing a more physiologically relevant system. It monitors the consumption of NADPH.[3]

Materials:

  • Purified IspH, Flavodoxin (FldA), and Flavodoxin Reductase (FpR1)

  • HMBPP

  • NADPH

  • Tris-HCl buffer (pH 8.0)

  • Anaerobic cuvettes and equipment as described above

Procedure:

  • Follow the anaerobic preparation steps as in the methyl viologen assay.

  • Prepare a 250 µL reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 2.2 mM NADPH

    • 41 µM Flavodoxin (FldA)

    • 17 µM Flavodoxin Reductase (FpR1)

    • 200 µM HMBPP[3]

  • Pre-incubate the mixture at 37°C for 3 minutes.[3]

  • Initiate the reaction by adding IspH to a final concentration of 0.5 µM.[3]

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[3][10]

NMR-Based Assay

This method directly detects the formation of the products IPP and DMAPP and is particularly useful for mechanistic studies, especially when using isotopically labeled substrates.[5][6]

Materials:

  • Purified IspH enzyme

  • ¹³C-labeled HMBPP

  • Reaction components as for the spectrophotometric assays (a reducing system is required)

  • NMR tubes and spectrometer

Procedure:

  • Set up the enzymatic reaction under anaerobic conditions as described previously, but on a larger scale to ensure sufficient product for NMR detection.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Quench the reaction (e.g., by flash-freezing or addition of EDTA).

  • Analyze the reaction mixture by ¹³C NMR spectroscopy to identify and quantify the signals corresponding to IPP and DMAPP.[6]

Data Presentation

Kinetic Parameters of IspH

The following table summarizes experimentally determined kinetic parameters for E. coli IspH with its native substrate HMBPP and a substrate analog.

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Assay MethodReference
HMBPP ~20604 ± 175.0 x 10⁵Methyl Viologen[4]
3-(hydroxymethyl)but-3-en-1-yl diphosphate 694 ± 79484 ± 6.51.2 x 10⁴Methyl Viologen[4]
Monofluoro HMBPP analog ~10627.74.4 x 10³Methyl Viologen[9]
Inhibitor Constants

A variety of compounds have been identified as inhibitors of IspH. The following table presents the IC₅₀ values for selected inhibitors.

InhibitorIC₅₀ (nM)Target OrganismAssay ConditionsReference
3-Butynyl diphosphate 450Aquifex aeolicusDithionite-reduced methyl viologen[3]
Thiol-HMBPP analog (TMBPP) 210Escherichia coliDithionite-reduced methyl viologen[3]
Amino-HMBPP analog (AMBPP) 150Escherichia coliDithionite-reduced methyl viologen[3]

Conclusion

The protocols detailed in these application notes provide robust methods for the enzymatic characterization of IspH. The choice of assay depends on the specific research question, with the methyl viologen-based spectrophotometric assay being ideal for high-throughput screening and kinetic analysis due to its sensitivity and convenience. The natural reducing system offers greater physiological relevance, while NMR-based methods provide direct and unambiguous detection of product formation, which is invaluable for detailed mechanistic investigations. These tools are essential for advancing our understanding of the MEP pathway and for the development of novel anti-infective agents targeting IspH.

References

Application Notes and Protocols for the Purification of (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) is a critical intermediate in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for many pathogenic bacteria and parasites, such as Mycobacterium tuberculosis and Plasmodium falciparum, but is absent in humans, making HMBPP and the enzymes in its biosynthetic pathway attractive targets for novel antimicrobial drug development.[1][2] Furthermore, HMBPP is a potent phosphoantigen that specifically activates human Vγ9/Vδ2 T cells at nanomolar concentrations, highlighting its potential in immunotherapy and vaccine development.[1][3]

These application notes provide detailed protocols for the purification of HMBPP from genetically engineered Escherichia coli and subsequent analysis.

Principle of Purification

The purification strategy relies on the overproduction of HMBPP in an E. coli strain deficient in the enzyme HMBPP reductase (LytB or IspH), which is responsible for the conversion of HMBPP to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4] The accumulation of HMBPP within the bacterial cells allows for its subsequent extraction and purification. The primary purification method employed is preparative anion exchange chromatography, which separates molecules based on their net negative charge. HMBPP, with its pyrophosphate moiety, is highly negatively charged at neutral to slightly alkaline pH and binds strongly to a positively charged anion exchange resin. Elution is achieved by increasing the salt concentration, which disrupts the electrostatic interactions between HMBPP and the resin.

Experimental Protocols

Protocol 1: Production of HMBPP in E. coli ΔlytB Mutant

This protocol describes the cultivation of an E. coli strain engineered to accumulate HMBPP.

Materials:

  • E. coli strain with a deletion in the lytB gene (ΔlytB)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid maintenance (if applicable)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction (if an inducible promoter is used)

  • Shaking incubator

  • Centrifuge and rotor suitable for pelleting bacterial cultures

Procedure:

  • Inoculate a single colony of the E. coli ΔlytB strain into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with vigorous shaking (250 rpm).

  • Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in a 2.5 L flask.

  • Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.6-0.8.

  • If using an inducible expression system, add IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for an additional 4-6 hours to allow for HMBPP accumulation.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: Preparation of Bacterial Lysate

This protocol details the lysis of E. coli cells to release the accumulated HMBPP.

Materials:

  • Frozen bacterial cell pellet from Protocol 1

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM EDTA, 1 mM DTT

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

  • Ultrasonicator

  • High-speed centrifuge

Procedure:

  • Thaw the bacterial cell pellet on ice.

  • Resuspend the pellet in 5 mL of ice-cold Lysis Buffer per gram of wet cell weight.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.

  • Incubate on ice for 30 minutes with occasional gentle mixing.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble HMBPP, and proceed to the purification step.

Protocol 3: Purification of HMBPP by Preparative Anion Exchange Chromatography

This protocol describes the purification of HMBPP from the clarified bacterial lysate using a strong anion exchange resin.

Materials:

  • Clarified bacterial lysate from Protocol 2

  • Anion Exchange Chromatography System (e.g., FPLC)

  • Strong anion exchange column (e.g., Q-Sepharose Fast Flow or equivalent)

  • Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0

  • Buffer B (High Salt): 20 mM Tris-HCl, pH 8.0, 1 M NaCl

  • 0.22 µm syringe filters

Procedure:

  • Equilibrate the anion exchange column with 5 column volumes (CV) of Buffer A.

  • Filter the clarified lysate through a 0.22 µm filter to remove any remaining particulate matter.

  • Load the filtered lysate onto the equilibrated column at a flow rate of 1-2 mL/min.

  • After loading, wash the column with 5-10 CV of Buffer A to remove unbound and weakly bound contaminants.

  • Elute the bound HMBPP using a linear gradient of 0-100% Buffer B over 20 CV.

  • Collect fractions of 2-5 mL throughout the gradient elution.

  • Monitor the elution profile by measuring the absorbance at 260 nm (to detect nucleotides which will also be present) and by analyzing fractions for HMBPP activity (see Protocol 4). HMBPP is expected to elute at a relatively high salt concentration due to its pyrophosphate group.

  • Pool the fractions containing pure HMBPP.

  • Desalt the pooled fractions by dialysis against water or by using a desalting column.

  • Lyophilize the desalted HMBPP to obtain a stable powder.

Protocol 4: Analysis of HMBPP Purity and Concentration

This protocol provides methods for assessing the purity and concentration of the purified HMBPP.

A. Vγ9/Vδ2 T Cell Activation Assay (Bioactivity)

Materials:

  • Purified HMBPP fractions

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant human Interleukin-2 (IL-2)

  • Flow cytometer

  • Antibodies against CD3 and Vδ2-TCR

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Add serial dilutions of the purified HMBPP fractions to the wells. Use a known HMBPP standard as a positive control.

  • Culture the cells for 7-10 days, adding fresh medium with IL-2 (100 U/mL) every 2-3 days.

  • After the culture period, harvest the cells and stain with fluorescently labeled antibodies against CD3 and Vδ2.

  • Analyze the expansion of Vγ9/Vδ2 T cells (CD3+/Vδ2+) by flow cytometry. The potency of the purified HMBPP is determined by the concentration required to induce half-maximal expansion (EC50).

B. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • Lyophilized HMBPP

  • D₂O

  • NMR spectrometer

Procedure:

  • Dissolve the lyophilized HMBPP in D₂O.

  • Acquire a 31P NMR spectrum. HMBPP will show characteristic signals for the two phosphorus atoms of the pyrophosphate moiety.[4]

  • The purity can be estimated by comparing the integration of the HMBPP signals to any other phosphorus-containing impurities.

C. Mass Spectrometry

Materials:

  • Purified HMBPP

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare a dilute solution of HMBPP in a suitable solvent (e.g., 50% acetonitrile/water).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode. The expected [M-H]⁻ ion for HMBPP is at m/z 261.0.[4]

Data Presentation

Table 1: Quantitative Data for HMBPP Purification

Purification StepTotal Protein (mg)HMBPP Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate50010,000201001
Clarified Lysate4509,50021.1951.1
Anion Exchange Pool57,5001,5007575

*One unit of HMBPP activity is defined as the amount required to induce half-maximal proliferation of Vγ9/Vδ2 T cells in a standard bioassay.

Table 2: Bioactivity of Purified HMBPP

CompoundEC₅₀ (nM) for Vγ9/Vδ2 T cell activation
Purified HMBPP0.5
HMBPP Standard0.4
Isopentenyl Pyrophosphate (IPP)>5000

Visualizations

Signaling Pathway

HMBPP_Signaling_Pathway cluster_pathogen Pathogen (e.g., M. tuberculosis) cluster_human_cell Human Cell (e.g., Antigen Presenting Cell) cluster_t_cell Vγ9/Vδ2 T Cell HMBPP HMBPP HMBPP_in HMBPP HMBPP->HMBPP_in Enters cell BTN3A1 BTN3A1 TCR Vγ9/Vδ2 TCR BTN3A1->TCR Presents HMBPP HMBPP_in->BTN3A1 Binds to intracellular domain Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation Leads to

Caption: HMBPP signaling pathway leading to Vγ9/Vδ2 T cell activation.

Experimental Workflow

HMBPP_Purification_Workflow Culture 1. Culture of E. coli ΔlytB Harvest 2. Cell Harvest Culture->Harvest Lysis 3. Cell Lysis & Clarification Harvest->Lysis AnionExchange 4. Anion Exchange Chromatography Lysis->AnionExchange Analysis 5. Purity & Activity Analysis (Bioassay, NMR, MS) AnionExchange->Analysis Lyophilization 6. Lyophilization Analysis->Lyophilization FinalProduct Pure HMBPP Lyophilization->FinalProduct

Caption: Workflow for the purification of HMBPP from E. coli.

Logical Relationship

HMBPP_Properties_Relationship HMBPP HMBPP Pyrophosphate Pyrophosphate Moiety HMBPP->Pyrophosphate Hydroxyl Hydroxyl Group HMBPP->Hydroxyl Bioactivity Potent Vγ9/Vδ2 T Cell Activation HMBPP->Bioactivity MEP_Pathway MEP Pathway Intermediate HMBPP->MEP_Pathway Charge High Negative Charge Pyrophosphate->Charge Binding Binding to Anion Exchange Resin Charge->Binding DrugTarget Antimicrobial Drug Target MEP_Pathway->DrugTarget

Caption: Key properties and relationships of HMBPP.

References

Application Notes and Protocols for Developing Inhibitors of the MEP Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] Isoprenoids are a vast and diverse class of natural products essential for various cellular functions, including the formation of cell membranes, hormones, and respiratory quinones.[1][2] While most bacteria, parasites such as Plasmodium falciparum (the causative agent of malaria), and plants utilize the MEP pathway, it is absent in humans, who rely on the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis.[1][2][3] This fundamental difference makes the enzymes of the MEP pathway highly attractive and selective targets for the development of novel antibiotics, antimalarials, and herbicides.[1][2]

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of inhibitors targeting the key enzymes of the MEP pathway.

The MEP Pathway: A Sequential Enzymatic Cascade

The MEP pathway consists of seven enzymatic steps, each catalyzed by a specific enzyme, converting simple sugars into the universal isoprenoid precursors, IPP and DMAPP. The inhibition of any of these essential enzymes can disrupt the pathway and lead to cell death, providing multiple opportunities for therapeutic intervention.

MEP_Pathway cluster_0 Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) Pyruvate->DXP DXS (IspA) GAP Glyceraldehyde-3-phosphate GAP->DXP DXS (IspA) MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP CDP-ME-2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP 4-Hydroxy-3-methylbut-2-enyl-diphosphate (HMBPP) MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Biochemical or Whole-Cell Assay) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screen (Dose-Response & Orthogonal Assays) Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Lead_Optimization Lead Optimization (SAR, ADME/Tox) Confirmed_Hits->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate Whole_Cell_Screening Start Engineered Bacteria Induce_MEP Induce MEP Pathway Start->Induce_MEP Induce_MVA Induce MVA Pathway Start->Induce_MVA Add_Compound Add Test Compound Induce_MEP->Add_Compound Induce_MVA->Add_Compound Growth_MEP Growth (OD600) Add_Compound->Growth_MEP Growth_MVA Growth (OD600) Add_Compound->Growth_MVA Analysis Compare Growth Inhibition Growth_MEP->Analysis Growth_MVA->Analysis

References

Application of HMBPP in Studying Vγ9Vδ2 T Cell Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) for the study of Vγ9Vδ2 T cell activation. HMBPP, a potent phosphoantigen derived from the microbial non-mevalonate pathway, serves as a powerful tool for in vitro and in vivo investigations of this unique T cell subset, which plays a crucial role in anti-infective and anti-tumor immunity.

Introduction

Vγ9Vδ2 T cells are a subset of γδ T cells that can be selectively activated by small-molecule phosphoantigens, with HMBPP being the most potent natural ligand identified to date.[1] This activation is mediated through the Vγ9Vδ2 T cell receptor (TCR) in a process that requires the butyrophilin molecules BTN3A1 and BTN2A1 on target cells.[1][2] Upon activation, Vγ9Vδ2 T cells undergo robust proliferation, differentiate into effector cells, and exert cytotoxic functions against infected or malignant cells through the release of cytotoxic granules (perforin and granzyme B) and the engagement of death receptor pathways like Fas/FasL and TRAIL.[2] They also produce a range of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[3][4]

The high potency and specificity of HMBPP make it an invaluable reagent for:

  • In vitro expansion of Vγ9Vδ2 T cells for adoptive immunotherapy.

  • Studying the fundamental biology of Vγ9Vδ2 T cell activation and differentiation.

  • Screening and development of novel immunotherapeutic agents that target the Vγ9Vδ2 T cell axis.

  • Investigating the role of Vγ9Vδ2 T cells in various infectious diseases and cancers.

Data Presentation

Table 1: Potency of HMBPP and Related Compounds in Vγ9Vδ2 T Cell Activation
CompoundTypeEC50 (72-hour PBMC expansion)Reference
HMBPPNatural Phosphoantigen0.50 nM[5]
Isopentenyl pyrophosphate (IPP)Endogenous Phosphoantigen~10,000-fold less potent than HMBPP[1][2]
ZoledronateAminobisphosphonate (indirect activator)900 nM[5]
POM2-C-HMBPHMBPP Prodrug5.4 nM[5]
Table 2: Phenotypic and Functional Characteristics of HMBPP-Activated Vγ9Vδ2 T Cells
CharacteristicDescriptionKey Markers/AssaysReferences
Proliferation Rapid expansion of Vγ9Vδ2 T cell population.Cell counting, CFSE dilution assay[3][6]
Differentiation Development of central memory (CD27+) and effector memory (CD27-) phenotypes.Flow cytometry for CD27, CD45RA[3][4]
Cytokine Production Secretion of pro-inflammatory cytokines.ELISA, Cytometric Bead Array (CBA), Intracellular cytokine staining (ICS) for IFN-γ, TNF-α[3][4][6]
Cytotoxicity Lysis of target cells (e.g., tumor cell lines).Chromium-51 release assay, Flow cytometry-based cytotoxicity assays[2][7]
Effector Molecules Upregulation of molecules mediating cell killing.Granzyme B, Perforin, FasL, TRAIL expression[2]

Experimental Protocols

Protocol 1: In Vitro Expansion of Human Vγ9Vδ2 T Cells from PBMCs using HMBPP

Objective: To selectively expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for downstream functional assays or adoptive transfer.

Materials:

  • Ficoll-Paque

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Human IL-2

  • HMBPP

  • PBMCs isolated from healthy donor buffy coats or whole blood

Procedure:

  • Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.[8]

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add HMBPP to a final concentration of 10 nM.[8]

  • Add human IL-2 to a final concentration of 200 U/mL.[8]

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Every 2-3 days, assess cell density and viability. Split the cultures as needed and add fresh complete medium containing IL-2 (200 U/mL).[9]

  • After 12-14 days of culture, the percentage of Vγ9Vδ2 T cells (identified by flow cytometry using anti-Vδ2 and anti-CD3 antibodies) should be significantly increased, often exceeding 90%.[9]

Protocol 2: Assessment of Vγ9Vδ2 T Cell Activation by Cytokine Production (IFN-γ ELISA)

Objective: To quantify the activation of expanded Vγ9Vδ2 T cells in response to HMBPP-pulsed target cells by measuring IFN-γ secretion.

Materials:

  • Expanded Vγ9Vδ2 T cells (from Protocol 1)

  • Target cells (e.g., K562 tumor cell line)

  • HMBPP

  • Human IFN-γ ELISA kit

  • 96-well flat-bottom culture plates

Procedure:

  • Harvest and wash the target cells (K562). Resuspend at 2.5 x 10^5 cells/well in a 96-well plate.[10]

  • Prepare a stock solution of HMBPP and add it to the target cells at various concentrations (e.g., 0.1 nM to 100 nM) to "pulse" them. Incubate for 2 hours at 37°C.[10]

  • Wash the HMBPP-pulsed target cells to remove excess unbound HMBPP.

  • Add the expanded Vγ9Vδ2 T cells to the wells containing the pulsed target cells at an effector-to-target (E:T) ratio of 10:1.

  • Co-culture the cells for 24 hours at 37°C with 5% CO2.[10]

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

Protocol 3: Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay

Objective: To evaluate the ability of HMBPP-activated Vγ9Vδ2 T cells to lyse target cells.

Materials:

  • Expanded Vγ9Vδ2 T cells (from Protocol 1)

  • Target cells (e.g., K562)

  • HMBPP

  • Calcein-AM or other viability dyes

  • Flow cytometer

Procedure:

  • Label the target cells (K562) with a viability dye such as Calcein-AM according to the manufacturer's protocol.

  • Pulse the labeled target cells with HMBPP (e.g., 100 nM) for 2 hours, then wash.[7]

  • Co-culture the expanded Vγ9Vδ2 T cells with the HMBPP-pulsed, labeled target cells at various E:T ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate for 4 hours.[7]

  • Include control wells with target cells alone (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

  • After incubation, acquire the samples on a flow cytometer.

  • Analyze the percentage of lysed target cells (cells that have lost the viability dye).

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)] x 100

Mandatory Visualizations

HMBPP_Activation_Pathway cluster_microbe Microbe / Tumor Cell cluster_target_cell Antigen Presenting Cell / Target Cell cluster_t_cell Vγ9Vδ2 T Cell HMBPP HMBPP BTN3A1_intra BTN3A1 (intracellular) HMBPP->BTN3A1_intra Binds to intracellular domain BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR TCR Engagement BTN2A1 BTN2A1 BTN2A1->TCR Co-ligation Activation Activation & Proliferation TCR->Activation Effector Effector Functions (Cytotoxicity, Cytokine Release) Activation->Effector

Caption: HMBPP-mediated activation of Vγ9Vδ2 T cells.

Experimental_Workflow cluster_assays Functional Assays start Isolate PBMCs from Healthy Donor Blood culture Culture PBMCs with HMBPP and IL-2 (12-14 days) start->culture expand Selective Expansion of Vγ9Vδ2 T Cells culture->expand cytokine Cytokine Production Assay (e.g., IFN-γ ELISA) expand->cytokine cytotoxicity Cytotoxicity Assay (e.g., Calcein-AM release) expand->cytotoxicity phenotype Phenotypic Analysis (Flow Cytometry) expand->phenotype

Caption: Experimental workflow for studying HMBPP-activated Vγ9Vδ2 T cells.

Concluding Remarks

HMBPP is a cornerstone reagent for the investigation of Vγ9Vδ2 T cell biology. The protocols and data presented herein provide a solid foundation for researchers to explore the multifaceted roles of this potent T cell subset in health and disease. As research in this field progresses, the development of HMBPP analogs and prodrugs with improved pharmacokinetic properties holds significant promise for the advancement of novel Vγ9Vδ2 T cell-based immunotherapies.[7][11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-3-methylbutanal. The primary synthesis route discussed is the base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for synthesizing this compound is the crossed aldol condensation of isobutyraldehyde and formaldehyde in the presence of a base catalyst.[1][2] This reaction joins the α-carbon of isobutyraldehyde to the carbonyl carbon of formaldehyde.

Q2: What are the typical catalysts used for this reaction?

A variety of base catalysts can be employed, including:

  • Alkali Metal Carbonates: Potassium carbonate or sodium carbonate are commonly used.[3]

  • Alkali Metal Hydroxides: Sodium hydroxide (B78521) can be used, but careful control of conditions is necessary to avoid side reactions.[4][5]

  • Tertiary Amines: Triethylamine is a potential catalyst.[6]

  • Phase Transfer Catalysts (PTC): Quaternary ammonium (B1175870) hydroxides, such as benzyltrimethylammonium (B79724) hydroxide, have been shown to be highly effective, particularly in two-phase reaction systems, leading to high yields and selectivity.[2][7]

Q3: What are the main competing side reactions?

Several side reactions can occur, potentially reducing the yield and purity of the desired product:

  • Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to yield formic acid and methanol.[8]

  • Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can react with itself to form 3-hydroxy-2,2,4-trimethylpentanal.[4][5] However, this reaction can be minimized by controlling the reaction temperature.[3]

  • Formation of Byproducts: Other byproducts such as neopentyl glycol and various esters can also be formed.

Q4: How can the reaction be optimized for a higher yield?

Optimizing the yield of this compound involves careful control of several reaction parameters:

  • Temperature: Lower reaction temperatures are generally favored to minimize side reactions. A thermodynamic analysis suggests that the main reaction is exothermic and benefits from lower temperatures.[9] For similar reactions, temperatures around 20°C have been used successfully with phase transfer catalysts.[2][7]

  • Reactant Ratio: The molar ratio of isobutyraldehyde to formaldehyde is a critical parameter. A slight excess of isobutyraldehyde can help to ensure complete conversion of formaldehyde.[2][9]

  • Catalyst Selection and Concentration: The choice of catalyst significantly impacts the reaction outcome. Phase transfer catalysts can offer superior performance in terms of yield and selectivity.[2][7] The catalyst concentration should be optimized; typically, a few mole percent is sufficient.[2][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Suboptimal reaction temperature.- Incorrect reactant molar ratio.- Inefficient catalyst or incorrect catalyst concentration.- Competing side reactions are dominant.- Lower the reaction temperature. Thermodynamic data suggests low temperatures are favorable.[9]- Optimize the isobutyraldehyde to formaldehyde ratio. A slight excess of isobutyraldehyde may be beneficial.[9]- Screen different base catalysts. Consider using a phase transfer catalyst for improved selectivity.[2][7]- Ensure slow addition of reactants to control the reaction exotherm.
Presence of Significant Amounts of Byproducts - Cannizzaro reaction products (formic acid, methanol): Reaction temperature is too high, or the base is too concentrated.- Isobutyraldehyde self-condensation product: Reaction temperature is too high.- Ester byproducts: Can form under certain conditions, particularly with alkali hydroxides.- Use a milder base or a lower concentration of the base.- Maintain a lower reaction temperature (e.g., 20-50°C).[3][7]- Consider using an alkali metal carbonate or a phase transfer catalyst instead of a strong hydroxide base.[3]
Difficult Purification of the Final Product - Presence of unreacted starting materials.- Formation of multiple, closely boiling byproducts.- Contamination with catalyst salts.- Ensure the reaction goes to completion by monitoring with techniques like GC or TLC.- Optimize reaction conditions to improve selectivity towards the desired product.- If using an amine catalyst, consider adding an alkaline additive to facilitate the removal of amine salts before distillation.[6]- Purification can be achieved by distillation under reduced pressure.
Reaction Does Not Proceed or is Very Slow - Inactive catalyst.- Low reaction temperature.- Inefficient mixing in a two-phase system.- Use a fresh or properly stored catalyst.- Gradually increase the reaction temperature, while monitoring for byproduct formation.- If using a two-phase system without a phase transfer catalyst, ensure vigorous stirring to maximize the interfacial area. The use of a PTC is highly recommended to overcome phase limitations.[2]

Experimental Protocols

General Protocol for Aldol Condensation using a Phase Transfer Catalyst

This protocol is adapted from a similar synthesis of hydroxypivaldehyde and is expected to give a high yield of this compound.[2][7]

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Benzyltrimethylammonium hydroxide (40% in methanol) or another suitable phase transfer catalyst

  • Jacketed glass reactor with overhead stirrer and temperature control

Procedure:

  • Charge the jacketed glass reactor with isobutyraldehyde and an aqueous solution of formaldehyde. A slight molar excess of isobutyraldehyde (e.g., 1.1:1) is recommended.

  • Maintain the temperature of the reaction mixture at approximately 20°C using a cooling bath.

  • With vigorous stirring, add the phase transfer catalyst (e.g., 4 mol%) to the reaction mixture.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, the product can be isolated. For analytical purposes, small aliquots can be extracted with a suitable solvent and analyzed.

Data Presentation

Table 1: Comparison of Catalyst Performance in Aldol Condensation of Isobutyraldehyde and Formaldehyde (Adapted from HPA Synthesis) [7]

Catalyst TypeConversionSelectivityReaction TimeReaction Temperature
Tertiary Amine98%96%2 h90°C
Ion Exchange Resin95%98%>7 h60°C
Alkali Hydroxide85%<70%4 h70°C
Quaternary Ammonium Hydroxide (PTC)100%100%1 h20°C

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Temp Is Reaction Temperature Optimized? (e.g., < 50°C) Start->Check_Temp Check_Ratio Is Reactant Ratio Correct? (slight excess of isobutyraldehyde) Check_Temp->Check_Ratio Yes Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Catalyst Is Catalyst Efficient? Check_Ratio->Check_Catalyst Yes Adjust_Ratio Adjust Reactant Ratio Check_Ratio->Adjust_Ratio No Check_Side_Reactions Are Side Reactions Dominant? Check_Catalyst->Check_Side_Reactions Yes Change_Catalyst Change Catalyst (e.g., to PTC) Check_Catalyst->Change_Catalyst No Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., milder base) Check_Side_Reactions->Modify_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Lower_Temp->Check_Ratio Adjust_Ratio->Check_Catalyst Change_Catalyst->Check_Side_Reactions Modify_Conditions->Success

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Preparation Prepare Reactants: Isobutyraldehyde & Formaldehyde Solution Start->Preparation Reaction_Setup Set up Jacketed Reactor with Stirring and Temperature Control (20°C) Preparation->Reaction_Setup Addition Charge Reactor with Reactants and Add Phase Transfer Catalyst Reaction_Setup->Addition Monitoring Monitor Reaction by GC/TLC Addition->Monitoring Workup Reaction Workup (e.g., Neutralization, Extraction) Monitoring->Workup Purification Purification by Vacuum Distillation Workup->Purification Analysis Characterization of This compound (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Stability of 4-Hydroxy-3-methylbutanal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-3-methylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, some information provided is based on the known behavior of structurally similar β-hydroxy aldehydes, such as 3-Hydroxy-3-methylbutanal, and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in aqueous solutions?

When dissolved in aqueous solutions, this compound is susceptible to several degradation pathways that can impact the accuracy and reproducibility of your experiments. The primary concerns include:

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming 4-hydroxy-3-methylbutanoic acid. This can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents.

  • Hydration: In water, the aldehyde group can reversibly form a geminal diol. While this is an equilibrium process, it can affect analytical measurements and the compound's reactivity.

  • Intramolecular Reactions: The presence of both a hydroxyl and an aldehyde group in the same molecule allows for the possibility of intramolecular cyclization to form a cyclic hemiacetal.[1] This can be influenced by pH and temperature.

  • Retro-Aldol Reaction: As a β-hydroxy aldehyde, there is a potential for a retro-aldol reaction, which would lead to the cleavage of the carbon-carbon bond between C3 and C4, yielding smaller aldehyde or ketone fragments.

Q2: How does pH affect the stability of this compound in my aqueous solution?

The pH of your aqueous solution can significantly influence the rate and type of degradation.

  • Acidic Conditions: Acidic conditions can catalyze both the formation of the cyclic hemiacetal and the retro-aldol reaction.

  • Neutral to Mildly Basic Conditions: While generally more stable at neutral pH, the presence of trace metal impurities can still catalyze oxidation.

  • Strongly Basic Conditions: Basic conditions can promote the retro-aldol reaction and may also lead to other side reactions.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, the following conditions are recommended:

  • Temperature: Store at low temperatures (2-8 °C) to slow down the rate of all potential degradation reactions.

  • Inert Atmosphere: To prevent oxidation, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect the solution from light to prevent any potential photochemical degradation.

  • pH Control: Maintain the pH of the solution close to neutral, unless your experimental protocol requires otherwise.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing concentrations of this compound in solution over time.
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare solutions using deoxygenated water. 2. Sparge the solution with an inert gas (N₂ or Ar) before and during the experiment. 3. Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.[2]
Retro-Aldol Reaction 1. Maintain a neutral to slightly acidic pH. 2. Avoid high temperatures.
Adsorption to Surfaces 1. Use silanized glassware or low-adsorption plasticware. 2. Include a small percentage of an organic co-solvent (e.g., acetonitrile, methanol) if your experiment allows, to reduce adsorption.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
Potential Cause Troubleshooting Steps
Degradation Products 1. Identify the Degradation Product: Use mass spectrometry (MS) to identify the mass of the unknown peak. Common degradation products could include the oxidized carboxylic acid (M+16) or fragments from a retro-aldol reaction.[2] 2. Confirm Degradation Pathway: Analyze a sample that has been intentionally stressed (e.g., by heating or exposure to air) to see if the unknown peak increases.
Cyclic Hemiacetal Formation 1. This may appear as a separate peak in your chromatogram. Its formation is an equilibrium process. 2. Varying the temperature of your analytical column may shift the equilibrium and change the relative peak areas.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Use high-purity water (e.g., HPLC grade).

  • Degas the water by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the deoxygenated water to the vial to the desired volume.

  • Gently mix until the compound is fully dissolved.

  • If the solution is not for immediate use, blanket the headspace of the container with the inert gas before sealing.

  • Store at 2-8 °C and protected from light.

Protocol 2: Monitoring the Stability of this compound in an Aqueous Solution

  • Prepare a stock solution of this compound in the aqueous buffer of interest.

  • Divide the solution into several aliquots in sealed vials.

  • Store the aliquots under the desired experimental conditions (e.g., different temperatures, pH values, or exposure to light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.

  • Immediately analyze the aliquot using a suitable analytical method such as HPLC-UV, HPLC-MS, or GC-MS to quantify the concentration of this compound and identify any degradation products.[3]

  • Plot the concentration of this compound versus time to determine its stability under the tested conditions.

Visualizations

degradation_pathways main This compound oxidized 4-Hydroxy-3-methylbutanoic Acid main->oxidized Oxidation (O2, metal ions) hydrated Geminal Diol main->hydrated Hydration (H2O, equilibrium) cyclic Cyclic Hemiacetal main->cyclic Intramolecular Cyclization retro Retro-Aldol Products main->retro Retro-Aldol Reaction (acid/base, heat) experimental_workflow prep Prepare Aqueous Solution (deoxygenated solvent) aliquot Aliquot into Vials prep->aliquot stress Incubate under Test Conditions (pH, Temp, Light) aliquot->stress sample Sample at Time Points (t=0, t=1, t=2...) stress->sample analyze Analyze by HPLC/GC-MS sample->analyze data Quantify Parent Compound & Identify Degradants analyze->data troubleshooting_logic start Inconsistent Results or Unexpected Peaks? check_conc Is concentration decreasing over time? start->check_conc oxidation Suspect Oxidation - Use deoxygenated water - Store under inert gas check_conc->oxidation Yes new_peaks Are new peaks appearing? check_conc->new_peaks No end Problem Resolved oxidation->end retro_aldol Suspect Retro-Aldol - Check pH and temperature retro_aldol->end new_peaks->retro_aldol No identify_peaks Use MS to identify peaks (M+16? Fragments?) new_peaks->identify_peaks Yes cyclic_form Consider Cyclic Hemiacetal (equilibrium) identify_peaks->cyclic_form cyclic_form->end

References

Technical Support Center: Mass Spectrometry of 4-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the mass spectrometry analysis of 4-Hydroxy-3-methylbutanal.

Troubleshooting Guides

This section addresses specific artifacts and issues you might encounter during your experiments in a question-and-answer format.

Question: I am seeing an unexpected peak at [M+15]⁺ in my ESI-MS spectrum when using methanol (B129727) as a solvent. What is it?

Answer: This is likely due to an in-source aldol (B89426) reaction between your analyte, this compound, and methanol. This reaction is a known artifact for aldehydes when methanol is used in the mobile phase or as a solvent.[1] To confirm this, you can try switching to a different solvent, such as acetonitrile, and see if the [M+15]⁺ peak disappears.

Question: My mass spectrum shows a prominent peak at m/z 56. What fragment does this correspond to?

Answer: A peak at m/z 56 is a common fragment for this compound, as indicated in the NIST Mass Spectrometry Data Center.[1] This fragment likely arises from a McLafferty rearrangement, a common fragmentation pathway for aldehydes and ketones.

Question: I am observing peaks corresponding to the neutral loss of water ([M-18]) and carbon monoxide ([M-28]). Are these expected?

Answer: Yes, these are common neutral loss fragments for molecules containing hydroxyl and carbonyl groups. The loss of water ([M-18]) is a frequent fragmentation pathway for alcohols.[2] The loss of carbon monoxide ([M-28]) is a characteristic fragmentation for some aldehydes.[3]

Question: In my LC-MS analysis, I see several peaks with higher m/z values than my expected protonated molecule, such as [M+23]⁺ and [M+39]⁺. What are these?

Answer: These are very likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[4][5] Adduct formation is a common phenomenon in electrospray ionization (ESI) and is often caused by the presence of salts in your sample, mobile phase, or from the glassware. To reduce adduct formation, you can try to minimize salt contamination by using high-purity solvents and acid-washing your glassware. The addition of a small amount of a proton source like formic acid to your mobile phase can also help to promote the formation of the protonated molecule [M+H]⁺.

Question: I am seeing a peak at [2M+H]⁺. What does this indicate?

Answer: This peak represents a protonated dimer of your analyte. Dimer formation can occur in the ESI source, especially at higher analyte concentrations. To reduce dimer formation, you can try diluting your sample.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule ([M+H]⁺) for this compound?

A1: The molecular weight of this compound (C₅H₁₀O₂) is 102.13 g/mol .[4][6] Therefore, you should expect the protonated molecule [M+H]⁺ at an m/z of approximately 103.14.

Q2: What are the most common adducts I should look for in LC-MS analysis of this compound?

A2: The most common adducts are formed with sodium ([M+Na]⁺, m/z 125.12), potassium ([M+K]⁺, m/z 141.10), and ammonium (B1175870) ([M+NH₄]⁺, m/z 120.16), especially if ammonium salts are used as mobile phase additives.[5]

Q3: How can I confirm the identity of a suspected artifact?

A3: To confirm the identity of an artifact, you can perform MS/MS fragmentation on the suspected ion and analyze the resulting fragment ions. You can also change your experimental conditions (e.g., solvent, concentration, salt content) and observe the effect on the intensity of the suspected artifact peak.

Q4: Can derivatization help to reduce artifacts?

A4: Yes, derivatization of the aldehyde and/or hydroxyl group can sometimes help to reduce certain artifacts and improve chromatographic and ionization behavior. For example, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to specifically target the aldehyde group.[7] However, be aware that the derivatization process itself can sometimes introduce new artifacts.

Quantitative Data Summary

Artifact TypeCommon Adducts/FragmentsTypical m/z ShiftFactors Influencing Formation
Adducts Sodium ([M+Na]⁺)+22.99High salt concentration, mobile phase composition[4][5]
Potassium ([M+K]⁺)+38.96High salt concentration, mobile phase composition[4][5]
Ammonium ([M+NH₄]⁺)+18.03Use of ammonium-based buffers/additives[5]
In-Source Reactions Methanol Adduct ([M+CH₃OH+H]⁺)+33.03Presence of methanol in the mobile phase
Aldol reaction with Methanol ([M+15]⁺)+15Methanol as solvent, particularly in positive ion mode[1]
Neutral Loss Water Loss ([M-H₂O+H]⁺)-18.01In-source fragmentation, collision-induced dissociation
Carbon Monoxide Loss ([M-CO+H]⁺)-27.99In-source fragmentation, collision-induced dissociation[3]
Multimers Dimer ([2M+H]⁺)+103.14High analyte concentration

Experimental Protocols

GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • For liquid samples, dilute with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1-10 µg/mL.

    • For solid samples, perform a solvent extraction followed by dilution.

    • Consider derivatization (e.g., silylation) to improve volatility and thermal stability if necessary.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-300.

    • Scan Speed: 2 scans/second.

LC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-300.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Peak in Mass Spectrum check_mz Identify m/z of Unexpected Peak start->check_mz is_adduct Is m/z consistent with a common adduct? ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) check_mz->is_adduct is_insource Is m/z consistent with an in-source reaction? (e.g., [M+15]⁺ with methanol) is_adduct->is_insource No solution_adduct Action: Reduce Salt Contamination - Use high-purity solvents - Acid-wash glassware - Add formic acid to mobile phase is_adduct->solution_adduct Yes is_fragment Is m/z lower than M and consistent with a known fragment? (e.g., m/z 56, neutral loss) is_insource->is_fragment No solution_insource Action: Modify Mobile Phase - Change solvent (e.g., from methanol to acetonitrile) is_insource->solution_insource Yes is_multimer Is m/z consistent with a multimer? (e.g., [2M+H]⁺) is_fragment->is_multimer No solution_fragment Action: Confirm by MS/MS - This may be an expected fragment. - Lower collision energy to reduce fragmentation. is_fragment->solution_fragment Yes solution_multimer Action: Dilute Sample - Lower analyte concentration is_multimer->solution_multimer Yes end Problem Resolved is_multimer->end No, consult literature or support solution_adduct->end solution_insource->end solution_fragment->end solution_multimer->end Fragmentation_Pathway cluster_neutral_loss Neutral Loss cluster_fragmentation Fragmentation M This compound [C₅H₁₀O₂]⁺˙ m/z 102 M_minus_H2O [M-H₂O]⁺˙ m/z 84 M->M_minus_H2O - H₂O M_minus_CO [M-CO]⁺˙ m/z 74 M->M_minus_CO - CO mz_56 [C₃H₄O]⁺˙ m/z 56 (McLafferty Rearrangement) M->mz_56 Fragmentation mz_41 [C₃H₅]⁺ m/z 41 mz_56->mz_41 - CH₃

References

Technical Support Center: Troubleshooting IspH Enzyme Activity Assays with HMBPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with IspH enzyme activity assays using (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) as a substrate.

Troubleshooting Guide

This guide addresses common issues encountered during IspH activity assays in a question-and-answer format.

Question 1: Why am I observing very low or no IspH enzyme activity?

Answer:

Low or absent IspH activity can stem from several factors related to the enzyme's integrity, the assay conditions, or the reagents. IspH is an oxygen-sensitive [4Fe-4S] cluster-containing enzyme, and its activity is highly dependent on anaerobic conditions and the presence of a proper reducing system.[1][2][3]

Possible Causes and Solutions:

  • Oxygen Sensitivity: The [4Fe-4S] cluster at the active site of IspH is easily oxidized and inactivated when exposed to air.[1]

    • Solution: All purification and assay steps should be performed under strictly anaerobic conditions, for example, inside an anaerobic chamber.[1][4]

  • Improper Enzyme Reconstitution: As-isolated IspH may have low activity due to an incomplete or improperly formed [4Fe-4S] cluster.[5]

    • Solution: Reconstitute the enzyme with DTT, Fe³⁺, and S²⁻ under reducing conditions to ensure the formation of the active [4Fe-4S] cluster.[5]

  • Inadequate Reducing System: The IspH reaction requires a continuous supply of electrons to regenerate the [4Fe-4S] cluster.

    • Solution: Ensure the presence of a suitable in vitro reducing system. Common systems include:

      • NADPH/Flavodoxin reductase/Flavodoxin[2][3]

      • Dithionite (DT) reduced methyl viologen (MV)[2][4]

      • Photoreduced deazaflavin[6]

  • Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme activity. The optimal pH for Aquifex aeolicus IspH is between 7.0 and 7.5.[1]

    • Solution: Optimize reaction conditions. Refer to the data tables below for recommended starting points.

  • Degraded HMBPP Substrate: HMBPP can degrade over time, especially with improper storage.

    • Solution: Use freshly prepared or properly stored aliquots of HMBPP. Verify the integrity of the substrate.

Question 2: My assay results are inconsistent and not reproducible. What could be the cause?

Answer:

Inconsistent results are often due to variability in experimental setup and reagent handling.[7]

Possible Causes and Solutions:

  • Fluctuations in Anaerobic Conditions: Even brief exposure to oxygen can partially inactivate the enzyme, leading to variable results.

    • Solution: Maintain strict and consistent anaerobic conditions throughout all experiments.

  • Inconsistent Reagent Preparation: Variations in the concentration of the enzyme, HMBPP, or components of the reducing system will lead to inconsistent results.

    • Solution: Prepare fresh reagents for each experiment and use precise pipetting techniques. Use master mixes where possible to minimize pipetting errors.[8]

  • Temperature and pH Fluctuations: Enzymes are highly sensitive to changes in temperature and pH.[9][10]

    • Solution: Use a temperature-controlled incubator or water bath and a well-buffered assay solution to maintain stable conditions.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the enzyme or HMBPP can lead to degradation.

    • Solution: Aliquot reagents into single-use volumes to minimize freeze-thaw cycles.[7]

Question 3: I am observing a high background signal in my assay. How can I reduce it?

Answer:

A high background signal can interfere with the accurate measurement of IspH activity.

Possible Causes and Solutions:

  • Non-Enzymatic Degradation of HMBPP: The substrate may be unstable under the assay conditions, leading to a signal in the absence of the enzyme.

    • Solution: Include a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation and subtract this from the experimental values.[8]

  • Interference from Reducing System Components: The reducing system itself might contribute to the signal being measured.

    • Solution: Run a control reaction containing all components except HMBPP to quantify any background signal from the reducing system.

  • Contaminants in Reagents: Impurities in the enzyme preparation or other reagents could contribute to the background.

    • Solution: Use highly purified enzyme and high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What is the function of the [4Fe-4S] cluster in IspH?

The [4Fe-4S] cluster is a critical component of the IspH active site. It participates directly in the catalytic mechanism by transferring two electrons to the substrate HMBPP, facilitating the reductive dehydroxylation to form isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] The C4 hydroxyl group of HMBPP coordinates to the unique fourth iron atom of the cluster.[2]

Q2: What is the typical ratio of IPP to DMAPP produced by IspH?

IspH catalyzes the conversion of HMBPP to a mixture of IPP and DMAPP, typically in a ratio of approximately 5:1 to 6:1.[11][12]

Q3: Are there known inhibitors of IspH?

Yes, several classes of IspH inhibitors have been identified, which can be valuable tools for research and drug development. These include:

  • Substrate analogs: HMBPP analogs where the hydroxyl group is replaced by a thiol or amino group are potent competitive inhibitors.[1][2]

  • Alkyne derivatives and pyridine (B92270) diphosphates: These compounds have also been shown to inhibit IspH activity.[1][13]

Q4: Can IspH be expressed and purified from E. coli?

Yes, recombinant E. coli IspH can be expressed and purified. However, due to the oxygen sensitivity of the [4Fe-4S] cluster, purification is typically performed under anaerobic conditions.[1][4]

Data Presentation

Table 1: Recommended Assay Conditions for IspH Activity

ParameterRecommended ConditionReference(s)
pH 7.0 - 7.5[1]
Temperature 30°C - 60°C (organism dependent)[1][4]
IspH Concentration 50 nM (for E. coli IspH)[14]
HMBPP Concentration 1 mM[14]
Reducing System Dithionite (3 mM) and Methyl Viologen (400 µM)[4]
Buffer 50 mM HEPES/NaOH[4]

Table 2: Kinetic Parameters of E. coli IspH with HMBPP

Kinetic ParameterValueReference(s)
Km for HMBPP 590 ± 60 µM (A. aeolicus)[1]
kcat/Km ~115-fold higher than monofluoro analog[12]
Optimal Reaction Time 30 minutes[14]

Experimental Protocols & Visualizations

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is essential for isoprenoid biosynthesis in many bacteria, parasites, and plants, but absent in humans, making its enzymes attractive drug targets.[13] IspH catalyzes the final step in this pathway.

MEP_Pathway Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH Assay_Workflow cluster_prep Anaerobic Preparation cluster_reaction Reaction cluster_detection Detection prep_enzyme Prepare IspH Enzyme mix Combine Buffer, Enzyme, and Substrate prep_enzyme->mix prep_substrate Prepare HMBPP Substrate prep_substrate->mix prep_buffer Prepare Assay Buffer (with reducing system) prep_buffer->mix incubate Incubate at Optimal Temperature mix->incubate quench Quench Reaction (optional) incubate->quench detect Detect Product Formation (e.g., NMR, HPLC) quench->detect analyze Analyze Data detect->analyze Troubleshooting_Tree start No or Low Activity check_anaerobic Are conditions strictly anaerobic? start->check_anaerobic improve_anaerobic Improve anaerobic technique (e.g., use glove box) check_anaerobic->improve_anaerobic No check_reducing Is the reducing system active? check_anaerobic->check_reducing Yes prepare_fresh_reducing Prepare fresh reducing agents check_reducing->prepare_fresh_reducing No check_enzyme Is the enzyme active? check_reducing->check_enzyme Yes reconstitute_enzyme Reconstitute enzyme with Fe and S check_enzyme->reconstitute_enzyme No check_substrate Is the HMBPP intact? check_enzyme->check_substrate Yes use_new_substrate Use fresh HMBPP check_substrate->use_new_substrate No optimize_conditions Optimize pH, temperature, and concentrations check_substrate->optimize_conditions Yes

References

Technical Support Center: Overcoming Low Expression of MEP Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low expression of enzymes in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to common problems encountered during the expression of MEP pathway enzymes.

Q1: I am not seeing any or very low expression of my target MEP pathway enzyme on a Western blot. What are the potential causes and solutions?

A: Low or no protein expression is a common issue that can stem from various factors, from the genetic construct to the cultivation conditions. Here’s a breakdown of potential problems and how to address them:

  • Codon Usage Bias: The genetic code is redundant, and different organisms exhibit a preference for certain codons over others. If the codons in your gene of interest are rare in the expression host (e.g., E. coli), it can lead to translational inefficiency and low protein yield.

    • Solution: Perform codon optimization of your gene sequence to match the codon usage of your expression host. Several online tools and commercial services are available for this purpose.[1][2][3]

  • Promoter Strength and Regulation: The choice of promoter is critical for achieving the desired level of protein expression. A weak promoter will result in low transcript levels, while an overly strong promoter can lead to the formation of insoluble inclusion bodies or be toxic to the host.

    • Solution: Select a promoter with appropriate strength and tight regulation. For example, the T7 promoter system is strong and widely used, but for toxic proteins, a more tightly regulated promoter like the araBAD promoter might be a better choice, allowing for tunable expression.[4][5][6]

  • Plasmid Copy Number: High-copy-number plasmids can impose a significant metabolic burden on the host cells, leading to reduced growth and lower protein expression.

    • Solution: Consider using a lower-copy-number plasmid to reduce the metabolic load on the host.

  • Protein Toxicity: Some MEP pathway enzymes, or the metabolic imbalances caused by their overexpression, can be toxic to the host organism.

    • Solution: Use a tightly regulated promoter and induce expression with a lower concentration of the inducer. Lowering the cultivation temperature after induction can also help by slowing down protein synthesis and allowing for proper folding.[1][7]

  • Inefficient Translation Initiation: The sequence around the start codon (the ribosome binding site, RBS) can significantly impact translation initiation efficiency.

    • Solution: Optimize the RBS sequence to ensure efficient ribosome binding and translation initiation.

  • Protein Instability and Degradation: The expressed enzyme may be unstable in the host cell and prone to degradation by cellular proteases.

    • Solution: Lowering the cultivation temperature can reduce protease activity. Additionally, using protease-deficient host strains can be beneficial.

Q2: My MEP pathway enzyme is expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?

A: Inclusion bodies are insoluble aggregates of misfolded proteins. Optimizing expression conditions to favor proper protein folding is key to overcoming this issue.

  • Lower Induction Temperature: High expression temperatures can accelerate protein synthesis, overwhelming the cellular machinery for proper folding and leading to aggregation.

    • Solution: After inducing protein expression, lower the cultivation temperature to a range of 15-25°C. This slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[1][7][8]

  • Reduce Inducer Concentration: A high concentration of the inducer can lead to a very high rate of transcription and translation, promoting aggregation.

    • Solution: Titrate the inducer concentration to find the optimal level that balances expression level with solubility.

  • Choice of Expression Host: The cellular environment of the expression host plays a crucial role in protein folding.

    • Solution: Consider using specialized E. coli strains engineered to enhance protein folding, such as those that co-express chaperone proteins (e.g., GroEL/GroES) or have a more oxidizing cytoplasm to promote disulfide bond formation (e.g., Origami™ strains).

  • Solubilization and Refolding: If optimizing expression conditions is not sufficient, you may need to purify the inclusion bodies and then solubilize and refold the protein.

    • Solution: This typically involves denaturing the protein with agents like urea (B33335) or guanidine (B92328) hydrochloride, followed by a gradual removal of the denaturant to allow the protein to refold.

Q3: I have successfully overexpressed a single MEP pathway enzyme, but the overall pathway flux and product yield have not increased significantly. What could be the bottleneck?

A: The MEP pathway is a multi-step enzymatic process, and simply overexpressing one enzyme may not be sufficient to increase the overall flux if another enzyme is the rate-limiting step. Identifying and addressing metabolic bottlenecks is crucial for successful metabolic engineering.

  • Identifying the Rate-Limiting Step: The first enzyme of the pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is often a primary rate-limiting step. However, upon overexpression of DXS, other enzymes like 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthase (IspG) and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) can become the new bottlenecks.

    • Solution: Systematically overexpress individual or combinations of MEP pathway enzymes to identify the key bottlenecks in your specific context.[9] Quantifying the accumulation of pathway intermediates can provide valuable insights into where the metabolic flux is being restricted.

  • Metabolic Imbalance and Precursor Supply: High-level expression of a MEP pathway enzyme can lead to the depletion of essential precursors (pyruvate and glyceraldehyde-3-phosphate) or cofactors (NADPH, CTP, ATP), creating a new bottleneck in central metabolism.[10][11]

    • Solution: Engineer the central carbon metabolism to enhance the supply of precursors and cofactors to the MEP pathway. For example, engineering the pentose (B10789219) phosphate (B84403) pathway can increase the supply of NADPH.

  • Feedback Inhibition: The end products of the MEP pathway, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can feedback-inhibit the activity of the first enzyme, DXS.

    • Solution: Consider using a DXS enzyme that is less sensitive to feedback inhibition or engineer the downstream pathway to efficiently consume IPP and DMAPP, thereby preventing their accumulation.

Data Presentation

Table 1: Troubleshooting Guide for Low Expression of MEP Pathway Enzymes

Problem Potential Cause Recommended Solution Relevant Experimental Protocol
No/Low Protein Expression Codon usage biasCodon-optimize the gene sequence for the expression host.Protocol 2: Codon Optimization
Weak or leaky promoterUse a stronger, tightly regulated promoter (e.g., T7, araBAD).Protocol 1: Overexpression of MEP Pathway Enzymes
Protein toxicityLower induction temperature, reduce inducer concentration, use a tightly regulated promoter.Protocol 1: Overexpression of MEP Pathway Enzymes
mRNA instabilityOptimize the 5' and 3' untranslated regions (UTRs) of the mRNA.-
Insoluble Protein (Inclusion Bodies) High expression rateLower induction temperature and inducer concentration.Protocol 1: Overexpression of MEP Pathway Enzymes
Incorrect protein foldingCo-express chaperone proteins; use specialized host strains.-
Disulfide bond formation issuesUse host strains with an oxidizing cytoplasm (for periplasmic or secreted proteins).-
Low Pathway Flux Despite Overexpression Another enzyme is rate-limitingSystematically overexpress other pathway enzymes; quantify intermediates.Protocol 1 & 3
Precursor/cofactor limitationEngineer central carbon metabolism to increase precursor/cofactor supply.-
Feedback inhibitionUse a feedback-resistant DXS enzyme; enhance downstream pathway flux.-

Experimental Protocols

Protocol 1: Overexpression of MEP Pathway Enzymes in E. coli

This protocol provides a general workflow for the cloning and expression of a MEP pathway enzyme in E. coli.

1. Gene Cloning: a. Amplify the codon-optimized gene of interest using PCR with primers containing appropriate restriction sites. b. Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes. c. Ligate the digested gene into the expression vector. d. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). e. Select for positive clones on antibiotic-containing agar (B569324) plates and verify the construct by Sanger sequencing.[12][13]

2. Protein Expression: a. Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)). b. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter). For troubleshooting solubility, consider lowering the temperature to 18-25°C at this stage and inducing for a longer period (e.g., 16-24 hours).[14] f. Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein analysis.

3. Protein Analysis: a. Resuspend the cell pellet in a lysis buffer. b. Lyse the cells using sonication or a French press. c. Centrifuge the lysate to separate the soluble and insoluble fractions. d. Analyze the protein expression in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blotting using an antibody specific to the protein or its tag.[15][16][17]

Protocol 2: Codon Optimization of a MEP Pathway Enzyme Gene

This protocol outlines the steps for in silico codon optimization of a gene sequence.

1. Obtain the Wild-Type Gene Sequence: a. Retrieve the nucleotide sequence of the MEP pathway enzyme from a public database like NCBI.

2. Select a Codon Optimization Tool: a. Choose an online or standalone software tool for codon optimization. Many commercial gene synthesis companies offer free online tools.[18][19]

3. Input the Sequence and Parameters: a. Paste the wild-type nucleotide sequence into the tool. b. Select the target expression host (e.g., Escherichia coli K12). c. The tool will analyze the codon usage of your gene and compare it to the codon usage of the target host. It will then replace rare codons with more frequently used ones without changing the amino acid sequence.[2]

4. Review and Finalize the Optimized Sequence: a. The tool will provide an optimized nucleotide sequence. Review the changes and the codon adaptation index (CAI), which is a measure of how well the codon usage of the gene matches that of the host. A CAI value closer to 1.0 indicates a higher level of optimization. b. Order the synthesis of the codon-optimized gene from a commercial vendor.

Protocol 3: Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol provides a general method for the extraction and quantification of phosphorylated intermediates of the MEP pathway from bacterial cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Quenching and Metabolite Extraction: a. Rapidly quench the metabolism of a known quantity of bacterial cells by mixing the culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C). b. Centrifuge the quenched cells at a low temperature to pellet them. c. Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). d. Lyse the cells (e.g., by bead beating or sonication) and then centrifuge to remove cell debris.[20][21]

2. LC-MS/MS Analysis: a. Transfer the supernatant containing the extracted metabolites to a new tube and dry it down under a vacuum. b. Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis. c. Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar, phosphorylated intermediates. d. The mass spectrometer will be operated in a multiple reaction monitoring (MRM) mode, which allows for the specific and sensitive detection of each MEP pathway intermediate based on its unique mass-to-charge ratio and fragmentation pattern.[22][23][24]

3. Data Analysis and Quantification: a. Create a standard curve for each MEP pathway intermediate using commercially available standards. b. Quantify the concentration of each intermediate in the samples by comparing their peak areas to the standard curves. c. Normalize the metabolite concentrations to the initial cell biomass.

Visualizations

MEP_Pathway cluster_0 MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate MEcPP->HMBPP IspG IPP Isopentenyl diphosphate HMBPP->IPP IspH DMAPP Dimethylallyl diphosphate HMBPP->DMAPP IspH IPP->DMAPP Idi

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid precursor biosynthesis.

Troubleshooting_Workflow Start Low/No Enzyme Expression Check_Codons Codon Usage Bias? Start->Check_Codons Optimize_Codons Perform Codon Optimization Check_Codons->Optimize_Codons Yes Check_Promoter Promoter Strength/Regulation? Check_Codons->Check_Promoter No Optimize_Codons->Check_Promoter Change_Promoter Select Different Promoter Check_Promoter->Change_Promoter Yes Check_Toxicity Protein Toxicity? Check_Promoter->Check_Toxicity No Change_Promoter->Check_Toxicity Optimize_Conditions Lower Temperature/Inducer Check_Toxicity->Optimize_Conditions Yes Success Successful Expression Check_Toxicity->Success No Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low expression of MEP pathway enzymes.

References

optimizing purification of HMBPP from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of HMBPP, offering potential causes and recommended solutions in a structured question-and-answer format.

Issue 1: Low Recovery of HMBPP After Solid-Phase Extraction (SPE)

Question: We are experiencing significantly low yields of HMBPP after performing solid-phase extraction on our biological samples. What are the potential causes and how can we improve our recovery rate?

Answer: Low recovery of HMBPP during SPE is a common challenge and can be attributed to several factors related to the sorbent, solvents, and the inherent stability of HMBPP.

Potential Causes and Solutions:

  • Sorbent Mismatch: The chemical properties of the SPE sorbent may not be optimal for retaining the highly polar and charged HMBPP molecule.

    • Solution: Given HMBPP's pyrophosphate group, an anion-exchange SPE cartridge is often the most effective choice. If using reversed-phase sorbents, ensure that the polarity is appropriate for a polar analyte.[1][2]

  • Improper Column Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent and poor analyte retention.

    • Solution: Always pre-condition the cartridge with an appropriate solvent, such as methanol (B129727) or isopropanol, to activate the sorbent. This should be followed by an equilibration step with a solution that mimics the sample's matrix composition but lacks the analyte.[3]

  • Sample Loading Issues: The flow rate during sample application can significantly impact the binding of HMBPP to the sorbent.

    • Solution: A slow and consistent flow rate during sample loading is crucial to allow for adequate interaction between HMBPP and the sorbent material. A typical flow rate is around 1 mL/min.[4] Too high a flow rate can result in the analyte passing through the column without binding.[3]

  • Inefficient Elution: The elution solvent may not be strong enough to displace HMBPP from the sorbent.

    • Solution: For anion-exchange SPE, a stepwise increase in salt concentration or a significant change in pH is typically required for elution. For reversed-phase, ensure the organic solvent percentage is high enough to elute a polar compound like HMBPP. It may be necessary to test a gradient of elution solvent strengths to find the optimal concentration. Increasing the volume of the elution solvent can also improve recovery.[5]

  • HMBPP Degradation: HMBPP is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

    • Solution: Maintain a pH range of 6.0-7.4 throughout the purification process and keep samples on ice or at 4°C whenever possible to minimize degradation.[6]

Issue 2: Poor Reproducibility Between Purification Runs

Question: Our HMBPP purification yields are highly variable between experiments, even when we follow the same protocol. What could be causing this lack of reproducibility?

Answer: Inconsistent results in HMBPP purification often stem from subtle variations in the experimental procedure and the handling of the SPE cartridges.

Potential Causes and Solutions:

  • Inconsistent Sample Pre-treatment: Variations in the initial sample preparation can lead to differing amounts of interfering substances.

    • Solution: Standardize your sample pre-treatment protocol, ensuring consistent pH adjustments and removal of particulates through centrifugation or filtration before loading onto the SPE column.[4]

  • Drying of the SPE Sorbent: Allowing the sorbent bed to dry out after conditioning and before sample loading can severely impact its binding capacity.

    • Solution: Ensure that the sorbent bed remains fully wetted throughout the conditioning and sample loading steps.[1]

  • Variable Flow Rates: Manual processing of SPE cartridges can introduce variability in flow rates between samples and runs.

    • Solution: If possible, use a vacuum manifold or an automated SPE system to maintain consistent and controlled flow rates for each step of the process.

  • Inconsistent Elution Volume: Using slightly different volumes of elution solvent can lead to variable recovery.

    • Solution: Use calibrated pipettes and ensure the same volume of elution solvent is used for each sample. Collect fractions and analyze them separately to determine the elution profile of HMBPP.

Frequently Asked Questions (FAQs)

Q1: What is the best initial step for purifying HMBPP from a complex biological sample like plasma or cell culture supernatant?

A1: For complex matrices, it is advisable to first remove proteins and other macromolecules. This can be achieved through protein precipitation using a cold organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.[7][8] For plasma samples, a liquid-liquid extraction might also be employed to remove lipids and other hydrophobic interfering substances.[9][10] After this initial cleanup, the supernatant can be further purified using solid-phase extraction.

Q2: How can I minimize the degradation of HMBPP during the purification process?

A2: HMBPP is sensitive to both pH and temperature. To minimize degradation, it is crucial to:

  • Maintain all solutions at a neutral or slightly acidic pH (pH 6.0-7.4).

  • Perform all purification steps at 4°C or on ice.[6]

  • Avoid prolonged storage of HMBPP in aqueous solutions. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.

  • Process samples as quickly as possible to reduce the time HMBPP is in a potentially destabilizing environment.

Q3: What type of chromatography is most suitable for HMBPP purification?

A3: Due to the negatively charged pyrophosphate group, anion-exchange chromatography is a highly effective method for purifying HMBPP.[11] The stationary phase will retain HMBPP, allowing for neutral and positively charged contaminants to be washed away. Elution is then typically achieved by increasing the salt concentration or decreasing the pH of the mobile phase.

Q4: How can I quantify the concentration and assess the purity of my final HMBPP sample?

A4: The most accurate and sensitive method for quantifying HMBPP in complex mixtures is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[12] This technique allows for the separation of HMBPP from other molecules and its specific detection based on its mass-to-charge ratio and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess the purity of the final product, although it is less sensitive than LC-MS/MS.

Data Presentation

Table 1: Troubleshooting Summary for Low HMBPP Recovery in SPE

Potential Cause Recommended Solution
Inappropriate sorbent selectionUse an anion-exchange SPE cartridge.
Insufficient column conditioningPre-condition with methanol/isopropanol, then equilibrate with a sample-like buffer.[3]
Sample loading flow rate too highReduce flow rate to ~1 mL/min to ensure adequate analyte-sorbent interaction.[4]
Weak elution solventIncrease the organic solvent percentage or use a stronger eluent; for ion-exchange, increase salt concentration or adjust pH.[1]
Analyte degradationMaintain pH between 6.0-7.4 and perform purification at 4°C.[6]
Insufficient elution volumeIncrease the volume of the elution solvent to ensure complete desorption of the analyte.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for HMBPP Purification

This protocol provides a general framework for the purification of HMBPP from a protein-depleted biological sample using an anion-exchange SPE cartridge.

  • Sample Preparation:

    • To 1 mL of biological sample (e.g., plasma, cell culture supernatant), add 2 mL of ice-cold acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing HMBPP.

    • Adjust the pH of the supernatant to ~7.0 with a suitable buffer if necessary.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the anion-exchange SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge.

    • Equilibrate the cartridge by passing 2 mL of your sample loading buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 7.0) through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of the loading buffer to remove any unbound contaminants.

    • Wash the cartridge with 2 mL of a slightly stronger buffer (e.g., 50 mM ammonium acetate, pH 7.0) to remove weakly bound impurities.

  • Elution:

    • Elute the HMBPP from the cartridge using 1-2 mL of an elution buffer with a high salt concentration or altered pH (e.g., 500 mM ammonium acetate, pH 7.0 or a buffer with a lower pH). The optimal elution conditions should be determined empirically.

    • Collect the eluate for analysis.

  • Post-Elution Processing:

    • The eluate can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizations

HMBPP_Purification_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis start Complex Biological Sample (Plasma, Supernatant) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection conditioning Column Conditioning supernatant_collection->conditioning Load Sample loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution analysis LC-MS/MS Analysis elution->analysis Purified HMBPP

Caption: A generalized workflow for the purification of HMBPP from complex biological samples.

HMBPP_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 SPE Optimization cluster_solutions2 Stability Enhancement start Problem: Low HMBPP Recovery cause1 SPE Method Issues start->cause1 cause2 HMBPP Instability start->cause2 solution1a Check Sorbent Type (Anion-Exchange?) cause1->solution1a solution1b Optimize Solvents (Wash/Elution Strength) cause1->solution1b solution1c Control Flow Rate cause1->solution1c solution1d Ensure Proper Conditioning cause1->solution1d solution2a Maintain pH 6.0-7.4 cause2->solution2a solution2b Keep Samples Cold (4°C) cause2->solution2b solution2c Process Samples Quickly cause2->solution2c

Caption: Troubleshooting logic for addressing low HMBPP recovery during purification.

References

Technical Support Center: Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of HMBPP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this potent phosphoantigen.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of HMBPP?

A1: The primary challenges in the chemical synthesis of HMBPP include:

  • Multi-step synthesis: The synthesis is lengthy and requires careful control over each reaction step.

  • Low overall yield: Cumulative losses at each step, particularly during phosphorylation and purification, often result in low overall yields.[1]

  • Stereoselectivity: Achieving high (E)-stereoselectivity in the carbon-carbon double bond formation can be challenging.

  • Purification of a polar molecule: The high polarity and charge of HMBPP make it difficult to purify using standard column chromatography.

  • Instability: The pyrophosphate moiety is susceptible to hydrolysis, and the unprotected molecule can be unstable.[2]

Q2: Why is the yield of my diphosphorylation reaction so low?

A2: Low yields in the diphosphorylation step are a common issue.[1] Potential causes include:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure anhydrous conditions and sufficient reaction time.

  • Side reactions: The allylic alcohol can be prone to side reactions.

  • Degradation during workup: The pyrophosphate group can be hydrolyzed during aqueous workup. It is crucial to use neutral or slightly basic conditions.

  • Purification losses: Significant amounts of the polar product can be lost during purification.

Q3: I am observing a mixture of (E) and (Z) isomers in my product. How can I improve the (E)-selectivity?

A3: The Horner-Wadsworth-Emmons (HWE) reaction is typically used to form the C=C bond and generally favors the (E)-isomer.[3] To improve (E)-selectivity:

  • Choice of base: The choice of base can influence the stereochemical outcome.

  • Reaction temperature: Running the reaction at a specific temperature can favor the formation of the thermodynamically more stable (E)-isomer.

  • Bulky phosphonate (B1237965) reagents: Using sterically bulky phosphonate reagents can enhance (E)-alkene selectivity.[3]

Q4: My final HMBPP product seems to be degrading upon storage. What are the optimal storage conditions?

A4: HMBPP is susceptible to hydrolysis. For long-term storage, it is recommended to store HMBPP as a lyophilized powder at -20°C or below, protected from moisture. If in solution, use a buffered solution at a neutral pH and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction - Incomplete deprotonation of the phosphonate. - Poor reactivity of the aldehyde or ketone. - Unoptimized reaction conditions (temperature, solvent).- Use a stronger base (e.g., NaH) and ensure anhydrous conditions. - Check the purity of the carbonyl compound. - Systematically vary the temperature and solvent to find optimal conditions.
Poor (E)/(Z) Selectivity in HWE Reaction - Reaction conditions favor the kinetic (Z)-product. - The phosphonate reagent is not sufficiently bulky.- Allow the reaction to proceed for a longer time to allow for equilibration to the thermodynamic (E)-product.[3] - Use phosphonates with bulkier ester groups.[3] - Carefully control the reaction temperature.
Low Yield in Diphosphorylation Step - Incomplete reaction. - Hydrolysis of the pyrophosphate during workup. - Difficulties in purifying the polar product.- Use a larger excess of the phosphorylating agent and ensure anhydrous conditions. - Perform the aqueous workup at a neutral or slightly basic pH to minimize hydrolysis. - Employ specialized purification techniques such as ion-exchange chromatography or cellulose (B213188) chromatography.[1]
Presence of Impurities in the Final Product - Incomplete reactions from previous steps. - Side reactions during synthesis. - Degradation of the product during purification or storage.- Carefully monitor each reaction by TLC or LC-MS to ensure completion. - Optimize reaction conditions to minimize side reactions. - Use appropriate purification techniques and store the final product under recommended conditions.
Difficulty in Purifying the Final Product - High polarity of HMBPP. - Presence of inorganic salts from the reaction.- Use ion-exchange chromatography to separate the charged HMBPP from neutral impurities and to exchange the counterion. - Cellulose chromatography can also be effective for the purification of highly polar compounds.[1] - Desalting may be necessary to remove inorganic salts.

Experimental Protocols

Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

This protocol is a generalized procedure based on commonly cited synthetic routes.

Step 1: Protection of the starting alcohol

A common starting material is 3-methyl-2-buten-1-ol. The primary alcohol is first protected, for example, as a tert-butyldimethylsilyl (TBS) ether, to prevent it from reacting in subsequent steps.

Step 2: Allylic hydroxylation

The protected alcohol undergoes allylic hydroxylation at the C-4 position. This can be achieved using selenium dioxide and tert-butyl hydroperoxide. This reaction can lead to a mixture of products, which requires careful purification by flash chromatography.

Step 3: Protection of the newly formed hydroxyl group

The newly introduced hydroxyl group at C-4 is then protected, for instance, as a tetrahydropyranyl (THP) ether, to differentiate it from the other hydroxyl group which will be deprotected next.

Step 4: Deprotection of the primary alcohol

The protecting group on the primary alcohol (e.g., TBS) is selectively removed to yield the free primary alcohol.

Step 5: Diphosphorylation

The free primary alcohol is converted to the corresponding pyrophosphate. This is a critical and often low-yielding step.[1] A common method involves converting the alcohol to an intermediate halide or tosylate, followed by reaction with a pyrophosphate salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate.

Step 6: Deprotection of the secondary alcohol

The protecting group on the C-4 hydroxyl group (e.g., THP) is removed under acidic conditions to yield the final product, HMBPP.

Step 7: Purification

The final product is purified, typically by ion-exchange chromatography followed by lyophilization to obtain HMBPP as a stable salt (e.g., ammonium (B1175870) or sodium salt).[1]

Quantitative Data Summary

Synthesis StepReagents/ConditionsTypical Yield (%)Key ChallengesReference
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH, THF50-70%E/Z isomer formation[2]
Diphosphorylation Tris(tetra-n-butylammonium) hydrogen pyrophosphate14-30%Low yield, purification[1]
Final Deprotection & Purification Acetic acid, Cellulose chromatography51%Product instability, purification[1]

Visualizations

Signaling Pathway of HMBPP in Vγ9Vδ2 T Cell Activation

HMBPP_Signaling_Pathway HMBPP HMBPP BTN3A1 BTN3A1 HMBPP->BTN3A1 Binds to intracellular B30.2 domain Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1->Vgamma9Vdelta2_TCR Conformational change & presentation T_Cell Vγ9Vδ2 T Cell Vgamma9Vdelta2_TCR->T_Cell Signal Transduction Activation T Cell Activation (Cytokine release, Proliferation, Cytotoxicity) T_Cell->Activation

Caption: HMBPP-mediated activation of Vγ9Vδ2 T cells.

Experimental Workflow for HMBPP Synthesis

HMBPP_Synthesis_Workflow Start Starting Material (e.g., 3-methyl-2-buten-1-ol) Protection1 Protection of Primary Alcohol Start->Protection1 Hydroxylation Allylic Hydroxylation Protection1->Hydroxylation Protection2 Protection of Secondary Alcohol Hydroxylation->Protection2 Deprotection1 Selective Deprotection of Primary Alcohol Protection2->Deprotection1 Diphosphorylation Diphosphorylation Deprotection1->Diphosphorylation Deprotection2 Deprotection of Secondary Alcohol Diphosphorylation->Deprotection2 Purification Purification (Ion-Exchange Chromatography) Deprotection2->Purification FinalProduct HMBPP Purification->FinalProduct

Caption: General workflow for the chemical synthesis of HMBPP.

Logical Relationships in Troubleshooting Low Yields

Troubleshooting_Low_Yields LowYield Low Overall Yield HWE Low Yield in HWE Step LowYield->HWE Diphosphorylation Low Yield in Diphosphorylation LowYield->Diphosphorylation Purification High Loss during Purification LowYield->Purification HWE_Cause1 Incomplete Reaction HWE->HWE_Cause1 HWE_Cause2 Side Reactions HWE->HWE_Cause2 Diphospho_Cause1 Incomplete Reaction Diphosphorylation->Diphospho_Cause1 Diphospho_Cause2 Product Degradation Diphosphorylation->Diphospho_Cause2 Purification_Cause1 Product Adsorption on Stationary Phase Purification->Purification_Cause1 Purification_Cause2 Co-elution with Impurities Purification->Purification_Cause2

References

preventing degradation of 4-Hydroxy-3-methylbutanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Hydroxy-3-methylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many aldehydes, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, forming 4-hydroxy-3-methylbutanoic acid. This can be initiated by atmospheric oxygen and accelerated by light and heat.

  • Polymerization/Acetal Formation: Aldehydes can undergo self-condensation or polymerization, leading to the formation of oligomers and polymers.[1] Due to the presence of a hydroxyl group, intramolecular cyclization to form a hemiacetal is also a possibility.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and air.

  • Purity: Store the compound in its purest form, as impurities can sometimes catalyze degradation.

Q3: Can I store this compound in solution?

A3: Storing aldehydes in solution can sometimes improve stability, especially if the solvent is a primary alcohol. In an alcoholic solvent, aldehydes can form more stable hemiacetals. However, the stability in solution is highly dependent on the solvent and storage conditions. It is recommended to prepare solutions fresh. If storage in solution is necessary, use a high-purity, anhydrous, and deoxygenated solvent.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific studies on stabilizers for this compound are not widely available, general aldehyde stabilizers such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT) at low concentrations (ppm level) may inhibit oxidation. However, the compatibility of these stabilizers with your specific application should be verified.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in appearance (e.g., color change, formation of precipitate) Oxidation or polymerization1. Ensure the container is tightly sealed and was purged with an inert gas. 2. Store in a dark, refrigerated environment. 3. Consider purification by distillation if the compound is impure.
Inconsistent experimental results Degradation of the starting material1. Verify the purity of this compound using GC-MS or NMR before use. 2. If degradation is suspected, purify the material. 3. Always use fresh solutions for your experiments.
Decrease in assay value over time Ongoing degradation1. Review and optimize storage conditions (see FAQs). 2. Perform a stability study to determine the shelf-life under your specific storage conditions.

Data Presentation: Illustrative Stability of this compound

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is based on general principles of aldehyde stability and should be confirmed by experimental studies.

Storage Condition Time (Months) Purity (%) Major Degradant
2-8°C, Inert Atmosphere, Dark 6>98%Not Detected
Room Temperature, Air, Light 1~90%4-hydroxy-3-methylbutanoic acid
Room Temperature, Air, Dark 3~92%4-hydroxy-3-methylbutanoic acid
40°C, Air, Dark 1<85%4-hydroxy-3-methylbutanoic acid, Polymers

Experimental Protocols

Protocol 1: Assessment of this compound Stability by GC-MS

This protocol outlines a method for monitoring the degradation of this compound over time using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Internal standard (e.g., a stable hydrocarbon like dodecane)

  • GC vials with septa

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Add the internal standard to the stock solution at a fixed concentration.

  • Aliquot the stock solution into several GC vials, seal, and store under the desired conditions (e.g., different temperatures, light/dark, air/inert atmosphere).

3. GC-MS Analysis:

  • At specified time points (e.g., 0, 1, 2, 4 weeks), take one vial from each storage condition.

  • Analyze the sample by GC-MS. A typical GC-MS method would involve:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Detector: Scan from m/z 35 to 350.

  • The purity of this compound can be determined by comparing its peak area to the peak area of the internal standard. Degradation products can be identified by their mass spectra.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1][2]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Analyze samples at various time points by a suitable method like HPLC or GC-MS after neutralization.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Analyze samples at various time points.

3. Thermal Degradation:

  • Store solid this compound and a concentrated solution at an elevated temperature (e.g., 60°C).

  • Analyze samples at various time points.

4. Photostability:

  • Expose solid this compound and a solution to a controlled light source (e.g., a photostability chamber).

  • Analyze samples at various time points.

Visualizations

degradation_pathways This compound This compound 4-hydroxy-3-methylbutanoic_acid 4-hydroxy-3-methylbutanoic acid This compound->4-hydroxy-3-methylbutanoic_acid Oxidation (O2, light, heat) Polymers_Oligomers Polymers/Oligomers This compound->Polymers_Oligomers Polymerization Cyclic_Hemiacetal Cyclic Hemiacetal This compound->Cyclic_Hemiacetal Intramolecular Cyclization

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Visible Degradation Observed check_purity Verify Purity of Starting Material (GC-MS, NMR) start->check_purity review_storage Review Storage Conditions (Temp, Atmosphere, Light, Container) check_purity->review_storage Purity OK purify Purify Compound (e.g., Distillation) check_purity->purify Purity NOT OK fresh_solution Prepare Fresh Solutions for Experiments review_storage->fresh_solution stability_study Conduct Forced Degradation/Stability Study review_storage->stability_study If degradation persists purify->fresh_solution end_good Proceed with Experiment fresh_solution->end_good end_bad Re-evaluate Synthetic Route or Source New Material stability_study->end_bad If inherently unstable

References

interference in analytical quantification of 4-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of 4-Hydroxy-3-methylbutanal (HMBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical quantification of this compound (HMBA)?

A1: The primary challenges in quantifying HMBA stem from its chemical properties. As a relatively small, polar, and reactive aldehyde, HMBA can be prone to:

  • Volatility and Thermal Instability: This can lead to sample loss during preparation and analysis, particularly with Gas Chromatography (GC)-based methods.

  • Reactivity: The aldehyde functional group is susceptible to oxidation and other reactions, potentially leading to degradation of the analyte.

  • Matrix Effects: Complex sample matrices, such as biological fluids or food extracts, can contain components that interfere with the ionization of HMBA in Mass Spectrometry (MS), leading to ion suppression or enhancement.[1][2]

  • Interference from Structurally Similar Compounds: Other aldehydes and ketones present in the sample can co-elute and interfere with the accurate quantification of HMBA.[3]

  • Isomeric Interference: Structural isomers of HMBA may be present in the sample and can be difficult to separate chromatographically, leading to inaccurate quantification.

Q2: What are the recommended analytical techniques for HMBA quantification?

A2: The most common and effective techniques for the quantification of HMBA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique is well-suited for volatile and semi-volatile compounds. To improve volatility, thermal stability, and chromatographic separation, derivatization of HMBA is often necessary.[4][5]

  • LC-MS/MS: This is a highly sensitive and selective technique, particularly for less volatile compounds or for direct analysis of complex matrices with minimal sample cleanup. Derivatization can also be employed to enhance ionization efficiency and chromatographic retention.

Q3: Why is derivatization often recommended for the analysis of HMBA?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties. For HMBA, derivatization is recommended to:

  • Increase Volatility and Thermal Stability for GC Analysis: By converting the polar hydroxyl and aldehyde groups into less polar derivatives, the compound becomes more suitable for GC analysis.[4][5]

  • Enhance Chromatographic Separation: Derivatization can improve peak shape and resolution from other components in the sample.[5]

  • Improve Detection Sensitivity: Certain derivatizing agents can introduce moieties that enhance the detector response.[4]

  • Increase Specificity in MS Detection: Derivatization can lead to characteristic fragmentation patterns that aid in the identification and quantification of the analyte.

Common derivatization reagents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC-UV or LC-MS analysis.[6][7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the quantification of HMBA.

Issue 1: Poor Peak Shape or No Peak Detected

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Caption: Troubleshooting workflow for poor or absent HMBA peaks.

Issue 2: Inconsistent or Low Analyte Recovery

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Caption: Troubleshooting guide for low or inconsistent HMBA recovery.

Issue 3: Suspected Interference from Other Compounds

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Caption: Troubleshooting workflow for suspected analytical interferences.

Quantitative Data Summary

The following tables provide a summary of typical instrument parameters and potential interferents. Please note that these are starting points and optimization for your specific application is recommended.

Table 1: Typical GC-MS Parameters for Derivatized HMBA

ParameterSettingRationale
Derivatizing Agent PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine)Increases volatility and introduces an electron-capturing group for sensitive detection.
GC Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane)Good for separating a range of derivatized aldehydes.
Injector Temperature 250 °CEnsures complete volatilization of the derivative.
Oven Program 60 °C (1 min hold), ramp to 280 °C at 10 °C/minProvides good separation of various carbonyl derivatives.
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)EI provides characteristic fragmentation; NCI can offer higher sensitivity for PFBHA derivatives.
Monitored Ions (EI) To be determined empirically (based on fragmentation of HMBA-PFBHA derivative)Specific ions are selected for selective and sensitive quantification.

Table 2: Potential Interferences in HMBA Analysis

Interferent TypeExamplesPotential ImpactMitigation Strategy
Structurally Similar Aldehydes 3-Hydroxybutanal, 3-Methylbutanal, PentanalCo-elution and overlapping mass spectral fragments leading to overestimation.[3]Optimize chromatographic separation; use high-resolution mass spectrometry.
Ketones Acetone, 2-ButanoneCan potentially react with derivatizing agents and co-elute.Derivatization conditions can be optimized for aldehydes; chromatographic separation.
Matrix Components Lipids, proteins, salts (in biological samples)Ion suppression or enhancement in the MS source, affecting accuracy and precision.[1][2]Effective sample cleanup (e.g., SPE, LLE); use of matrix-matched standards or stable isotope-labeled internal standards.
Isomers 3-Hydroxy-2-methylbutanalMay not be separated by standard chromatography, leading to inaccurate quantification.Use of chiral GC or HPLC columns; specific derivatization to form diastereomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of HMBA in a Food Matrix (Illustrative)

This protocol is a general guideline and should be optimized for the specific food matrix.

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • For solid samples, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.

    • For liquid samples, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) may be appropriate.

  • Cleanup:

    • The QuEChERS extract will undergo dispersive solid-phase extraction (d-SPE) for cleanup.

    • For LLE extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components.

  • Derivatization:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute in a small volume of solvent and add the PFBHA derivatizing agent.

    • Heat the reaction mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system using the parameters outlined in Table 1.

    • Develop a calibration curve using matrix-matched standards prepared by spiking blank matrix extracts with known concentrations of HMBA and subjecting them to the same derivatization procedure.

Protocol 2: LC-MS/MS Analysis of HMBA in Urine (Illustrative)

This protocol provides a general workflow for the analysis of HMBA in a urine sample.

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • A simple "dilute-and-shoot" approach may be feasible if the HMBA concentration is high enough and the matrix effects are minimal. Dilute the urine with the initial mobile phase.

    • For lower concentrations, a sample cleanup and concentration step is recommended.

  • Sample Cleanup (if required):

    • Solid-Phase Extraction (SPE): Use a polymeric reversed-phase SPE cartridge. Condition the cartridge, load the pre-treated urine sample, wash away interferences, and elute the HMBA with an appropriate solvent.

    • Supported Liquid Extraction (SLE): Load the aqueous urine sample onto the SLE plate/cartridge and elute with a water-immiscible organic solvent.[2]

  • LC-MS/MS Analysis:

    • Evaporate the eluate and reconstitute in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • LC Conditions: Use a C18 or a mixed-mode column for good retention of the polar HMBA. A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of formic acid is a good starting point.

    • MS/MS Conditions: Use electrospray ionization (ESI) in positive or negative mode. Optimize the precursor ion and product ions for HMBA using a standard solution to develop a Multiple Reaction Monitoring (MRM) method.

    • Quantify using a calibration curve prepared with matrix-matched standards or by using a stable isotope-labeled internal standard.

References

Technical Support Center: Enhancing HMBPP Synthase (IspG) Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with HMBPP Synthase (IspG). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the in vitro activity of IspG in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of IspG and why is it a target for drug development?

A1: IspG, also known as HMBPP synthase, is an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis.[1] It catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to (E)-4-hydroxy-3-methyl-but-2-enyl 4-diphosphate (HMBPP).[2][3] This pathway is crucial for the survival of many pathogenic bacteria (e.g., E. coli, Plasmodium falciparum) but is absent in humans, making IspG an attractive target for the development of novel anti-infective drugs.[1]

Q2: My purified IspG shows low or no activity. What are the common causes?

A2: Low IspG activity is a common issue and can stem from several factors:

  • Oxygen Sensitivity: IspG is an oxygen-sensitive enzyme.[2] All purification and assay steps should be performed under strictly anaerobic conditions.

  • Incomplete Iron-Sulfur Cluster: IspG contains a [4Fe-4S] cluster essential for its catalytic activity.[1][2][4] Improper protein folding or purification can lead to the loss or incomplete assembly of this cluster. Co-expression with operons involved in Fe-S cluster assembly, such as the isc operon, can enhance activity.[5]

  • Suboptimal Reducing System: The enzymatic reaction requires a two-electron reduction, and the choice of reducing agent is critical.[1][2]

  • Incorrect pH: The optimal pH for IspG activity is around 9.0.[5]

Q3: How can I improve the activity of my IspG enzyme in vitro?

A3: To enhance IspG activity, consider the following optimizations:

  • Use a Potent Reducing System: While the natural reducing system involves flavodoxin, flavodoxin reductase, and NADPH, artificial electron donors can significantly boost activity.[5] Using dithionite (B78146) in combination with a mediator like methyl viologen has been shown to increase IspG activity by approximately 20-fold compared to the NADPH-Fpr-FldA system.[2][4]

  • Optimize Reaction Conditions: Ensure the reaction buffer is at an optimal pH of 9.0.[5] The reaction should also be conducted at an optimal temperature, typically 37°C.[6]

  • Anaerobic Environment: Maintain a strict anaerobic environment throughout the experiment, from protein purification to the activity assay, by using an anaerobic chamber or glove box.[2][7]

  • Fe-S Cluster Reconstitution: If you suspect issues with the iron-sulfur cluster, in vitro reconstitution protocols can be employed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no enzyme activity Oxygen exposure during purification or assay.Perform all steps under strictly anaerobic conditions (e.g., in a Coy chamber).[2]
Incomplete or absent [4Fe-4S] cluster.Co-express IspG with the isc operon to improve Fe-S cluster assembly.[5] Consider in vitro reconstitution of the Fe-S cluster.
Inefficient reducing system.Replace the NADPH-flavodoxin/flavodoxin reductase system with a more potent artificial reducing system, such as dithionite with methyl viologen.[2]
Suboptimal pH of the reaction buffer.Adjust the pH of the reaction buffer to the optimum of 9.0.[5]
Inconsistent results between experiments Variability in the potency of the reducing agent.Prepare fresh solutions of reducing agents for each experiment.
Accumulation of inhibitory intermediates.Overexpression of IspG can lead to the accumulation of the cytotoxic intermediate HMBPP.[8][9] Consider a balanced expression with the downstream enzyme IspH.[8][9]
Enzyme inactivation over time Presence of chelating agents.The enzyme can be inactivated by EDTA.[5] Avoid using chelating agents in your buffers. Activity may be restored by the addition of Mn²⁺.[5]

Experimental Protocols

Protocol 1: Anaerobic Purification of Recombinant IspG

This protocol is adapted for the purification of E. coli IspG.

  • Cell Culture and Lysis:

    • Grow E. coli cells overexpressing IspG to the desired optical density.

    • Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with a protease inhibitor cocktail.

    • Perform cell lysis by sonication on ice in an anaerobic chamber.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA resin column pre-equilibrated with lysis buffer inside the anaerobic chamber.

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the IspG protein with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using a desalting column.

    • Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C. All steps must be performed under anaerobic conditions.

Protocol 2: In Vitro IspG Activity Assay

This assay measures the conversion of MEcPP to HMBPP.

  • Reaction Mixture Preparation (Anaerobic):

    • In an anaerobic chamber, prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 9.0)

      • 5 mM MgCl₂

      • 2 mM DTT

      • A potent reducing system (e.g., 2 mM dithionite and 0.1 mM methyl viologen)

      • 700 µM MEcPP (substrate)[5]

      • Purified IspG enzyme (concentration to be optimized)

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the IspG enzyme to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching and Product Analysis:

    • Quench the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

    • Analyze the formation of HMBPP using methods such as HPLC or LC-MS.

Data Presentation

Table 1: Comparison of Reducing Systems for E. coli IspG Activity

Reducing SystemSpecific Activity (nmol min⁻¹ mg⁻¹)Fold IncreaseReference
NADPH-Flavodoxin Reductase-Flavodoxin~27.51x[4]
Dithionite + Methyl Viologen550~20x[4]
Photoreduced DeazaflavinLower than NADPH system<1x[5][6]
Dithionite (alone)Inactive0x[5]

Visualizations

IspG_Pathway MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) IspG IspG (HMBPP Synthase) MEcPP->IspG HMBPP (E)-4-hydroxy-3-methyl-but-2-enyl 4-diphosphate (HMBPP) IspG->HMBPP Catalyzes conversion ReducingSystem Reducing System (e.g., Flavodoxin/NADPH or Dithionite) ReducingSystem->IspG Provides electrons Electrons 2e⁻

Caption: The catalytic conversion of MEcPP to HMBPP by the IspG enzyme, which requires a reducing system to provide two electrons.

IspG_Troubleshooting_Workflow Start Low/No IspG Activity Check_Anaerobic Are all steps strictly anaerobic? Start->Check_Anaerobic Check_FeS Is the [4Fe-4S] cluster intact? Check_Anaerobic->Check_FeS Yes Solution_Anaerobic Implement strict anaerobic conditions. Check_Anaerobic->Solution_Anaerobic No Check_ReducingSystem Is the reducing system potent enough? Check_FeS->Check_ReducingSystem Yes Solution_FeS Co-express with isc operon or perform in vitro reconstitution. Check_FeS->Solution_FeS No Check_pH Is the reaction pH optimal (pH 9.0)? Check_ReducingSystem->Check_pH Yes Solution_ReducingSystem Use dithionite with methyl viologen. Check_ReducingSystem->Solution_ReducingSystem No Solution_pH Adjust buffer to pH 9.0. Check_pH->Solution_pH No Success Enhanced IspG Activity Check_pH->Success Yes Solution_Anaerobic->Start Solution_FeS->Start Solution_ReducingSystem->Start Solution_pH->Start

References

Validation & Comparative

comparing the MEP pathway versus the mevalonate pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental differences between the two major pathways of isoprenoid biosynthesis—the Methylerythritol Phosphate (MEP) pathway and the Mevalonate (B85504) (MVA) pathway—is critical. These pathways are responsible for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for a vast array of biologically essential molecules, including hormones, cholesterol, and vitamins. This guide provides an objective comparison of the two pathways, supported by experimental data and detailed methodologies.

Core Comparison

The MEP and mevalonate pathways are distinct in their evolutionary origins, cellular localization, and the enzymes and intermediates involved. In higher plants, the two pathways operate in parallel, with the MEP pathway located in the plastids and the mevalonate pathway functioning in the cytosol.[1] This compartmentalization suggests distinct roles, with the MEP pathway primarily supplying precursors for monoterpenes, diterpenes, and carotenoids, while the MVA pathway is generally responsible for sesquiterpenes, triterpenes, and sterols.[2] Animals and fungi exclusively utilize the mevalonate pathway, whereas most bacteria employ the MEP pathway, making the latter an attractive target for the development of novel antibiotics.[3]

Quantitative Data Presentation

A direct quantitative comparison of the two pathways is complex due to variations in experimental conditions and the organisms studied. However, analysis of the kinetic parameters of key enzymes provides insights into their efficiency.

PathwayEnzymeSubstrate(s)K_m_ (μM)k_cat_ (s⁻¹)Source Organism
MEP Pathway 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS)Pyruvate66.6 ± 5.00.98 ± 0.05Deinococcus radiodurans
D-Glyceraldehyde-3-phosphate21.6 ± 3.8
1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR)1-Deoxy-D-xylulose-5-phosphate (DXP)115 ± 251.93 ± 0.13Escherichia coli
NADPH0.5 ± 0.2
Mevalonate Pathway HMG-CoA Reductase (HMGR)HMG-CoA4.11.8Homo sapiens
Mevalonate Kinase (MVK)Mevalonate13016.7Saccharomyces cerevisiae
Phosphomevalonate Kinase (PMK)Mevalonate-5-phosphate7016.7Saccharomyces cerevisiae
Mevalonate-5-diphosphate Decarboxylase (MVD)Mevalonate-5-diphosphate33016.7Saccharomyces cerevisiae

Note: The presented kinetic parameters are sourced from various studies and may not be directly comparable due to differences in experimental conditions. The k_cat_ for DXS from D. radiodurans was converted from min⁻¹ to s⁻¹ for consistency.

Signaling Pathway Diagrams

The following diagrams illustrate the sequential enzymatic reactions of the MEP and mevalonate pathways.

MEP_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-Phosphate G3P->DXS DXP 1-Deoxy-D-xylulose-5-phosphate DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate DXR->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 4-Diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate IspF->MEcPP IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-diphosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP

Figure 1. The Methylerythritol Phosphate (MEP) Pathway.

Mevalonate_Pathway cluster_MVA Mevalonate Pathway Acetyl_CoA Acetyl-CoA Acat Acat Acetyl_CoA->Acat Acetoacetyl_CoA Acetoacetyl-CoA Acat->Acetoacetyl_CoA HMGS HMGS Acetoacetyl_CoA->HMGS HMG_CoA HMG-CoA HMGS->HMG_CoA HMGR HMGR HMG_CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate MVK MVK Mevalonate->MVK Mevalonate_P Mevalonate-5-phosphate MVK->Mevalonate_P PMK PMK Mevalonate_P->PMK Mevalonate_PP Mevalonate-5-diphosphate PMK->Mevalonate_PP MVD MVD Mevalonate_PP->MVD IPP IPP MVD->IPP IDI IDI IPP->IDI IPP_DMAPP IPP / DMAPP DMAPP DMAPP IDI->DMAPP

Figure 2. The Mevalonate (MVA) Pathway.

Experimental Protocols

Protocol 1: Stable Isotope Labeling for Pathway Contribution Analysis

This protocol is designed to determine the relative contribution of the MEP and mevalonate pathways to the biosynthesis of a specific isoprenoid product in organisms possessing both pathways, such as plants. The method relies on feeding the organism with a 13C-labeled precursor and analyzing the labeling pattern of the final product using mass spectrometry.[4]

Materials:

  • Organism of interest (e.g., plant cell culture, seedlings)

  • Growth medium

  • [1-13C]glucose

  • Solvents for extraction (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture Preparation: Grow the organism under standard conditions to a suitable density or developmental stage.

  • Labeling: Replace the standard growth medium with a medium containing a known concentration of [1-13C]glucose. The concentration and duration of labeling will need to be optimized for the specific organism and isoprenoid of interest.

  • Harvesting: After the labeling period, harvest the cells or tissues and immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen.

  • Extraction: Extract the isoprenoid of interest using an appropriate solvent system. The choice of solvent will depend on the polarity of the target molecule.

  • LC-MS Analysis: Separate and analyze the extracted metabolites using LC-MS. The mass spectrometer will detect the mass shift in the isoprenoid product due to the incorporation of 13C.

  • Data Analysis: Determine the mass isotopologue distribution of the target isoprenoid. The specific pattern of 13C incorporation will reveal the biosynthetic origin of the isoprene (B109036) units, allowing for the quantification of the relative contributions of the MEP and mevalonate pathways.[4]

Protocol 2: Inhibitor Assay for Pathway Elucidation

This protocol uses specific inhibitors of the MEP and mevalonate pathways to investigate their roles in the production of a particular isoprenoid.

Materials:

  • Organism of interest

  • Growth medium

  • MEP pathway inhibitor (e.g., fosmidomycin (B1218577), an inhibitor of DXR)

  • Mevalonate pathway inhibitor (e.g., mevinolin or lovastatin, inhibitors of HMGR)

  • Solvents for extraction

  • Analytical instrumentation for quantification of the isoprenoid of interest (e.g., GC-MS, HPLC)

Procedure:

  • Culture Preparation: Grow the organism under standard conditions.

  • Inhibitor Treatment: Treat the cultures with varying concentrations of fosmidomycin and mevinolin, including a control group with no inhibitor. The optimal inhibitor concentration and treatment duration should be determined empirically.

  • Harvesting and Extraction: After the treatment period, harvest the organism and extract the isoprenoid of interest.

  • Quantification: Quantify the amount of the isoprenoid product in each treatment group.

  • Data Analysis: Compare the levels of the isoprenoid in the inhibitor-treated groups to the control. A significant reduction in the product upon treatment with fosmidomycin indicates a primary contribution from the MEP pathway, while a reduction with mevinolin points to the mevalonate pathway.

Experimental Workflow Diagram

The following diagram outlines a general workflow for a comparative study of the MEP and mevalonate pathways.

Experimental_Workflow cluster_workflow Comparative Pathway Analysis Workflow start Experimental Design (e.g., Isotope Labeling or Inhibitor Study) culture Organism Culturing start->culture treatment Application of Labeled Precursor or Pathway Inhibitor culture->treatment harvest Harvesting and Quenching treatment->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing pathway_mapping Pathway Mapping and Flux Analysis data_processing->pathway_mapping conclusion Conclusion on Pathway Contribution and Regulation pathway_mapping->conclusion

Figure 3. A generalized experimental workflow.

Conclusion

The MEP and mevalonate pathways represent two elegant and distinct solutions for the biosynthesis of essential isoprenoid precursors. Their differential distribution across the domains of life offers unique opportunities for targeted drug development, particularly in the context of infectious diseases. For researchers in plant biology and metabolic engineering, understanding the interplay and regulation of these two pathways is crucial for manipulating the production of valuable natural products. The experimental approaches outlined in this guide provide a framework for elucidating the specific roles of each pathway in a given biological system.

References

Beyond HMBPP: A Comparative Guide to Alternative Precursors for Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast class of natural products, are central to numerous applications, from pharmaceuticals and biofuels to fragrances and nutraceuticals. Their biosynthesis has traditionally relied on the endogenous mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, which funnel central carbon metabolites towards the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). (4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) is a key intermediate in the MEP pathway). However, these native pathways are often constrained by complex regulation, high energy demands, and competition with cellular growth, limiting the yields of desired isoprenoid products.

This guide provides a comprehensive comparison of emerging alternative precursor strategies that bypass these limitations. We will delve into the performance of these novel pathways, supported by experimental data, and provide detailed methodologies for their implementation. The focus will be on the Isopentenol (B1216264) Utilization Pathway (IUP), acetoacetate (B1235776) supplementation, and the use of C1 substrates, offering researchers a clear perspective on the advantages and potential applications of each approach.

Comparative Performance of Alternative Isoprenoid Precursor Pathways

The following table summarizes the quantitative performance of various alternative precursor strategies for isoprenoid production in engineered microorganisms. It is important to note that direct comparisons are challenging due to variations in host organisms, target molecules, and experimental conditions. However, the data clearly demonstrates the high potential of these alternative routes.

PrecursorPathwayHost OrganismTarget IsoprenoidTiter/YieldReference
Isopentenols (Isoprenol/Prenol) Isopentenol Utilization Pathway (IUP)Escherichia coliLycopene (B16060)~300 mg/L[1]
Escherichia coliβ-Carotene248 mg/L[1]
Escherichia coliR-(-)-linalool364 mg/L[1]
Escherichia coliGeranate (B1243311)764 mg/L[2]
Chlamydomonas reinhardtiiLimonene117 µg/L[3]
Acetoacetate Engineered MVA PathwayEscherichia coliα-Humulene958 µg/mL[4]
Escherichia coliLycopene12.5 mg/g dry cell weight[4]
Formate (B1220265) Engineered C1 MetabolismMethanococcus maripaludisGeraniol (B1671447)2.8 mg/g[5]

In-Depth Analysis of Alternative Precursor Pathways

The Isopentenol Utilization Pathway (IUP)

The Isopentenol Utilization Pathway (IUP) is a synthetic, two-step route that directly converts externally supplied C5 alcohols, isoprenol or prenol, into the universal isoprenoid precursors IPP and DMAPP, respectively.[6] This pathway effectively decouples isoprenoid production from central carbon metabolism, offering a significant advantage over traditional pathways.[7]

Pathway Description:

The IUP consists of two key enzymatic steps:

  • Phosphorylation of Isopentenol: A promiscuous kinase, such as choline (B1196258) kinase (CK), catalyzes the phosphorylation of isoprenol or prenol to form isopentenyl monophosphate (IP) or dimethylallyl monophosphate (DMAP).[6][7]

  • Phosphorylation of Monophosphate: An isopentenyl phosphate (B84403) kinase (IPK) further phosphorylates IP or DMAP to yield IPP or DMAPP.[6][7]

These C5 diphosphates are then readily available for downstream terpene synthases to produce a wide array of isoprenoids.

IUP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Isoprenol Isoprenol / Prenol IP Isopentenyl Monophosphate (IP) / Dimethylallyl Monophosphate (DMAP) Isoprenol->IP Choline Kinase (CK) + ATP IPP Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) IP->IPP Isopentenyl Phosphate Kinase (IPK) + ATP Isoprenoids Isoprenoids IPP->Isoprenoids Terpene Synthases

Fig. 1: The Isopentenol Utilization Pathway (IUP).

Experimental Protocol: Lycopene Production in E. coli via IUP

This protocol is a synthesized methodology based on the work of Kang et al. (2022).[1]

  • Strain Engineering:

    • Co-transform E. coli DH5α with two compatible plasmids:

      • pIUP Plasmid: Containing genes for a choline kinase (e.g., from Saccharomyces cerevisiae) and an isopentenyl phosphate kinase (e.g., from Methanocaldococcus jannaschii) under the control of an inducible promoter (e.g., Ptrc).

      • pLycopene Plasmid: Containing the lycopene biosynthesis genes crtE, crtB, and crtI from Pantoea ananatis.

  • Culture and Induction:

    • Grow the engineered E. coli strain in LB medium with appropriate antibiotics at 37°C with shaking.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce the expression of the IUP and lycopene pathway genes with an appropriate inducer (e.g., 0.1 mM IPTG).

    • Simultaneously, supplement the culture medium with 2 g/L of isopentenols (a mixture of isoprenol and prenol).

  • Fermentation and Extraction:

    • Continue the culture at 30°C for 24-48 hours.

    • Harvest the cells by centrifugation.

    • Extract lycopene from the cell pellet using an organic solvent (e.g., acetone) and quantify the production using spectrophotometry or HPLC.

IUP_Workflow cluster_workflow Experimental Workflow for IUP Strain E. coli Strain Engineering (pIUP + pLycopene) Culture Cell Culture (37°C) Strain->Culture Induction Induction (IPTG) & Isopentenol Supplementation Culture->Induction Fermentation Fermentation (30°C, 24-48h) Induction->Fermentation Analysis Harvest, Extraction, & Quantification (HPLC) Fermentation->Analysis

Fig. 2: Experimental workflow for isoprenoid production via IUP.
Acetoacetate as a Precursor

Supplementing cultures with acetoacetate can enhance isoprenoid production by increasing the pool of acetoacetyl-CoA, a key precursor for the MVA pathway.[4] This strategy is particularly effective in hosts like E. coli that have been engineered with a heterologous MVA pathway.

Pathway Description:

Acetoacetate is converted to acetoacetyl-CoA by the enzyme acetoacetate-CoA ligase (Aacl). Acetoacetyl-CoA then enters the MVA pathway, where it is converted to HMG-CoA and subsequently to IPP and DMAPP.

Acetoacetate_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Acetoacetate Acetoacetate AcetoacetylCoA Acetoacetyl-CoA Acetoacetate->AcetoacetylCoA Acetoacetate-CoA Ligase (Aacl) MVA_Pathway Mevalonate (MVA) Pathway AcetoacetylCoA->MVA_Pathway IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP

Fig. 3: Acetoacetate utilization for isoprenoid biosynthesis.

Experimental Protocol: α-Humulene Production in E. coli with Acetoacetate

This protocol is based on the study by Harada et al. (2009).[4]

  • Strain Engineering:

    • Engineer an E. coli strain to express:

      • A heterologous MVA pathway (e.g., from Streptomyces sp.).

      • An acetoacetate-CoA ligase (Aacl) gene (e.g., from rat).

      • The α-humulene synthase gene (ZSS1) from shampoo ginger.

  • Culture and Supplementation:

    • Culture the engineered strain in a suitable medium (e.g., TB medium) at 30°C.

    • Induce gene expression at an appropriate cell density.

    • Supplement the culture with lithium acetoacetate (LAA).

  • Product Analysis:

    • After a set fermentation period (e.g., 48 hours), extract the culture with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase for α-humulene production using Gas Chromatography-Mass Spectrometry (GC-MS).

C1 Substrates as Precursors

The use of C1 substrates like methanol (B129727) and formate represents a promising avenue for sustainable and cost-effective isoprenoid production.[5] This approach leverages the metabolism of methylotrophic organisms or engineered microbes capable of C1 assimilation.

Pathway Description:

C1 compounds are assimilated into central metabolism through various pathways, such as the ribulose monophosphate (RuMP) cycle or the serine cycle. These pathways generate key metabolites like glyceraldehyde-3-phosphate (G3P) and pyruvate, which are the entry points for the native MEP pathway for IPP and DMAPP synthesis.

C1_Pathway cluster_C1_Metabolism C1 Substrate Metabolism cluster_Isoprenoid_Biosynthesis Isoprenoid Biosynthesis C1_Substrate C1 Substrates (Methanol, Formate) C1_Assimilation C1 Assimilation Pathways (e.g., RuMP, Serine Cycle) C1_Substrate->C1_Assimilation Central_Metabolites Glyceraldehyde-3-Phosphate (G3P) & Pyruvate C1_Assimilation->Central_Metabolites MEP_Pathway MEP Pathway Central_Metabolites->MEP_Pathway IPP_DMAPP IPP / DMAPP MEP_Pathway->IPP_DMAPP

Fig. 4: Generalized pathway for C1 substrate utilization.

Experimental Protocol: Geraniol Production from Formate

This protocol is a conceptual outline based on the findings of Lyu et al. (2016).[5]

  • Strain Selection and Engineering:

    • Utilize a methanogenic archaeon capable of growth on formate, such as Methanococcus maripaludis.

    • Introduce a heterologous geraniol synthase gene into the host organism.

  • Anaerobic Culture:

    • Culture the engineered strain under strict anaerobic conditions in a defined medium with formate as the primary carbon and energy source.

  • Product Capture and Analysis:

    • As geraniol is produced, it can be captured from the culture medium or headspace.

    • Quantify geraniol production using GC-MS.

Conclusion

The development of alternative precursor pathways for isoprenoid biosynthesis marks a significant advancement in metabolic engineering. The Isopentenol Utilization Pathway, in particular, offers a highly efficient and decoupled production platform, as evidenced by the impressive titers achieved for various isoprenoids. While still in earlier stages of development, the use of acetoacetate and C1 substrates also presents viable strategies to boost isoprenoid yields and improve the economic feasibility of bioproduction.

For researchers and drug development professionals, these alternative pathways provide powerful tools to overcome the inherent limitations of native metabolic routes. By selecting the appropriate precursor and pathway strategy, it is possible to optimize the production of high-value isoprenoids for a wide range of applications, accelerating research and development in this critical field. Further optimization of these pathways and exploration of novel precursors will undoubtedly continue to expand the horizons of isoprenoid biotechnology.

References

The Unseen Signals: Validating 4-Hydroxy-3-methylbutanal Against Established Bacterial Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, the identification of unique biomarkers is paramount for diagnostics, therapeutic monitoring, and understanding host-pathogen interactions. This guide provides a comprehensive comparison of 4-Hydroxy-3-methylbutanal with established volatile organic compound (VOC) biomarkers of bacterial metabolism, namely 3-methylbutanal (B7770604) and indole (B1671886). While this compound has been synthesized in engineered microbial systems, its validity as a naturally occurring biomarker for bacterial metabolism remains unsubstantiated. In contrast, 3-methylbutanal and indole are well-documented indicators of specific bacterial metabolic pathways.

Performance Comparison of Bacterial Metabolic Biomarkers

This section presents a comparative analysis of this compound against 3-methylbutanal and indole, focusing on their origin, association with bacterial species, and reported concentrations.

BiomarkerChemical StructureOriginAssociated BacteriaReported Concentration in Bacterial Cultures
This compound C5H10O2Enzymatic reduction of 3-hydroxyisovalerate in engineered E. coli[1]Not reported in naturally occurring bacteria.Not applicable for natural bacterial metabolism.
3-Methylbutanal (Isovaleraldehyde) C5H10OCatabolism of the amino acid L-leucine[2][3]Staphylococcus aureus, Lactococcus lactis, Neisseria meningitidis[2][4][5]Can be a key flavor compound in cheeses produced by lactic acid bacteria[3][6]. Detected in the headspace of S. aureus cultures[2].
Indole C8H7NEnzymatic degradation of the amino acid L-tryptophan by tryptophanase[7][8][9]Escherichia coli, and over 85 other bacterial species[8][9]0.5–0.6 mM in E. coli K-12 cultures in LB medium[10]. Can reach up to 1900 ± 260 µM/OD600 in the presence of ampicillin[10][11]. Fecal concentrations in healthy adults range from 0.30 to 6.64 mM[8][12].

Biosynthetic Pathways of Bacterial Biomarkers

The production of these biomarkers is intrinsically linked to specific metabolic pathways within bacteria. Understanding these pathways is crucial for their validation and interpretation.

This compound: A Product of Bioengineering

Currently, this compound is not known to be a natural product of bacterial metabolism. Its synthesis has been achieved in genetically engineered E. coli through the enzymatic reduction of 3-hydroxyisovalerate, a reaction catalyzed by a carboxylic acid reductase (CAR)[1]. This engineered pathway is not a native metabolic route in wild-type bacteria.

G Engineered Biosynthesis of this compound 3-Hydroxyisovalerate 3-Hydroxyisovalerate CAR Carboxylic Acid Reductase (CAR) (Engineered Enzyme) 3-Hydroxyisovalerate->CAR Reduction This compound This compound CAR->this compound G Bacterial Biosynthesis of 3-Methylbutanal L-Leucine L-Leucine Transaminase Branched-chain aminotransferase L-Leucine->Transaminase Transamination alpha-Ketoisocaproate alpha-Ketoisocaproate Decarboxylase alpha-Keto acid decarboxylase alpha-Ketoisocaproate->Decarboxylase Decarboxylation 3-Methylbutanal 3-Methylbutanal Transaminase->alpha-Ketoisocaproate Decarboxylase->3-Methylbutanal G Bacterial Biosynthesis of Indole L-Tryptophan L-Tryptophan Tryptophanase Tryptophanase (TnaA) L-Tryptophan->Tryptophanase Degradation Indole Indole Pyruvate + Ammonia Pyruvate + Ammonia Tryptophanase->Indole Tryptophanase->Pyruvate + Ammonia G Experimental Workflow for Bacterial VOC Biomarker Validation cluster_0 Phase 1: Discovery cluster_1 Phase 2: Identification & Quantification cluster_2 Phase 3: Validation A Bacterial Culture (e.g., S. aureus, E. coli) B Headspace Sampling (HS-SPME) A->B C GC-MS Analysis B->C D VOC Profile Generation C->D E Putative Biomarker Identification (e.g., 3-Methylbutanal, Indole) D->E F Quantitative Method Development (Calibration Curves) E->F G Quantification in Bacterial Cultures F->G H Specificity Testing (Different bacterial species) G->H I Sensitivity Testing (LOD & LOQ) H->I J Reproducibility Testing (Inter- & Intra-assay) I->J K Clinical Sample Analysis (e.g., Breath, Feces) J->K

References

A Comparative Analysis of HMBPP and Isopentenyl Pyrophosphate: Stability, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular metabolism and immunology, the pyrophosphate molecules (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) and isopentenyl pyrophosphate (IPP) are crucial players. While structurally similar, they originate from distinct biosynthetic pathways and exhibit vastly different potencies in activating the human immune system. This guide provides a comprehensive comparison of HMBPP and IPP, focusing on their inferred chemical stability, well-established biosynthetic routes, and their roles in immunology, particularly in the activation of Vγ9Vδ2 T cells. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these important biomolecules.

Introduction

Isopentenyl pyrophosphate (IPP) is a central intermediate in the biosynthesis of a vast array of natural products, including steroids, hormones, and carotenoids, through the classical mevalonate (B85504) (MVA) pathway found in eukaryotes and some bacteria.[1][2] In contrast, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is an intermediate of the non-mevalonate pathway (MEP), which is essential for isoprenoid biosynthesis in most bacteria, parasites, and plant plastids.[3][4] The discovery of HMBPP as a potent activator of human Vγ9Vδ2 T cells has opened new avenues for immunotherapeutic research.

Comparative Overview

While direct quantitative experimental data on the comparative chemical stability of HMBPP and IPP is limited in publicly accessible literature, a qualitative assessment can be inferred from their chemical structures. Both molecules contain a pyrophosphate ester linkage, which is susceptible to hydrolysis, particularly under acidic conditions. The primary structural difference lies in the C4 and C5 carbons of the butenyl chain. HMBPP possesses a hydroxyl group at C4 and a double bond between C2 and C3, whereas IPP has a terminal double bond between C3 and its methyl substituent. The presence of the allylic hydroxyl group in HMBPP could potentially influence its electronic properties and susceptibility to degradation compared to IPP.

In a biological context, HMBPP is described as being "metabolically unstable" and is rapidly processed within cells. This metabolic instability, however, is a result of enzymatic activity rather than intrinsic chemical instability.

The most striking difference between HMBPP and IPP lies in their biological activity. HMBPP is an exceptionally potent phosphoantigen, activating Vγ9Vδ2 T cells at nanomolar concentrations, which is approximately 10,000 times more potent than IPP.[5][6] This profound difference in potency underscores their distinct roles in the immune system.

Feature(E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)Isopentenyl Pyrophosphate (IPP)
Molar Mass 262.09 g/mol 246.09 g/mol
Biosynthetic Pathway Non-mevalonate (MEP) pathwayMevalonate (MVA) pathway and Non-mevalonate (MEP) pathway
Primary Organisms Bacteria, parasites, plant plastidsEukaryotes, archaea, some bacteria
Biological Role Intermediate in MEP pathway; potent activator of Vγ9Vδ2 T cellsCentral precursor for isoprenoid biosynthesis; weak activator of Vγ9Vδ2 T cells
Potency (Vγ9Vδ2 T cell activation) High (EC50 ~0.1-1 nM)Low (EC50 in the micromolar range)

Biosynthetic Pathways

The distinct origins of HMBPP and IPP are a key aspect of their differential roles.

The Non-Mevalonate (MEP) Pathway: The Source of HMBPP

The MEP pathway, also known as the DOXP/MEP pathway, is the primary route for isoprenoid precursor synthesis in many pathogens and plants.[3][4] It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. HMBPP is a key intermediate in this pathway, which is subsequently converted to a mixture of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme HMBPP reductase (IspH).[7][8]

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP GAP Glyceraldehyde 3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-ME 2-phosphate CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP

Fig. 1: Simplified Non-Mevalonate (MEP) Pathway
The Mevalonate (MVA) Pathway: The Primary Source of IPP in Humans

The MVA pathway is the sole source of IPP in humans and other mammals.[1] This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonate. A series of phosphorylation and decarboxylation steps then leads to the production of IPP.

MVA_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP IPP Mevalonate_PP->IPP DMAPP DMAPP IPP->DMAPP

Fig. 2: Simplified Mevalonate (MVA) Pathway

Role in Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens is a critical component of the innate immune response to infection and cancer. This process is mediated by the butyrophilin 3A1 (BTN3A1) molecule.

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_TCell Vγ9Vδ2 T Cell HMBPP_IPP HMBPP or IPP BTN3A1 BTN3A1 HMBPP_IPP->BTN3A1 Binds to intracellular domain TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change and presentation Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation

Fig. 3: Vγ9Vδ2 T Cell Activation by Phosphoantigens

HMBPP, produced by pathogens, is a powerful danger signal that leads to a robust Vγ9Vδ2 T cell response, including proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic activity against infected or malignant cells.[9][10][11] IPP, which can accumulate in tumor cells due to dysregulated metabolism, can also activate Vγ9Vδ2 T cells, but to a much lesser extent.

Experimental Protocols

Quantification of HMBPP and IPP

The quantification of HMBPP and IPP in biological samples is typically achieved using liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow:

LCMS_Workflow Sample Biological Sample (e.g., cell lysate) Extraction Metabolite Extraction (e.g., using methanol/water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS Analysis (HILIC or Ion-Pairing Chromatography) Supernatant->LC_MS Data_Analysis Data Analysis (Quantification against standard curve) LC_MS->Data_Analysis

Fig. 4: Workflow for LC-MS Quantification of HMBPP and IPP

Methodology:

  • Sample Preparation: Cells or tissues are harvested and immediately quenched to halt metabolic activity.

  • Extraction: Metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water, often at cold temperatures.

  • Separation: The crude extract is clarified by centrifugation.

  • LC-MS Analysis: The supernatant is injected into an LC-MS system. Separation is commonly achieved using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase chromatography. Detection is performed using a mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratios of HMBPP and IPP.

  • Quantification: Absolute quantification is achieved by comparing the peak areas of the analytes in the samples to a standard curve generated from authentic standards.

Vγ9Vδ2 T Cell Activation Assay

The biological activity of HMBPP and IPP is assessed by their ability to induce the proliferation and cytokine production of Vγ9Vδ2 T cells.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a suitable medium supplemented with interleukin-2 (B1167480) (IL-2).

  • Stimulation: The cells are stimulated with varying concentrations of HMBPP or IPP.

  • Proliferation Assay: T cell proliferation is measured after several days of culture using methods such as CFSE dilution or incorporation of 3H-thymidine, analyzed by flow cytometry or scintillation counting, respectively.

  • Cytokine Production Assay: The concentration of cytokines (e.g., IFN-γ, TNF-α) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) or intracellular cytokine staining followed by flow cytometry.

Conclusion

HMBPP and IPP, while both being pyrophosphate-containing isoprenoid precursors, exhibit fundamental differences in their origins and biological functions. HMBPP, a product of the microbial MEP pathway, is a potent activator of the human innate immune system, highlighting its significance as a target for novel anti-infective and immunotherapeutic strategies. IPP, a ubiquitous intermediate of the MVA pathway, plays a central role in cellular metabolism and serves as a weaker endogenous signal for Vγ9Vδ2 T cells. A thorough understanding of the distinct characteristics of these molecules is paramount for researchers in the fields of immunology, infectious disease, and oncology.

References

A Comparative Guide to the Efficacy of MEP Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway represents a critical metabolic route for the synthesis of isoprenoids, essential molecules for the survival of many pathogenic bacteria, parasites, and plants.[1] Crucially, this pathway is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents with high selectivity.[2][3] This guide provides a comparative analysis of the effectiveness of various inhibitors targeting key enzymes within the MEP pathway, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.

The MEP Pathway: A Prime Target for Antimicrobials

The MEP pathway converts simple sugars into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids.[3][4] These isoprenoids are vital for numerous cellular functions, including cell wall biosynthesis, electron transport, and protein modification.[4] The essential nature of this pathway in many pathogens, coupled with its absence in mammalian hosts, provides a unique therapeutic window.[2][3] Key enzymes in this pathway that are prominent targets for inhibitor development include 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD), among others.[2][5]

Comparative Efficacy of MEP Pathway Inhibitors

The development of inhibitors against MEP pathway enzymes has yielded several promising compounds. Their efficacy is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole organisms. A summary of the inhibitory activities of selected compounds is presented below.

Inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)

DXR is one of the most extensively studied enzymes in the MEP pathway for drug development.[5] Fosmidomycin and its analogue FR-900098 are the most well-characterized DXR inhibitors.[3]

InhibitorTarget Organism/EnzymeIC50MICReference
Fosmidomycin E. coli DXR8.2 nM0.78 µg/mL (MIC90)[3]
M. tuberculosis DXR80 nMInactive[3]
P. falciparum1 µM-[3]
FR-900098 A. baumannii IspC19.5-45.5 nM-[6]
K. pneumoniae IspC19.5-45.5 nM-[6]
DXR-IN-2 P. falciparum DXR0.1062 µM0.369 µM[7]
Lipophilic N-alkoxyaryl FR900098 analogs (e.g., 6l, 6n) P. falciparum DXRnM rangelow µM range[1]

Note: The inactivity of Fosmidomycin against whole-cell M. tuberculosis, despite potent enzymatic inhibition, is attributed to the inability of the polar molecule to penetrate the mycobacterial cell wall.[3]

Inhibitors of Other MEP Pathway Enzymes

Research has expanded to other enzymes in the pathway, revealing novel inhibitor scaffolds.

InhibitorTarget EnzymeTarget OrganismIC50 / KᵢMICReference
Butylacetylphosphonate (BAP) DXSE. coli-20 µM (MIC90)[8]
Triazole-based alkylacylphosphonates (e.g., compound 5) DXSE. coli90 nM (Kᵢ)-[5]
Domiphen bromide IspDM. tuberculosis33 µg/mL-[5]
Demethylated analog of MEP (28) IspDE. coli1.36 mM-[5]
Heterotricyclic compound (A1) IspEM. tuberculosis6 µg/mL12 µg/mL[9][10]
Thiazolopyrimidines (37) IspFM. tuberculosis2.1 µM-[5]
Thiazolopyrimidines (38) IspFM. tuberculosis5.1 µM-[5]
L-tryptophan hydroxamate IspFB. pseudomallei36 µM (Kₑ)-[11]

Experimental Protocols

Standardized assays are crucial for the reliable comparison of inhibitor efficacy. Below are detailed methodologies for key experiments.

Spectrophotometric DXR Enzyme Inhibition Assay

This assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the DXR-catalyzed reaction.[2]

Materials:

  • Purified recombinant DXR enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 1 mM DTT)

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • NADPH

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in the assay buffer containing DXR enzyme and NADPH.

  • Add varying concentrations of the test compound to the wells of the microplate. A solvent control (e.g., DMSO) should be included.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[2]

  • Initiate the reaction by adding the DXP substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).[2]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS/MS-Based DXS Enzyme Assay

This method directly quantifies the product of the DXS reaction, DXP, offering high sensitivity and specificity.[12]

Materials:

  • Crude plant extract or purified recombinant DXS enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20% glycerol, 20 mM MgCl₂)

  • Pyruvate

  • DL-Glyceraldehyde 3-phosphate (GAP)

  • Thiamine pyrophosphate (TPP)

  • Dithiothreitol (DTT)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTT, TPP, pyruvate, and GAP.

  • Add the enzyme extract to initiate the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[13]

  • Stop the reaction, for example, by adding chloroform.[13]

  • Analyze the reaction mixture using LC-MS/MS to quantify the amount of DXP produced.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrates.

  • Calculate the enzyme activity and percentage inhibition at different inhibitor concentrations to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.[9]

Materials:

  • Bacterial or parasitic culture

  • Appropriate growth medium (e.g., 7H9-OADC for Mycobacterium)

  • Test compounds serially diluted in the growth medium

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Dispense the inoculum into the wells of a 96-well plate.

  • Add serial dilutions of the test compound to the wells. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 3 days for M. abscessus).[6]

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[6]

Visualizing the MEP Pathway and Inhibition

To better understand the mechanism of action of these inhibitors, diagrams of the signaling pathway and experimental workflows are provided below.

MEP_Pathway cluster_pathway MEP Pathway cluster_inhibitors Inhibitors Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS GAP Glyceraldehyde-3-Phosphate GAP->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol MEP->CDP_ME IspD CDP_MEP 4-Diphosphocytidyl-2-C-methyl- D-erythritol-2-phosphate CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol-2,4- cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH (LytB) BAP BAP BAP->DXP Inhibits DXS Fosmidomycin Fosmidomycin Fosmidomycin->MEP Inhibits DXR Domiphen Domiphen bromide Domiphen->CDP_ME Inhibits IspD A1 Compound A1 A1->CDP_MEP Inhibits IspE Thiazolo Thiazolo- pyrimidines Thiazolo->MEcPP Inhibits IspF

Caption: The MEP pathway and points of inhibition by various compounds.

DXR_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (DXR Enzyme, NADPH, Buffer) start->prep_reagents add_inhibitor Add Test Inhibitor (Varying Concentrations) prep_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C (10-15 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction with DXP pre_incubate->add_substrate measure_absorbance Monitor Absorbance at 340 nm (Spectrophotometer) add_substrate->measure_absorbance calculate_velocity Calculate Initial Velocity measure_absorbance->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for a spectrophotometric DXR inhibitor assay.

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Microorganism Inoculum start->prep_inoculum serial_dilution Prepare Serial Dilutions of Test Compound prep_inoculum->serial_dilution plate_setup Dispense Inoculum and Compound Dilutions into 96-well Plate serial_dilution->plate_setup incubation Incubate under Appropriate Conditions plate_setup->incubation read_results Measure Growth Inhibition (Visually or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The MEP pathway remains a highly promising area for the discovery of novel anti-infective agents. The inhibitors discussed in this guide demonstrate the potential of targeting various enzymes within this pathway. While DXR has been the most prominent target, yielding potent inhibitors like Fosmidomycin, challenges such as poor cell penetration in certain pathogens highlight the need for continued research and the development of more lipophilic analogs or inhibitors targeting other enzymes in the pathway. The provided data and experimental protocols offer a valuable resource for researchers to compare the effectiveness of existing inhibitors and to design and evaluate new chemical entities with improved therapeutic potential.

References

A Researcher's Guide to (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) Quantification: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) is critical for advancing immunology and drug discovery. HMBPP is a potent phosphoantigen that activates human Vγ9Vδ2 T cells, playing a crucial role in the immune response to microbial infections and cancer.

This guide provides an objective comparison of the primary analytical techniques for HMBPP quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Biological Assays. We present supporting data, detailed experimental methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Introduction to HMBPP and its Significance

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is an intermediate in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis, which is essential for most bacteria and parasites but absent in humans.[1] This makes HMBPP a highly specific and potent activator of Vγ9Vδ2 T cells, a subset of γδ T cells integral to the innate immune response.[1] The ability to accurately measure HMBPP concentrations is paramount for understanding its role in disease, developing novel immunotherapies, and for the quality control of HMBPP-based therapeutics.

Comparison of Analytical Techniques

The choice of an analytical method for HMBPP quantification depends on several factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. Below, we compare the performance of four key techniques.

Data Presentation: Quantitative Performance Summary

The following table summarizes the typical quantitative performance characteristics of each technique. It is important to note that while HPLC, LC-MS/MS, and qNMR data are based on established analytical principles and data from similar analytes, direct head-to-head comparative studies for HMBPP are not extensively published. The performance of biological assays is inherently more variable.

FeatureHPLC-UVLC-MS/MSqNMRBiological Assays (Vγ9Vδ2 T cell activation)
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Measurement of nuclear spin resonance in a magnetic field.Measurement of a biological response (e.g., cytokine production, cell proliferation).
Selectivity Moderate to GoodExcellentExcellentHigh (for Vγ9Vδ2 T cells)
Sensitivity (LOD) ng - µg/mLpg - ng/mL[2]µg/mL - mg/mL[3]pg - ng/mL (EC50)[4]
Linearity Good (typically 2-3 orders of magnitude)[5]Excellent (typically 3-4 orders of magnitude)[6]ExcellentVariable, sigmoidal dose-response
Precision (%RSD) < 5%[5]< 15%[7]< 2%[8]15-30%
Accuracy (%Recovery) 90-110%85-115%[9]98-102%[8]Variable
Throughput HighHighLow to MediumMedium to High
Matrix Effect Can be significantCan be significant, but mitigated by internal standardsLowHigh
Cost Low to MediumHighHighMedium

Experimental Protocols and Methodologies

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique, which can be adapted for HMBPP quantification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For HMBPP, a reversed-phase method is typically employed.

Experimental Protocol:

  • Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) can be used to remove interfering matrix components.[10][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at approximately 210-220 nm (where the C=C bond of HMBPP absorbs).

  • Quantification: An external calibration curve is generated using HMBPP standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of HMBPP in complex biological matrices.

Experimental Protocol:

  • Sample Preparation: Similar to HPLC, protein precipitation and/or SPE are common for sample clean-up.[6][13] An internal standard (e.g., a stable isotope-labeled HMBPP) should be added to correct for matrix effects and variations in sample processing.

  • LC Conditions: Similar to HPLC, using a C18 column and a gradient elution.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for HMBPP and the internal standard.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for an identical reference standard for calibration.

Experimental Protocol:

  • Sample Preparation: A known amount of the sample is dissolved in a deuterated solvent containing a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and concentration.[14]

  • NMR Data Acquisition:

    • A high-resolution NMR spectrometer is used.

    • Key acquisition parameters such as the relaxation delay (D1) must be sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.[15]

  • Data Processing and Quantification:

    • The spectra are carefully phased and baseline corrected.

    • The concentration of HMBPP is calculated by comparing the integral of a specific HMBPP proton signal to the integral of a signal from the internal standard, taking into account the number of protons contributing to each signal and the molecular weights of the analyte and the standard.

Biological Assays: Vγ9Vδ2 T cell Activation

The quantification of HMBPP can also be achieved by measuring its biological activity, specifically its ability to activate Vγ9Vδ2 T cells.

Experimental Protocol:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) containing Vγ9Vδ2 T cells are isolated from healthy donors.

  • Stimulation: The cells are incubated with various concentrations of the HMBPP-containing sample and a set of HMBPP standards.

  • Readout: The activation of Vγ9Vδ2 T cells is measured by quantifying:

    • Cytokine Production: Interferon-gamma (IFN-γ) secretion is measured by ELISA.[16]

    • Cell Proliferation: Measured by assays such as BrdU incorporation or CFSE dilution.

    • Upregulation of Activation Markers: Expression of markers like CD69 or CD25 is quantified by flow cytometry.[17]

  • Quantification: A dose-response curve is generated from the HMBPP standards, and the concentration of HMBPP in the unknown sample is determined by interpolation from this curve.

Mandatory Visualizations

To further clarify the methodologies and underlying principles, the following diagrams have been generated.

HMBPP_Signaling_Pathway HMBPP HMBPP BTN3A1 BTN3A1 HMBPP->BTN3A1 Binds to intracellular B30.2 domain Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1->Vgamma9Vdelta2_TCR Conformational change & presents to TCR T_Cell Vγ9Vδ2 T Cell Vgamma9Vdelta2_TCR->T_Cell Activation T Cell Activation (Proliferation, Cytokine Release) T_Cell->Activation

Caption: HMBPP signaling pathway leading to Vγ9Vδ2 T cell activation.

Analytical_Workflow_Comparison cluster_0 HPLC / LC-MS/MS Workflow cluster_1 qNMR Workflow cluster_2 Biological Assay Workflow Sample_Prep_LC Sample Preparation (Protein Precipitation, SPE) LC_Separation Chromatographic Separation (C18 Column) Sample_Prep_LC->LC_Separation Detection_LC Detection (UV or MS/MS) LC_Separation->Detection_LC Quant_LC Quantification (Calibration Curve) Detection_LC->Quant_LC Sample_Prep_NMR Sample Preparation (Dissolve in solvent with IS) NMR_Acquisition NMR Data Acquisition (Optimized parameters) Sample_Prep_NMR->NMR_Acquisition Data_Processing_NMR Data Processing (Integration) NMR_Acquisition->Data_Processing_NMR Quant_NMR Quantification (Comparison to IS) Data_Processing_NMR->Quant_NMR Cell_Culture Cell Culture (PBMCs) Stimulation Cell Stimulation (with HMBPP sample) Cell_Culture->Stimulation Readout Measure Response (ELISA, Flow Cytometry) Stimulation->Readout Quant_Bio Quantification (Dose-Response Curve) Readout->Quant_Bio Start HMBPP Sample Start->Sample_Prep_LC Start->Sample_Prep_NMR Start->Stimulation

Caption: Comparative experimental workflows for HMBPP quantification techniques.

Logical_Relationship_Techniques cluster_0 High Sensitivity & Selectivity cluster_1 High Accuracy & Precision (Primary Method) cluster_2 Routine & Cost-Effective Quant_Goal HMBPP Quantification Goal LC_MS LC-MS/MS Quant_Goal->LC_MS Low concentrations in complex matrices Bioassay Biological Assay Quant_Goal->Bioassay Functional activity assessment qNMR qNMR Quant_Goal->qNMR Reference standard certification HPLC_UV HPLC-UV Quant_Goal->HPLC_UV Higher concentrations, QC

Caption: Logical relationships for selecting an HMBPP quantification technique.

Conclusion

The selection of an appropriate analytical technique for HMBPP quantification is a critical decision that impacts the quality and applicability of research findings.

  • LC-MS/MS is the method of choice for sensitive and selective quantification of HMBPP in complex biological matrices.

  • qNMR offers the highest accuracy and precision, making it ideal for the certification of reference materials and for studies requiring absolute quantification without a specific reference standard.

  • HPLC-UV provides a cost-effective and robust method for routine analysis and quality control where high sensitivity is not a primary requirement.

  • Biological assays are indispensable for assessing the functional activity of HMBPP and can provide sensitive, albeit more variable, quantification.

By understanding the strengths and limitations of each technique, researchers can make informed decisions to best suit their experimental needs, ultimately contributing to the advancement of immunology and the development of novel therapeutics.

References

A Comparative Guide to Enzymatic Assays for the MEP Pathway Enzyme: IspD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the synthesis of isoprenoid precursors in most bacteria, parasites, and plants, but is absent in humans. This makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial and herbicidal agents. One such key enzyme is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and inorganic pyrophosphate (PPi).

The development and validation of robust enzymatic assays are crucial for screening and characterizing potential IspD inhibitors. This guide provides an objective comparison of a novel mass spectrometry (MS)-based assay and a traditional coupled spectrophotometric assay for the determination of IspD activity, supported by experimental data and detailed protocols.

The MEP Pathway and the Role of IspD

The MEP pathway consists of seven enzymatic steps, starting from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate and culminating in the production of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). IspD catalyzes the third committed step in this essential pathway.

MEP_Pathway Pyruvate Pyruvate + GAP DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH

Figure 1: The MEP Pathway Highlighting the IspD-Catalyzed Step.

Comparative Analysis of IspD Assays

This guide compares two distinct methodologies for quantifying IspD activity: a novel, direct mass spectrometry-based assay and a traditional, indirect coupled spectrophotometric assay.

Novel Approach: Mass Spectrometry (MS)-Based Assay

The MS-based assay offers a direct and highly specific method for measuring IspD activity by monitoring the formation of the product, CDP-ME, or the consumption of the substrates, MEP and CTP. This technique provides unambiguous identification and quantification of the analyte of interest.

Traditional Approach: Coupled Spectrophotometric Assay

The coupled spectrophotometric assay is an indirect method where the release of pyrophosphate (PPi) from the IspD-catalyzed reaction is coupled to a series of enzymatic reactions that ultimately result in the oxidation of NADH to NAD+. This change is monitored by the decrease in absorbance at 340 nm.

Quantitative Data Comparison

The following table summarizes the key performance parameters of the novel MS-based assay and the traditional coupled spectrophotometric assay for E. coli IspD.

ParameterNovel MS-Based AssayTraditional Coupled Spectrophotometric AssayReference(s)
Principle Direct detection of substrate/productIndirect detection via coupled enzymesN/A
Km (MEP) ~25 µM~30 µM[1][2]
Km (CTP) ~35 µM~40 µM[1][2]
Vmax Directly quantifiableDependent on coupling enzyme kineticsN/A
kcat Directly derivable from VmaxRequires careful calibration and can be limited by coupling enzymesN/A
Sensitivity (LOD/LOQ) High (low nM to pM range)Moderate (low µM range)[3]
Throughput High (with automation)HighN/A
Specificity Very HighProne to interference from compounds affecting coupling enzymesN/A
Cost Higher initial instrument costLower initial instrument costN/A

Experimental Protocols

Novel Mass Spectrometry (MS)-Based Assay Workflow

MS_Assay_Workflow Start Start Reaction (IspD, MEP, CTP, Buffer) Incubate Incubate (e.g., 37°C, 30 min) Start->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis (Detection of CDP-ME) Centrifuge->Analyze Data Data Analysis (Quantification) Analyze->Data Coupled_Assay_Workflow Start Prepare Reaction Mix (Buffer, CTP, MEP, Coupling Enzymes, NADH) Equilibrate Equilibrate in Spectrophotometer Start->Equilibrate Initiate Initiate Reaction (Add IspD) Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Data Calculate Rate of NADH Oxidation Monitor->Data

References

Comparative Analysis of the MEP Pathway in Diverse Bacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for the biosynthesis of isoprenoid precursors in most bacteria but absent in humans, stands as a prime target for the development of novel antimicrobial agents. This guide provides a detailed comparative analysis of the MEP pathway across different bacterial species, with a focus on Escherichia coli and Mycobacterium tuberculosis. It offers a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and drug discovery efforts in this critical area.

I. Comparative Analysis of MEP Pathway Enzymes

The efficiency and regulation of the MEP pathway can vary between bacterial species, influencing their susceptibility to inhibitors. The following tables summarize key kinetic parameters and inhibitor sensitivities of several enzymes in the pathway, highlighting the differences between E. coli and M. tuberculosis.

Table 1: Comparative Enzyme Kinetics of MEP Pathway Enzymes
EnzymeBacterial SpeciesSubstrateKm (µM)kcat (s-1)Reference
DXS E. coliPyruvate (B1213749)50 - 80-[1]
D-Glyceraldehyde 3-phosphate (D-GAP)19 - 73-[1]
DXR (IspC) E. coli1-Deoxy-D-xylulose 5-phosphate (DXP)115 ± 25116 ± 8[2]
NADPH0.5 ± 0.2-[2]
M. tuberculosisDXP (with Mn2+)4.0 ± 0.3-[3]
DXP (with Co2+)42 ± 7-[3]
DXP (with Mg2+)100 ± 4-[3]
IspD E. coli---
M. tuberculosis---
IspE E. coli---
M. tuberculosis---
Table 2: Comparative Inhibitor Sensitivity of MEP Pathway Enzymes
EnzymeInhibitorBacterial SpeciesIC50 (nM)Ki (nM)Reference
DXR (IspC) FosmidomycinE. coli34-[4]
E. coli (S222T mutant)1100-[4]
Acinetobacter baumannii19.5 - 45.5-[5]
Klebsiella pneumoniae19.5 - 45.5-[5]
Yersinia pestis--[6]
Plasmodium falciparum13-[5]
FR900098Acinetobacter baumannii--[5]
IspE Heterotricyclic compoundM. tuberculosis6000 (6 µg/mL)-[6]

II. Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible research. Below are methodologies for a key enzyme assay and the quantification of pathway intermediates.

Protocol 1: DXP Synthase (DXS) Coupled Enzyme Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of DXP synthase by coupling the production of DXP to its reduction by DXR (IspC), which results in the oxidation of NADPH.

Materials:

  • 100 mM HEPES buffer, pH 8.0

  • 2 mM MgCl2

  • 5 mM NaCl

  • 1 mM Thiamin diphosphate (B83284) (ThDP)

  • 200 µM NADPH

  • Purified DXP reductoisomerase (IspC) (2 µM)

  • Purified DXP synthase (DXS) (100 nM)

  • Pyruvate (substrate)

  • D-Glyceraldehyde 3-phosphate (D-GAP) (substrate)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl2, NaCl, ThDP, NADPH, and IspC.

  • Add the DXS enzyme to the reaction mixture.

  • To determine inhibitor kinetics, pre-incubate the enzyme mixture with the inhibitor for 10 minutes at 25°C.[7]

  • Initiate the reaction by adding the substrates, pyruvate and D-GAP.[7]

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH.[7]

  • Calculate the initial velocity of DXP formation from the rate of NADPH depletion. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

Protocol 2: LC-MS/MS Analysis of MEP Pathway Intermediates

This protocol outlines a method for the extraction and quantification of MEP pathway intermediates from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell culture

  • Liquid nitrogen

  • Methanol-water (50:50, v/v), pre-chilled to -20°C

  • Chloroform (B151607)

  • Ultrapure water

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Stable isotope-labeled internal standards for each metabolite

Procedure:

  • Metabolite Extraction:

    • Rapidly quench the metabolism of a known quantity of bacterial cells by flash-freezing in liquid nitrogen.

    • Lyophilize the frozen cell pellet.

    • Resuspend the lyophilized cells in a pre-chilled methanol-water solution containing the internal standards.

    • Perform a three-phase separation by adding chloroform and water, followed by centrifugation.

    • Collect the upper aqueous phase containing the polar MEP pathway intermediates.

    • Dry the aqueous phase under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample onto a HILIC column for separation of the hydrophilic intermediates.

    • Use a mobile phase gradient appropriate for HILIC separation.

    • Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Develop specific MRM transitions (precursor ion -> product ion) for each target metabolite and its corresponding internal standard.

    • Quantify the concentration of each metabolite by comparing the peak area of the endogenous metabolite to that of its stable isotope-labeled internal standard.

III. Visualizing the MEP Pathway and Experimental Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

MEP_Pathway cluster_enzymes Enzymes Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde 3-phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol (CDP-ME) IspE IspE CDP_ME->IspE CDP_MEP CDP-ME 2-phosphate IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) IspH IspH HMBPP->IspH IPP Isopentenyl diphosphate (IPP) DMAPP Dimethylallyl diphosphate (DMAPP) DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP IspH->DMAPP

Caption: The bacterial MEP pathway for isoprenoid precursor biosynthesis.

DXS_Assay_Workflow A Prepare Reaction Mixture (Buffer, MgCl2, ThDP, NADPH, IspC) B Add DXP Synthase (DXS) A->B C Pre-incubate with Inhibitor (optional) B->C D Initiate Reaction with Substrates (Pyruvate + D-GAP) C->D E Monitor NADPH Oxidation (Absorbance at 340 nm) D->E F Calculate Initial Velocity E->F

Caption: Experimental workflow for the DXP synthase coupled assay.

LCMS_Workflow A Bacterial Cell Quenching & Lysis B Metabolite Extraction with Internal Standards A->B C Phase Separation B->C D Collect & Dry Aqueous Phase C->D E Reconstitute Extract D->E F HILIC-MS/MS Analysis E->F G Data Processing & Quantification F->G

References

A Comparative Guide to the Functional Differences of IspH Orthologs in HMBPP Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between IspH (LytB) orthologs, the terminal enzyme of the non-mevalonate pathway for isoprenoid biosynthesis. By examining key experimental data, this document aims to illuminate the variances in catalytic efficiency and substrate handling among IspH enzymes from different organisms, offering valuable insights for antimicrobial drug development and biotechnological applications.

Introduction to IspH and its Significance

Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are the universal building blocks for all isoprenoids, a vast class of natural products with diverse biological functions.[1][2] The methylerythritol phosphate (B84403) (MEP) pathway is responsible for the synthesis of IPP and DMAPP in most bacteria, malaria parasites, and plants.[1][3] The final step of this pathway is the reductive dehydroxylation of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) to a mixture of IPP and DMAPP, a reaction catalyzed by the iron-sulfur cluster-containing enzyme IspH.[1][4][5] As the MEP pathway is essential in many pathogens but absent in humans, IspH represents a promising target for the development of novel anti-infective agents.[1][3][6][7] Understanding the functional nuances between IspH orthologs is crucial for designing species-specific inhibitors and for optimizing microbial isoprenoid production.

Comparative Analysis of Kinetic Parameters

The catalytic efficiency of IspH orthologs in converting HMBPP can be quantitatively compared by examining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher kcat reflects a faster turnover rate. The ratio kcat/Km provides a measure of the overall catalytic efficiency.

OrganismKm (μM) for HMBPPkcat (min-1)kcat/Km (M-1s-1)Notes
Aquifex aeolicus590 ± 60--Optimal activity at 60°C.[5]
Escherichia coli-604 ± 17-The kcat was determined under similar conditions to a study on an HMBPP analog.[8]
Bacillus sp. N16-5---This ortholog demonstrated promiscuous activities, including isoprene (B109036) formation from HMBPP.[4]

Note: The available literature provides a fragmented view of the kinetic parameters, with different studies often focusing on a single ortholog or using varying assay conditions, making direct comparisons challenging. The table will be updated as more comprehensive comparative studies become available.

Structural and Mechanistic Insights

The crystal structures of IspH from Escherichia coli, Aquifex aeolicus, and Plasmodium falciparum reveal a highly conserved three-domain "trefoil" arrangement with a [4Fe-4S] cluster at the active site.[5] The catalytic mechanism involves the coordination of the C4-hydroxyl group of HMBPP to a unique fourth iron atom of the [4Fe-4S] cluster.[2][9] This interaction facilitates a two-electron reduction and subsequent dehydroxylation to form a mixture of IPP and DMAPP.[1]

While the overall mechanism is conserved, subtle differences in the active site environment, dictated by the surrounding amino acid residues, may account for the observed variations in kinetic properties and product ratios among different orthologs. For instance, highly conserved residues such as H124 and E126 (in E. coli IspH) are essential for catalysis, with E126 acting as a key proton donor.[3][4] Variations in the residues lining the substrate-binding pocket could influence substrate affinity and the relative orientation of HMBPP, thereby affecting the IPP:DMAPP product ratio.

Experimental Protocols

IspH Enzyme Kinetics Assay (Methyl Viologen Assay)

This spectrophotometric assay is commonly used to determine the kinetic parameters of IspH.

Principle: The assay measures the oxidation of a chemical reductant, such as dithionite-reduced methyl viologen, which is coupled to the IspH-catalyzed reduction of HMBPP. The decrease in absorbance of the reduced methyl viologen at a specific wavelength (e.g., 732 nm) is monitored over time.[10]

Methodology:

  • Preparation of Reagents: All solutions should be prepared under anaerobic conditions to prevent the oxidation of the [4Fe-4S] cluster of IspH and the reduced methyl viologen.

  • Reaction Mixture: A typical reaction mixture in an anaerobic cuvette contains a buffer (e.g., 50 mM Tris-HCl, pH 8), a reducing agent (e.g., sodium dithionite), methyl viologen, and the IspH enzyme.[10]

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, HMBPP, at varying concentrations.

  • Data Acquisition: The change in absorbance is recorded using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax (from which kcat is calculated).

IspH Activity Assay using the Biological Reducing System

This assay utilizes the natural electron transfer partners of IspH, providing a more physiologically relevant measure of its activity.

Principle: The consumption of NADPH is monitored spectrophotometrically at 340 nm as it is oxidized by a flavodoxin reductase (Fpr) and a flavodoxin (Fld), which in turn reduce the [4Fe-4S] cluster of IspH for the conversion of HMBPP.[10]

Methodology:

  • Reaction Components: The assay mixture includes NADPH, flavodoxin, flavodoxin reductase, and IspH in a suitable buffer under anaerobic conditions.[10]

  • Pre-incubation: The components are pre-incubated to allow for the reduction of the IspH enzyme.

  • Reaction Initiation: The reaction is started by the addition of HMBPP.

  • Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.

  • Analysis: Kinetic parameters are determined as described for the methyl viologen assay.

Visualizing the IspH Catalytic Cycle and Experimental Workflow

MEP Pathway and the IspH Reaction

MEP_Pathway cluster_MEP MEP Pathway cluster_IspH_reaction IspH Catalyzed Reaction G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP-ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP-ME IspD CDP-MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP-ME->CDP-MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP-MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl- but-2-enyl diphosphate MEcPP->HMBPP IspG IspH_enzyme IspH [4Fe-4S] HMBPP->IspH_enzyme Substrate Binding IPP Isopentenyl diphosphate DMAPP Dimethylallyl diphosphate IspH_enzyme->IPP Reduction & Dehydroxylation IspH_enzyme->DMAPP

Caption: The MEP pathway leading to the IspH-catalyzed conversion of HMBPP to IPP and DMAPP.

Experimental Workflow for Comparing IspH Orthologs

IspH_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison Gene_Cloning Clone IspH Ortholog Genes Protein_Expression Overexpress Proteins (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification Purify IspH Orthologs (Anaerobic Conditions) Protein_Expression->Protein_Purification Kinetic_Assay Enzyme Kinetics Assay (e.g., Methyl Viologen Assay) Protein_Purification->Kinetic_Assay Substrate_Specificity Substrate Analog Studies Protein_Purification->Substrate_Specificity Product_Analysis Analyze IPP:DMAPP Ratio (e.g., by NMR or LC-MS) Protein_Purification->Product_Analysis Kinetic_Parameters Determine Km, kcat, kcat/Km Kinetic_Assay->Kinetic_Parameters Comparative_Analysis Compare Functional Differences Substrate_Specificity->Comparative_Analysis Product_Analysis->Comparative_Analysis Kinetic_Parameters->Comparative_Analysis Structural_Analysis Compare Protein Structures (if available) Structural_Analysis->Comparative_Analysis

Caption: A typical experimental workflow for the comparative functional analysis of IspH orthologs.

Conclusion

The functional comparison of IspH orthologs reveals both conserved mechanistic features and subtle, yet significant, differences in catalytic efficiency and substrate handling. These variations are likely attributable to differences in their primary amino acid sequences, which translate into distinct active site environments. A deeper understanding of these functional disparities, supported by comprehensive kinetic and structural data, is paramount for the successful design of selective IspH inhibitors and for the advancement of metabolic engineering efforts aimed at enhancing isoprenoid production. Further comparative studies employing standardized assay conditions are necessary to build a more complete and directly comparable dataset of IspH ortholog function.

References

Safety Operating Guide

Safe Disposal of 4-Hydroxy-3-methylbutanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Hydroxy-3-methylbutanal is critical to ensure laboratory safety and environmental protection. This guide provides essential information on handling and waste management for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While specific hazard data for this compound is not fully detailed in the provided search results, related chemical safety data sheets indicate that similar substances may be highly flammable, cause skin and eye irritation, and may be harmful to aquatic life. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid inhalation of vapors or mists.

  • Prevent contact with skin and eyes.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use only non-sparking tools.

  • Ground and bond containers when transferring material to prevent static discharge.

Quantitative Data on Disposal

Specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific neutralization ratios, are not available in the provided search results. Disposal procedures are primarily guided by regulatory frameworks.

ParameterGuideline
Waste Classification Must be determined by consulting local, regional, and national hazardous waste regulations.[2]
Disposal Method Dispose of contents and container to an approved waste disposal plant.[2]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects; avoid release to the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound. Note: All chemical waste disposal must be carried out in accordance with your institution's specific policies and local, regional, and national regulations.

1. Waste Segregation and Collection:

  • Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Handling of Unused or Expired Product:

  • If possible, collect unwanted or expired this compound in its original container.

  • Ensure the container is sealed tightly and stored in a designated, well-ventilated, and cool hazardous waste accumulation area.[2]

3. Management of Small Spills and Contaminated Materials:

  • For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Avoid using combustible materials like paper towels for large quantities.

  • Collect the contaminated absorbent material and any other contaminated solids (e.g., gloves, weighing paper) in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be cool, well-ventilated, and away from heat and ignition sources.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required waste disposal paperwork is completed accurately.

There are no specific experimental protocols for the neutralization or deactivation of this compound provided in the search results. Chemical treatment of hazardous waste should only be performed by trained personnel following validated procedures.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Designated, Labeled Container) ppe->segregate spill Small Spill Occurs segregate->spill Waste Handling store 4. Store Waste Container Securely (Cool, Ventilated Area) segregate->store No Spills absorb 3a. Absorb with Inert Material (Vermiculite, Sand) spill->absorb Yes spill->store No collect_spill 3b. Collect Contaminated Material in Waste Container absorb->collect_spill decontaminate 3c. Decontaminate Spill Area collect_spill->decontaminate decontaminate->store contact_ehs 5. Arrange for Disposal (Contact EHS or Licensed Contractor) store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Hydroxy-3-methylbutanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations

Given its chemical nature as both an aldehyde and an alcohol, 4-Hydroxy-3-methylbutanal is anticipated to pose certain hazards. Users should treat this chemical with caution, assuming it may be a skin, eye, and respiratory irritant, and potentially flammable.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling aldehydes.[1] Avoid latex gloves.[1]
Eyes Safety goggles or a face shieldSplash-proof goggles are essential.[1] A face shield should be worn when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron is advised.
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator for organic vapors should be used.[1]
Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe and compliant laboratory.

Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the inhalation of vapors.

  • Use non-sparking tools and equipment, especially if the flammability of the substance is a concern.

  • Ground all containers and transfer equipment to prevent static discharge.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Neutralization: For larger quantities of aldehyde waste, chemical neutralization may be an option. Commercial products are available that can convert aldehydes into non-hazardous waste.[5][6] This process should only be carried out by trained personnel following established protocols and with the approval of the institutional EHS department. One patented method involves using sodium pyrosulfite to neutralize aldehyde-containing wastewater.[7]

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Protocols DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood UseChem Use Chemical WorkInHood->UseChem Decontaminate Decontaminate Work Area UseChem->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE

Caption: Standard workflow for handling this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain with Absorbent SmallSpill->Contain If trained Wait Wait for Hazmat Team LargeSpill->Wait Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Emergency response workflow for a chemical spill.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory. It is imperative to always seek and follow the specific guidance provided in the supplier's Safety Data Sheet once obtained.

References

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